molecular formula C11H12N2O5 B185394 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol CAS No. 63698-53-3

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Cat. No.: B185394
CAS No.: 63698-53-3
M. Wt: 252.22 g/mol
InChI Key: NOAMAHAIBKUAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is a chemical compound of significant interest in medicinal and agricultural chemistry research due to its 1,3,4-oxadiazole core, a scaffold renowned for its wide range of pharmacological activities . The 1,3,4-oxadiazole ring is a known bioisostere for esters and amides, contributing to the metabolic stability and binding affinity of its derivatives . This particular compound features a 3,4,5-trimethoxyphenyl moiety, a structural motif frequently found in bioactive molecules and known to be crucial for potent interaction with biological targets such as tubulin, a key protein in cell division . Researchers investigate 1,3,4-oxadiazole derivatives for their potential as anticancer agents, with mechanisms of action that may include the inhibition of enzymes like thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, structural analogues of this compound, specifically 2-sulfonyl derivatives, have demonstrated potent in vitro antifungal activities against a panel of phytopathogenic fungi, including Gibberella zeae and Botrytis cinerea , suggesting its value in the development of novel agrochemical agents . The presence of the 1,3,4-oxadiazole ring makes this compound a versatile precursor and a key structural component for scientists working in lead-oriented synthesis and molecular hybridization strategies to develop new therapeutic and pesticidal candidates .

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-15-7-4-6(10-12-13-11(14)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAMAHAIBKUAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317504
Record name 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63698-53-3
Record name 63698-53-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol and its Tautomer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. This molecule exists in a tautomeric equilibrium with its more stable keto form, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for esters and amides.[1] The incorporation of the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore in various biologically active compounds, including potent anticancer agents, makes this target molecule of significant interest for drug discovery and development.[2][3] This document offers an in-depth exploration of the synthetic pathway, from the preparation of the key precursor, 3,4,5-trimethoxybenzoyl hydrazine, to its subsequent cyclization. We emphasize the causal relationships behind experimental choices, stringent safety protocols for hazardous reagents, and a full suite of analytical techniques for structural verification and purity assessment.

Strategic Overview of the Synthetic Pathway

The synthesis of the target compound is efficiently achieved through a two-step sequence. This strategy is predicated on building a stable precursor that can be reliably converted to the final heterocyclic structure.

  • Step 1: Precursor Synthesis. The initial step involves the synthesis of 3,4,5-trimethoxybenzoyl hydrazine. This is accomplished via the hydrazinolysis of a corresponding methyl ester, a robust and high-yielding nucleophilic acyl substitution reaction.[2]

  • Step 2: Heterocyclic Ring Formation. The key cyclization step utilizes the prepared acyl hydrazide and a phosgene equivalent, such as triphosgene, to construct the 1,3,4-oxadiazol-2(3H)-one ring.[4] This method is highly effective for forming the desired carbonyl-containing heterocycle.

The complete workflow is visualized below.

Synthesis_Workflow Start 3,4,5-Trimethoxybenzoic Acid Ester Methyl 3,4,5-Trimethoxybenzoate Start->Ester  Esterification  (MeOH, Acid Catalyst) Hydrazide 3,4,5-Trimethoxybenzoyl Hydrazine Ester->Hydrazide  Hydrazinolysis  (Hydrazine Hydrate) FinalProduct 5-(3,4,5-Trimethoxyphenyl)- 1,3,4-oxadiazol-2(3H)-one Hydrazide->FinalProduct  Cyclization  (Triphosgene, Base) Characterization Full Spectroscopic Characterization FinalProduct->Characterization

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols & Mechanistic Insights

Part A: Synthesis of 3,4,5-Trimethoxybenzoyl Hydrazine (Precursor)

Principle: The synthesis of the acyl hydrazide precursor is foundational. While it can be prepared from the corresponding acid chloride or directly from the acid, the most common and reliable laboratory method involves the conversion of a carboxylic acid to its methyl ester, followed by reaction with hydrazine hydrate. The esterification step enhances the reactivity of the carbonyl carbon, facilitating a clean nucleophilic attack by the highly nucleophilic hydrazine.

Methodology:

  • Esterification:

    • To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in methanol (approx. 0.2 M), add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid volume).

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Expert Insight: The use of an acid catalyst like H₂SO₄ protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the rate of esterification.

    • Upon completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure.

    • Extract the resulting aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3,4,5-trimethoxybenzoate, which can often be used in the next step without further purification.

  • Hydrazinolysis: [2]

    • Dissolve the crude methyl 3,4,5-trimethoxybenzoate (1 equivalent) in absolute ethanol (approx. 0.3 M).

    • Add hydrazine hydrate (2-3 equivalents) to the solution.

    • Expert Insight: An excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of the undesired diacyl hydrazine byproduct.

    • Heat the mixture to reflux. Monitor the reaction by TLC until the ester spot disappears (typically 3-5 hours).

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

    • Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3,4,5-trimethoxybenzoyl hydrazine.

Part B: Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Principle: This step involves the cyclization of the acyl hydrazide using triphosgene. Triphosgene serves as a safe, solid phosgene equivalent, which in situ generates the highly reactive phosgene needed for the reaction. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of phosgene (or its derivative), followed by an intramolecular cyclization with the elimination of HCl to form the stable 1,3,4-oxadiazol-2(3H)-one ring.

Caption: Proposed mechanism for oxadiazolone ring formation.

Methodology: [4]

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 3,4,5-trimethoxybenzoyl hydrazine (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

    • Expert Insight: Anhydrous conditions are critical as triphosgene reacts with water.[5] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF.

    • Expert Insight: Triphosgene is a trimer of phosgene and 1 mole of it provides 3 moles of phosgene. Therefore, slightly more than 0.33 equivalents are used to ensure complete reaction.

    • Add the triphosgene solution dropwise to the cooled hydrazide solution over 30-45 minutes. Maintain the temperature at 0 °C.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.

Critical Safety Protocols for Handling Triphosgene

Trustworthiness in protocol design necessitates an uncompromising stance on safety. Triphosgene is a highly toxic, corrosive, and moisture-sensitive solid. It is fatal if inhaled and causes severe skin and eye burns.[5][6] All manipulations must be performed with extreme caution.

  • Engineering Controls: All work must be conducted within a certified, properly functioning chemical fume hood.[6] The sash should be kept as low as possible. An emergency eyewash and safety shower must be immediately accessible.[5]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[6]

  • Handling: Weigh and handle the solid reagent exclusively within the fume hood. Avoid creating dust.[7] Use glass or Teflon-coated equipment.

  • Quenching and Disposal: Unused triphosgene and reaction residues must be quenched carefully. A common method is the slow, controlled addition of the material to a cold, stirred solution of sodium hydroxide (~2M). This process generates heat and should be done in an ice bath within the fume hood. All waste must be disposed of according to institutional hazardous waste guidelines.

Comprehensive Characterization

Structural elucidation and purity confirmation are paramount. The target molecule, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, exists predominantly as its more stable tautomer, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. Spectroscopic data will reflect the structure of this keto form.

Analysis Technique Expected Results & Interpretation
Physical State Visual InspectionWhite to off-white crystalline solid.
Melting Point Mel-Temp ApparatusA sharp melting point range, indicative of high purity.
Infrared (IR) FTIR Spectroscopy~3200 cm⁻¹ (broad): N-H stretch. ~3000 cm⁻¹: Aromatic C-H stretch. ~1780 cm⁻¹ (strong): C=O stretch (cyclic urea/carbamate character).[8] ~1610, 1500 cm⁻¹: Aromatic C=C stretches. ~1250, 1125 cm⁻¹: Asymmetric and symmetric C-O-C stretches (ethers).[9][10]
Proton NMR ¹H NMR (DMSO-d₆)~12.0 ppm (broad singlet, 1H): N-H proton (exchangeable with D₂O). ~7.1 ppm (singlet, 2H): Aromatic protons on the trimethoxy-phenyl ring. ~3.8 ppm (singlet, 6H): Methoxy protons at positions 3 and 5. ~3.7 ppm (singlet, 3H): Methoxy proton at position 4.
Carbon NMR ¹³C NMR (DMSO-d₆)~155 ppm: C=O carbon of the oxadiazole ring. ~160 ppm: C5 carbon of the oxadiazole ring. ~153, 140, 118, 105 ppm: Carbons of the trimethoxy-phenyl ring. ~60, 56 ppm: Methoxy carbons.[11][12][13]
Mass Spec. HRMS (ESI+)[M+H]⁺: Calculated m/z for C₁₁H₁₃N₂O₅⁺. The observed mass should be within 5 ppm of the theoretical value, confirming the molecular formula.

Conclusion

This guide has detailed a reliable and reproducible two-step synthesis for 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. By providing not only the procedural steps but also the underlying chemical principles and critical safety mandates, this document serves as a self-validating system for researchers. The comprehensive characterization data provided establishes a clear benchmark for structural confirmation. This protocol empowers researchers in medicinal chemistry and drug development to confidently synthesize this valuable heterocyclic scaffold for further investigation into its potential therapeutic applications.

References

  • Triphosgene - Synquest Labs. (n.d.). Synquest Labs.
  • Technical Support Center: Synthesis of 3,4,5-Trimethoxybenzylhydrazine Deriv
  • Comparative Analysis of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs: A Guide for Researchers. (2025). Benchchem.
  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. (n.d.). University of Toronto, Department of Chemistry.
  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). Indo American Journal of Pharmaceutical Research.
  • SAFETY DATA SHEET - Triphosgene. (2025). Fisher Scientific.
  • TRIPHOSGENE FOR SYNTHESIS MSDS. (2013). Loba Chemie.
  • One-Pot Formation of 1,3,4-Oxadiazol-2(3H)-ones and Dibenzo[c,e]azepines by Concomitant Cathodic Reduction of Diazonium Salts and Phenanthrenequinones. (2013). The Journal of Organic Chemistry.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).
  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI.
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017).
  • Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (2022).
  • Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. (2019). PubMed.
  • Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. (n.d.). MDPI.
  • 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.).
  • Synthesis and characterization of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2022). Semantic Scholar.
  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry.
  • 2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. (n.d.). Benchchem.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI.
  • 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.). Acta Crystallographica Section E.
  • Synthesis and characterization of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2022). PubMed Central.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Pharmacia.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a 3,4,5-trimethoxyphenyl group is also a well-established strategy in the design of potent bioactive molecules, particularly in the development of tubulin polymerization inhibitors for cancer therapy.[3][4] This guide focuses on the core physicochemical properties of a molecule that synergistically combines these two pharmacophores: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its thione form, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. The position of this equilibrium is highly dependent on the solvent, pH, and physical state, which in turn dictates the molecule's reactivity, solubility, and interaction with biological targets. This document will delve into the synthesis, structural characteristics, and key physicochemical parameters of this versatile molecule, providing a comprehensive resource for researchers in drug discovery and development.

Molecular Structure and Tautomerism

The chemical structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol features a central 1,3,4-oxadiazole ring substituted at position 5 with a 3,4,5-trimethoxyphenyl group and at position 2 with a hydroxyl group.

Caption: Tautomeric equilibrium between the enol and thione forms.

The presence of the hydroxyl group at the 2-position of the 1,3,4-oxadiazole ring gives rise to prototropic tautomerism, allowing the compound to exist in equilibrium with its more stable amide-like thione form. Spectroscopic evidence, particularly in the solid state, often indicates the predominance of the thione tautomer.

Synthesis of the 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole Scaffold

The synthesis of the 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, the stable tautomer of the title compound, is a well-established procedure. The general approach involves the cyclization of a hydrazide precursor.

A common and effective method starts with 3,4,5-trimethoxybenzohydrazide. This intermediate is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically heated under reflux to drive the cyclization. Subsequent acidification of the reaction mixture yields the desired product.[5]

Synthesis Start 3,4,5-Trimethoxybenzoic Acid Hydrazide 3,4,5-Trimethoxybenzohydrazide Start->Hydrazide Hydrazine Hydrate Cyclization 5-(3,4,5-Trimethoxyphenyl)- 1,3,4-oxadiazole-2(3H)-thione Hydrazide->Cyclization 1. CS2, KOH, Ethanol 2. Reflux 3. HCl (acidification) Final_Product Target Scaffold Cyclization->Final_Product LogP_Workflow Start Prepare n-octanol and water-saturated solvents Dissolve Dissolve compound in one phase Start->Dissolve Mix Combine phases in a separatory funnel Dissolve->Mix Shake Shake vigorously to allow partitioning Mix->Shake Equilibrate Allow phases to separate Shake->Equilibrate Analyze Determine concentration in each phase (e.g., UV-Vis spectroscopy) Equilibrate->Analyze Calculate Calculate logP = log([Compound]octanol / [Compound]water) Analyze->Calculate End logP Value Calculate->End

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups make it a highly attractive core for drug design. This guide focuses on a specific, promising derivative: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. The inclusion of the 3,4,5-trimethoxyphenyl group, a pharmacophore present in potent agents like the microtubule inhibitor combretastatin, imparts significant therapeutic potential.

This document serves as an in-depth technical resource for researchers, providing a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural confirmation of this compound. A critical aspect of this analysis is the exploration of its tautomeric nature, a fundamental property that dictates its spectroscopic signature and potential biological interactions.

Molecular Structure and Tautomerism

A crucial consideration for 2-hydroxy-1,3,4-oxadiazoles is the existence of a keto-enol tautomeric equilibrium. The molecule can exist as the hydroxyl (-ol) form or, more commonly, as the more thermodynamically stable amide-like keto form, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. Spectroscopic evidence overwhelmingly supports the predominance of the keto tautomer in both solid and solution phases, a phenomenon analogous to the amino-imino tautomerism observed in similar heterocyclic systems.[3][4] The analytical data presented herein is interpreted with the understanding that the keto form is the major species being observed.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₂N₂O₅
Molecular Weight 252.23 g/mol
IUPAC Name 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
LogP (Calculated) 1.25
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 5 (O=C, 3x OCH₃, N)
Tautomeric Equilibrium Diagram

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Sample Preparation Workflow

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established.[2] The logical and field-proven approach for the title compound involves the cyclization of a benzohydrazide precursor.

Experimental Protocol: Synthesis
  • Step 1: Hydrazide Formation: 3,4,5-Trimethoxybenzoyl chloride is reacted with hydrazine hydrate in a suitable solvent like methanol to yield 3,4,5-trimethoxybenzohydrazide.

  • Step 2: Cyclization: The resulting hydrazide is treated with a C1 synthon, such as 1,1'-carbonyldiimidazole (CDI) or triphosgene, in a solvent like tetrahydrofuran (THF) or acetonitrile. The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until completion.

  • Step 3: Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a solvent system like ethanol/water to yield the final compound as a crystalline solid.

Experimental Protocol: Sample Preparation for Analysis
  • NMR Spectroscopy: 10-15 mg of the purified compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity ensures dissolution, and its ability to form weaker hydrogen bonds (compared to protic solvents) allows for the clear observation of the exchangeable N-H proton signal.

  • IR Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: A dilute solution of the compound (~1 mg/mL) is prepared in a mixture of methanol and water with 0.1% formic acid to facilitate protonation for Electrospray Ionization (ESI).

Caption: Workflow from synthesis to spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides definitive evidence for the proposed structure. The symmetry of the trimethoxyphenyl ring is a key feature.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5 - 12.0Broad Singlet1HN-H The downfield chemical shift is characteristic of an acidic amide-like proton. This peak is D₂O exchangeable, providing strong evidence for the keto tautomer.
~7.10Singlet2HAr-H (H-2', H-6')The two aromatic protons are chemically equivalent due to the symmetry of the phenyl ring, resulting in a singlet.
~3.85Singlet6HOCH₃ (at C-3', C-5')The two methoxy groups at the meta positions are equivalent, leading to a single peak integrating to six protons.
~3.70Singlet3HOCH₃ (at C-4')The methoxy group at the para position is unique and appears as a distinct singlet.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton and the presence of key functional groups. The chemical shifts of the oxadiazole ring carbons are particularly diagnostic.[5]

Chemical Shift (δ, ppm)AssignmentRationale
~158.5C=O (C-2)The significant downfield shift is indicative of a carbonyl carbon within a heteroaromatic system, further confirming the keto tautomer.
~155.0C=N (C-5)This quaternary carbon is deshielded due to its attachment to two electronegative nitrogen atoms and the aromatic ring.
~153.0Ar-C (C-3', C-5')Aromatic carbons bearing the methoxy groups.
~140.0Ar-C (C-4')Aromatic carbon bearing the central methoxy group.
~124.0Ar-C (C-1')The ipso-carbon attached to the oxadiazole ring.
~105.0Ar-C (C-2', C-6')Aromatic carbons bearing the protons, shifted upfield due to the electron-donating effect of the methoxy groups.
~60.0OCH₃ (at C-4')Carbon of the para-methoxy group.
~56.0OCH₃ (at C-3', C-5')Carbons of the two equivalent meta-methoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum provides irrefutable evidence for the dominant keto tautomer.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3250 - 3100Broad, MediumN-H Stretch A broad absorption in this region is a classic indicator of a hydrogen-bonded N-H group, characteristic of the cyclic amide structure in the keto form.
3080 - 3000MediumAromatic C-H Stretch Confirms the presence of the phenyl ring.
2980 - 2850MediumAliphatic C-H Stretch Corresponds to the methyl protons of the methoxy groups.
~1710StrongC=O Stretch A very strong and sharp absorption band here is the most definitive piece of evidence for the carbonyl group of the keto tautomer. The absence of a broad O-H stretch around 3300-3500 cm⁻¹ rules out the enol form as the major species.
~1620StrongC=N Stretch Characteristic of the endocyclic carbon-nitrogen double bond in the oxadiazole ring.
1590, 1510Medium-StrongAromatic C=C Stretch Multiple bands confirming the aromatic ring system.
~1250, ~1120StrongAsymmetric & Symmetric C-O-C Stretch Strong absorptions corresponding to the aryl-ether linkages of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern, which helps in confirming the molecular structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: The exact mass of the protonated molecular ion [M+H]⁺ is measured.

  • Expected m/z: 253.0824 (Calculated for C₁₁H₁₃N₂O₅⁺)

Fragmentation Pathway

The fragmentation pattern provides a structural fingerprint. The trimethoxyphenyl moiety is a stable, characteristic fragment.

fragmentation M [M+H]⁺ m/z = 253.08 F2 Trimethoxybenzoyl cation m/z = 195.06 M:ion->F2 - N₂H₂O F3 [M+H - CH₃]⁺ m/z = 238.06 M:ion->F3 - •CH₃ F1 Trimethoxyphenyl- carbonitrile cation m/z = 178.08 F2:ion->F1 - OH

Caption: Proposed ESI+ fragmentation pathway.

  • Molecular Ion ([M+H]⁺, m/z 253.08): The protonated parent molecule.

  • Loss of a Methyl Radical ([M+H - CH₃]⁺, m/z 238.06): A common fragmentation for methoxy-substituted compounds.

  • Formation of the Trimethoxybenzoyl Cation (m/z 195.06): Cleavage of the oxadiazole ring can lead to the highly stable acylium ion derived from the trimethoxybenzoic acid precursor. This is often a base peak.

  • Formation of Trimethoxyphenylcarbonitrile Cation (m/z 178.08): Subsequent loss from other fragments can lead to this nitrile-containing species.

Conclusion

The comprehensive spectroscopic analysis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol provides a clear and consistent structural confirmation. Key findings from NMR, IR, and MS collectively establish the molecule's identity and, critically, confirm that it exists predominantly in the 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one tautomeric form. The presence of a D₂O-exchangeable N-H proton in the ¹H NMR, a strong carbonyl (C=O) absorption around 1710 cm⁻¹ in the IR spectrum, and a distinct N-H stretch are definitive indicators of the keto tautomer. This detailed characterization serves as a crucial reference for quality control, reaction monitoring, and further investigation into the biological activities of this promising heterocyclic compound.

References

  • MDPI. (n.d.). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

  • Bohrium. (2022). Synthesis and anticancer activity of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives. Retrieved from [Link]

  • Pakistani Journal of Pharmaceutical Sciences. (n.d.). Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]

  • PubMed. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole .... Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

  • PubMed. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and critical considerations for evaluating the solubility and stability of the novel heterocyclic compound, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction: The Significance of 1,3,4-Oxadiazoles in Drug Discovery

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, which can contribute to favorable interactions with biological targets.[1][2][3] These five-membered heterocyclic compounds are found in a variety of pharmacologically active agents with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The subject of this guide, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, combines this important heterocyclic core with a 3,4,5-trimethoxyphenyl moiety, a substitution pattern also present in several known bioactive molecules. The "-2-ol" substitution on the oxadiazole ring introduces a potentially ionizable hydroxyl group, which is expected to significantly influence the compound's physicochemical properties, including its solubility and stability.

A thorough understanding of these properties is paramount in the early stages of drug development. Solubility directly impacts a drug's bioavailability and formulation options, while stability determines its shelf-life and potential degradation pathways.[6][7] This guide will detail the necessary experimental protocols to comprehensively profile this promising molecule.

Physicochemical Characterization: Foundational Knowledge

Prior to initiating formal solubility and stability studies, a fundamental physicochemical characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is essential.

Key Analytical Techniques:

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the chemical structure and purity of the synthesized compound.[4][8]

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[8] A robust, stability-indicating HPLC method must be developed to separate the parent compound from any potential impurities or degradants.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the compound's melting point, thermal stability, and decomposition profile.[8]

Solubility Assessment: A Multi-faceted Approach

The aqueous and non-aqueous solubility of a compound dictates its potential for formulation as a solid or liquid dosage form and influences its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the trimethoxyphenyl group may confer some lipophilicity, while the hydroxyl group on the oxadiazole ring could enhance aqueous solubility, particularly at different pH values.

Equilibrium Solubility Determination

This method determines the saturated concentration of the compound in a specific solvent at equilibrium.

Experimental Protocol:

  • Preparation: Add an excess amount of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, filter the samples to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, typically UV-Vis spectroscopy or HPLC.

Data Presentation: Illustrative Solubility Profile

Solvent SystemTemperature (°C)Solubility (µg/mL)
Deionized Water2550
Phosphate Buffer (pH 2.0)2535
Phosphate Buffer (pH 7.4)25150
Phosphate Buffer (pH 9.0)25400
Ethanol25>1000
Propylene Glycol25500
Deionized Water3775
Phosphate Buffer (pH 7.4)37200
Kinetic Solubility Assessment

This high-throughput method provides an early indication of a compound's solubility.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in an organic solvent (e.g., DMSO).

  • Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate and monitor for the formation of a precipitate.

  • Detection: The solubility is determined as the highest concentration at which no precipitate is observed, often measured by nephelometry or turbidimetry.

Stability Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[7][9] These studies are essential for developing stability-indicating analytical methods and for understanding how the drug substance might behave under various environmental conditions.[6][10][11]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API API Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Expose Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Expose Thermal Thermal Stress (e.g., 60°C) API->Thermal Expose Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Expose Control Control Sample HPLC HPLC Analysis Control->HPLC Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photolytic->HPLC Analyze Samples MassSpec Mass Spectrometry (Degradant ID) HPLC->MassSpec Characterize Degradants Report Report Generation MassSpec->Report Compile Data

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

  • Acid and Base Hydrolysis:

    • Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

    • Incubate the solutions at room temperature and elevated temperatures (e.g., 60°C).

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature.

    • Analyze samples at various time intervals by HPLC.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C) and controlled humidity (e.g., 75% RH).

    • Analyze samples at predetermined time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.[9]

    • A control sample should be protected from light.

    • Analyze both exposed and control samples by HPLC.

Data Presentation: Illustrative Stability Profile

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradants (m/z)
0.1 M HCl24 h6015.2254.1, 198.1
0.1 M NaOH8 h6018.5282.2
3% H₂O₂24 h259.8298.1
Thermal (Solid)7 days60< 1.0Not Detected
Photolytic (Solution)24 h255.5268.1
Potential Degradation Pathway

The presence of the hydroxyl group on the oxadiazole ring and the methoxy groups on the phenyl ring are potential sites for degradation.

Degradation_Pathway cluster_degradation Degradation Products Parent 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol Hydrolysis Ring Opening Product Parent->Hydrolysis Acid/Base Hydrolysis Oxidation N-oxide or Hydroxylated Phenyl Ring Parent->Oxidation Oxidation Photodegradation Dimerization or Rearrangement Parent->Photodegradation Photolysis

Caption: Potential degradation pathways.

Conclusion: A Roadmap for Successful Characterization

The systematic evaluation of the solubility and stability of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is a critical endeavor in its journey from a promising chemical entity to a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the essential data required for informed decision-making in lead optimization, pre-formulation, and formulation development. By understanding the intrinsic physicochemical properties of this novel oxadiazole derivative, researchers can unlock its full therapeutic potential.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(3), 1-10. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Retrieved from [Link]

  • Kumar, S., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2017, 8145252. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2494. Retrieved from [Link]

  • Journal of Pharma and Biomedics. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]

  • ResearchGate. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol: A DFT-Based Approach to Accelerate Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry. The methodologies detailed herein are designed for researchers, computational chemists, and drug development professionals aiming to elucidate the electronic structure, reactivity, and potential bioactivity of this molecule. By integrating Density Functional Theory (DFT) with subsequent in silico analyses, this workflow serves as a powerful tool to rationalize molecular properties and guide further experimental work.

Part 1: Foundational Strategy - Why Quantum Chemistry Matters

In modern drug discovery, understanding a molecule's behavior at the quantum level is no longer a purely academic exercise; it is a critical step in rational drug design.[1][2][3] Quantum chemical calculations allow us to predict a wide array of molecular properties before a compound is ever synthesized, saving significant time and resources.[4] For a molecule like 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, which belongs to the versatile 1,3,4-oxadiazole class known for diverse pharmacological activities, these calculations can reveal key insights into:

  • Molecular Stability and Geometry: Determining the most stable three-dimensional conformation.

  • Electronic Properties: Identifying regions of high and low electron density, which are crucial for molecular interactions.

  • Reactivity: Predicting how the molecule will interact with biological targets.

  • Spectroscopic Signatures: Aiding in the characterization of synthesized compounds.

The core of our approach is Density Functional Theory (DFT) , a robust quantum mechanical method that balances computational cost with high accuracy for describing molecular systems.[1]

The Computational Workflow

G cluster_Quantum Quantum Chemical Calculations (DFT) A Step 1: 2D Structure & 3D Model Building B Step 2: Geometry Optimization A->B C Step 3: Frequency Analysis (Validation) B->C G Step 7: Molecular Docking Preparation B->G D Step 4: Property Calculations (HOMO-LUMO, MEP, NBO) C->D E Step 5: Conceptual DFT (Reactivity) D->E F Step 6: ADMET & Druglikeness Prediction D->F

Caption: Overall computational workflow from initial structure to predictive analysis.

Part 2: The Core Protocol - A Step-by-Step Technical Guide

This section provides a detailed, field-proven methodology for the quantum chemical analysis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

Causality Behind Method Selection

The choice of computational method is paramount for obtaining meaningful results.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: B3LYP is a hybrid functional that has demonstrated a high degree of success and reliability for a vast range of organic molecules.[5] It provides a well-calibrated balance between the accuracy of Hartree-Fock theory and the computational efficiency of DFT, making it an industry standard for thermochemical and structural predictions.[6]

  • Basis Set: 6-311++G(d,p)

    • Rationale: This Pople-style basis set offers a sophisticated and flexible description of electron distribution.

      • 6-311: A triple-split valence basis set, providing a more accurate description of the valence electrons involved in bonding.

      • ++G: Includes diffuse functions on both heavy atoms and hydrogen. This is critical for accurately modeling systems with potential lone pairs and for describing non-covalent interactions.

      • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron cloud and providing a more realistic representation of chemical bonds.

    • This combination, B3LYP/6-311++G(d,p), is highly effective for calculating the geometries and electronic properties of organic compounds.[7]

Step 1: Molecular Structure Preparation

The first step is to generate an accurate initial 3D structure of the molecule.

  • Obtain 2D Structure: Draw the 2D structure of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol using chemical drawing software (e.g., ChemDraw, MarvinSketch). The structure of a similar compound has been described in the literature.[8]

  • Convert to 3D: Import the 2D structure into a molecular modeling program (e.g., GaussView, Avogadro).

  • Initial Cleaning: Use the software's built-in tools to add hydrogens and perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting point for the more computationally intensive quantum calculations.

Step 2: Geometry Optimization

This is the most critical computational step, where we find the molecule's most stable conformation (a minimum on the potential energy surface).

  • Software: Use a quantum chemistry package like Gaussian, ORCA, or Q-Chem.

  • Input File: Prepare an input file specifying the method, basis set, and calculation type.

    • Keyword Line: #p B3LYP/6-311++G(d,p) Opt

    • Opt: This keyword requests a geometry optimization.

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible and the energy is minimized.

Step 3: Vibrational Frequency Analysis

A self-validating protocol requires confirmation that the optimized structure is a true energy minimum.

  • Rationale: A true minimum on the potential energy surface will have no imaginary vibrational frequencies. A structure with one or more imaginary frequencies corresponds to a transition state.

  • Input File: Using the optimized geometry from Step 2, run a frequency calculation.

    • Keyword Line: #p B3LYP/6-311++G(d,p) Freq

  • Verification: Check the output file for the calculated vibrational frequencies. The absence of any imaginary (negative) frequencies confirms the stability of the optimized structure.

Part 3: Analysis of Molecular Properties

With a validated structure, we can now calculate and interpret the properties that govern the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[9]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[9]

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.[10]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[11]

ParameterDescriptionSignificance in Drug Design
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability.
ΔE (Gap) ELUMO - EHOMOCorrelates with chemical reactivity and stability.[11]

These values would be populated from the output of the DFT calculation.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a 3D map of the electrostatic potential around the molecule, providing a powerful visual guide to its reactivity.[12][13] It is invaluable for predicting how a ligand will interact with a protein's binding pocket.[13]

  • Interpretation:

    • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (O, N). These are prime sites for electrophilic attack and hydrogen bond acceptance.[14]

    • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.[14]

    • Green Regions (Neutral Potential): Indicate areas of low polarity.

An MEP analysis would reveal the oxygen and nitrogen atoms of the oxadiazole ring as key hydrogen bond accepting sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex molecular orbitals into localized bonds and lone pairs.[15][16][17]

  • Protocol: Perform an NBO analysis using the Pop=NBO keyword in Gaussian.

  • Key Insights:

    • Natural Atomic Charges: Provides a more robust measure of charge distribution than other methods like Mulliken charges.

    • Hybridization: Details the s and p character of atomic orbitals in bonds.

    • Intramolecular Interactions: Can quantify the strength of hyperconjugation and delocalization effects, which contribute to molecular stability.

Part 4: Predictive Modeling for Drug Development

The quantum chemical data serves as a foundation for higher-level predictive models relevant to pharmacology.

Conceptual DFT: Quantifying Reactivity

Conceptual DFT provides a framework for defining chemical concepts like electronegativity and hardness from the electronic density.[18][19][20][21] These global reactivity descriptors predict the overall behavior of the molecule.

DescriptorFormulaInterpretation
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of the molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; indicates high reactivity.
Electrophilicity Index (ω) χ² / (2η)A measure of the molecule's overall electrophilic nature.

These values are calculated using the HOMO and LUMO energies obtained from the DFT output.

In Silico ADMET and Druglikeness

Early prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures.[22][23][24] While not a direct quantum calculation, the optimized molecular structure is the required input for these predictive models.

  • Lipinski's Rule of Five: A widely used guideline to assess "druglikeness" for orally administered drugs.[25][26][27]

    • Molecular Weight ≤ 500 Da

    • LogP (lipophilicity) ≤ 5

    • Hydrogen Bond Donors ≤ 5

    • Hydrogen Bond Acceptors ≤ 10

  • Protocol:

    • Use the optimized 3D structure.

    • Submit the structure to online ADMET prediction servers (e.g., SwissADME, pkCSM).

    • Analyze the output for compliance with Lipinski's rule and other pharmacokinetic red flags.

For 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol (C₁₁H₁₂N₂O₅):

  • Molecular Weight: ~268.23 g/mol (Complies)

  • H-Bond Donors: 1 (the -OH group) (Complies)

  • H-Bond Acceptors: 7 (5 oxygens, 2 nitrogens) (Complies)

  • LogP: Calculation required, but likely to be within range. The molecule shows excellent compliance with Lipinski's rule, suggesting good potential for oral bioavailability.

Bridging to Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[28][29] The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure.

G cluster_QM Quantum Mechanics cluster_MM Molecular Mechanics A DFT Optimized Geometry (Accurate Conformation) C Molecular Docking Simulation A->C B Calculated Atomic Charges (Accurate Electrostatics) B->C D Binding Affinity & Pose Prediction (High Confidence) C->D

Caption: Workflow integrating QM results into molecular docking for improved accuracy.

  • Protocol Enhancement:

    • Use the DFT-optimized geometry from Step 2 as the input ligand structure for docking software (e.g., AutoDock Vina, Glide).[30][31]

    • Use the NBO-derived partial charges (Step 4) to assign atomic charges to the ligand, providing a more accurate electrostatic representation than standard force-field charges.

    • This QM/MM (Quantum Mechanics/Molecular Mechanics) approach significantly enhances the reliability of the predicted binding poses and affinities.

Conclusion

This technical guide outlines a robust, multi-pillar computational strategy for the deep analysis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. By grounding our investigation in the validated principles of Density Functional Theory, we can derive a wealth of information about the molecule's structure, stability, electronic properties, and reactivity. This data-driven approach, which flows from fundamental quantum mechanics to predictive pharmacological models like ADMET and molecular docking, provides a powerful framework for accelerating the drug discovery pipeline. It allows researchers to make more informed decisions, prioritize candidates effectively, and ultimately design more potent and safer therapeutics.

References

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. PubMed. [Link]

  • Natural Bond Orbital 7.0. NBO Website. [Link]

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

  • In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]

  • Molecular Electrostatic Potential (MEP). University of Regensburg. [Link]

  • Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. SciELO México. [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. [Link]

  • Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]

  • How to interpret a map of electrostatic potential (MEP)?. ResearchGate. [Link]

  • Conceptual DFT: A paradigm for understanding chemical reactivity and selectivity. MODERM. [Link]

  • 7.52. Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]

  • (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI. [Link]

  • Lipinski's rule of five. Moodle@Units. [Link]

  • In silico ADMET predictions: enhancing drug development through qsar modeling. LinkedIn. [Link]

  • ubiquity of B3LYP/6-31G. Reddit. [Link]

  • Energies of organic molecules and atoms in density functional theory. SciSpace. [Link]

  • In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

  • (PDF) Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. ResearchGate. [Link]

  • BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

  • Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. [Link]

  • Docking and scoring. Schrödinger. [Link]

  • Conceptual Density Functional Theory. Chemical Reviews. [Link]

  • Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. [Link]

  • Natural Bond Orbital (NBO) Analysis. University of Regensburg. [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. The Ohio State University. [Link]

  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. [Link]

  • Lipinski's rules & drug discovery beyond the rule of five. YouTube. [Link]

  • Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. YouTube. [Link]

  • DFT for drug and material discovery. YouTube. [Link]

  • Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. ResearchGate. [Link]

  • Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. PubMed. [Link]

  • Electrostatic Potential (ESP) Surface Calculations and Analysis. YouTube. [Link]

  • From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. PubMed Central. [Link]

  • Quantum Chemical Calculations of 3-Benzyl-4-(3-Ethoxy-2-(4- Toluenesulfonlyoxy)-Benzlyideneamino. DergiPark. [Link]

  • Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. Vrije Universiteit Brussel. [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Chem. Rev.[Link]

Sources

The Multifaceted Biological Activities of 1,3,4-Oxadiazole Derivatives Bearing a Trimethoxyphenyl Moiety: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the 1,3,4-oxadiazole scaffold and the trimethoxyphenyl (TMP) moiety in a single molecular architecture has given rise to a class of compounds with profound and diverse biological activities. The 1,3,4-oxadiazole ring, a five-membered heterocycle, is a bioisostere of pyrimidine and is known for its metabolic stability and ability to participate in hydrogen bonding, which are crucial for molecular recognition in biological systems.[1] The trimethoxyphenyl group, particularly the 3,4,5-trimethoxyphenyl substitution pattern, is a key pharmacophore found in numerous natural and synthetic compounds with potent biological effects, most notably as a tubulin polymerization inhibitor.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into 1,3,4-oxadiazole derivatives featuring a trimethoxyphenyl substituent, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, bestowing upon molecules a favorable pharmacokinetic profile and a wide spectrum of pharmacological activities.[5][6][7] Its derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and anticonvulsant properties.[8][9][10] The chemical stability of the oxadiazole ring and its capacity to act as a bioisoster for amide and ester groups make it an attractive scaffold for the design of novel therapeutic agents.

The trimethoxyphenyl (TMP) moiety, especially the 3,4,5-trimethoxy substitution pattern, is renowned for its role in disrupting microtubule dynamics, a validated target in cancer chemotherapy. This structural motif is a key feature of potent tubulin polymerization inhibitors like colchicine and combretastatin A-4. By interacting with the colchicine binding site on β-tubulin, TMP-containing compounds prevent the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis.[11]

The rationale behind hybridizing these two pharmacophores lies in the potential for synergistic or additive effects, leading to the development of novel drug candidates with enhanced potency and selectivity. This guide will delve into the scientific underpinnings of this promising class of compounds.

Anticancer Activity: Targeting the Cytoskeleton and Beyond

The most extensively studied biological activity of 1,3,4-oxadiazole-trimethoxyphenyl derivatives is their anticancer potential. These compounds have demonstrated significant cytotoxicity against a panel of human cancer cell lines, often exceeding the efficacy of standard chemotherapeutic drugs.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism underlying the anticancer effects of these derivatives is their ability to inhibit tubulin polymerization.[12] The 3,4,5-trimethoxyphenyl group plays a pivotal role in binding to the colchicine site of β-tubulin, thereby disrupting the formation of the mitotic spindle, a crucial apparatus for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[11][13]

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

G TMP_Oxadiazole 1,3,4-Oxadiazole -Trimethoxyphenyl Derivative Tubulin β-Tubulin (Colchicine Binding Site) TMP_Oxadiazole->Tubulin Binds to Microtubule Microtubule Polymerization TMP_Oxadiazole->Microtubule Inhibits Tubulin->Microtubule Essential for Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization by TMP-oxadiazole derivatives.

Other Anticancer Mechanisms

Beyond tubulin inhibition, these compounds have been implicated in other anticancer mechanisms, including:

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[8][14][15]

  • Growth Factor Receptor Inhibition: Some derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), key players in tumor growth and angiogenesis.[16][17]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 1,3,4-oxadiazole-trimethoxyphenyl derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
TMP-OXA-1 MCF-7 (Breast)0.34Doxorubicin0.52[17]
TMP-OXA-1 A549 (Lung)1.25Doxorubicin1.89[17]
TMP-OXA-2 HT-29 (Colon)1.35-Fluorouracil4.5[7]
TMP-OXA-3 MDA-MB-231 (Breast)6.6Paclitaxel8.2[18]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19][20][21]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[22][23]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Treat the cells with serial dilutions of the 1,3,4-oxadiazole-trimethoxyphenyl derivatives and a reference drug (e.g., doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22][24]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21][22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

G A 1. Seed Cells in 96-well plate B 2. Add Test Compounds & Incubate A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[25][26][27] 1,3,4-Oxadiazole derivatives have shown promising activity against a range of bacteria and fungi.[7][9] The incorporation of the trimethoxyphenyl moiety can enhance this activity.

Mechanism of Action

The precise antimicrobial mechanism of these compounds is still under investigation, but potential targets include:

  • Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan in bacteria.

  • DNA Gyrase Inhibition: Inhibition of bacterial DNA replication.

  • Inhibition of Lipoteichoic Acid Biosynthesis: A key component of the cell wall of Gram-positive bacteria.[28]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[29][30]

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
TMP-OXA-4 Staphylococcus aureus4Candida albicans8[31]
TMP-OXA-4 Escherichia coli16Aspergillus niger32[32]
TMP-OXA-5 Pseudomonas aeruginosa8Candida albicans16[26]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[29][33]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.[29][33]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the 1,3,4-oxadiazole-trimethoxyphenyl derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[29]

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.[34]

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[34] Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Experimental Workflow: Broth Microdilution Assay

G A 1. Prepare Serial Dilutions of Test Compound C 3. Inoculate Microtiter Plate A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate at Optimal Temperature C->D E 5. Visually Determine MIC D->E

Sources

Unlocking Cellular Processes: A Technical Guide to the Mechanisms of Trimethoxyphenyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into heterocyclic structures to create potent modulators of critical cellular targets. This technical guide provides an in-depth exploration of the primary and secondary mechanisms of action of TMP-containing heterocycles, with a focus on their role as tubulin polymerization inhibitors, kinase inhibitors, and DNA intercalators. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with detailed experimental protocols to offer a comprehensive resource for investigating this important class of bioactive molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction: The Significance of the Trimethoxyphenyl Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) group is a recurring structural motif in a vast array of biologically active compounds, from natural products to synthetic therapeutics. Its prevalence stems from its ability to form key interactions with biological macromolecules, acting as a potent pharmacophore. When coupled with diverse heterocyclic scaffolds, the resulting molecules exhibit a wide spectrum of pharmacological activities, most notably in the realm of oncology.

The foundational importance of the TMP group is exemplified by its presence in colchicine and combretastatin A-4 (CA-4), two natural products that potently disrupt microtubule dynamics by binding to tubulin.[1] The three methoxy groups of the TMP moiety are crucial for this interaction, positioning the molecule within the colchicine-binding site on β-tubulin.[2] This guide will first explore this primary and most well-documented mechanism of action before delving into other, less common but significant, mechanisms such as kinase inhibition and DNA intercalation.

The Primary Mechanism: Inhibition of Tubulin Polymerization

The vast majority of bioactive TMP-containing heterocycles exert their effects by targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them attractive candidates for anticancer drug development.[3]

Molecular Target: The Colchicine Binding Site

TMP-containing heterocycles typically bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of αβ-tubulin heterodimers into microtubules, shifting the dynamic equilibrium towards depolymerization. The TMP ring is a key player in this interaction, often referred to as the "A-ring" in structure-activity relationship (SAR) studies.[4] The heterocyclic portion of the molecule, often a five or six-membered ring, serves to lock the TMP moiety in the correct orientation for optimal binding within the colchicine pocket.[1]

Downstream Cellular Consequences

The inhibition of tubulin polymerization has profound effects on cellular function, primarily by disrupting the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase, preventing cell division.[3][5] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the activation of caspases and changes in the expression of apoptosis-related proteins like the Bcl-2 family.[6]

G2M_Arrest_Apoptosis TMP TMP-Heterocycle Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Binds to Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Prevents Microtubules Microtubule Network Disrupted Polymerization->Microtubules Spindle Mitotic Spindle Malformation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Leads to

Figure 1: Signaling pathway of tubulin inhibition by TMP-heterocycles.
Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key insights into the design of potent tubulin inhibitors. The 3,4,5-trimethoxy substitution pattern on the phenyl ring is generally optimal for activity.[4] The nature of the heterocyclic ring and the substituents on it (the "B-ring") can be varied to fine-tune potency and pharmacokinetic properties. For instance, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the introduction of a naphthalene moiety as the B-ring was found to be favorable for antitumor activity.[5]

Secondary Mechanisms of Action

While tubulin is the most common target, the versatility of the TMP-heterocycle scaffold allows for interaction with other cellular targets, leading to distinct mechanisms of action.

Kinase Inhibition

Certain TMP-containing heterocycles have been shown to act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

A notable example is a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-ones, which have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[1][3] These receptor tyrosine kinases are crucial for angiogenesis and cell proliferation, respectively.[5] Inhibition of these kinases can block downstream signaling cascades, such as the PI3K/Akt/mTOR and ERK pathways, leading to reduced tumor growth and angiogenesis.[2]

Kinase_Inhibition_Pathway TMP_Kinase TMP-Quinazoline VEGFR2 VEGFR2 TMP_Kinase->VEGFR2 Inhibits EGFR EGFR TMP_Kinase->EGFR Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway VEGFR2->PI3K_Akt Blocks ERK ERK Pathway EGFR->ERK Blocks Angiogenesis Angiogenesis Inhibited PI3K_Akt->Angiogenesis Proliferation Cell Proliferation Inhibited ERK->Proliferation Apoptosis_Kinase Apoptosis Angiogenesis->Apoptosis_Kinase Proliferation->Apoptosis_Kinase

Figure 2: Downstream effects of VEGFR2 and EGFR inhibition.
DNA Intercalation

A more novel mechanism for TMP-containing heterocycles is DNA intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This distorts the DNA structure and can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death.[1]

A recently designed trimethoxyphenyltetrahydropyrimidine analogue has been shown to act as a DNA intercalator. The planar heterocyclic core allows for insertion into the DNA helix, while the TMP moiety likely contributes to the binding affinity. This mode of action can lead to the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[7]

The cellular consequences of DNA intercalation include the induction of DNA damage responses, cell cycle arrest, and apoptosis.[6]

Experimental Workflows for Mechanistic Elucidation

To determine the mechanism of action of a novel TMP-containing heterocycle, a series of well-defined experiments are required. The following protocols provide a roadmap for this investigation.

Experimental_Workflow Start Novel TMP- Heterocycle Antiproliferative Antiproliferative Assay (MTT/SRB) Start->Antiproliferative Tubulin_Assay In Vitro Tubulin Polymerization Assay Antiproliferative->Tubulin_Assay If Active Kinase_Assay Kinase Inhibition Assay Panel Antiproliferative->Kinase_Assay If Active DNA_Binding DNA Binding Studies (UV-Vis, Fluorescence, Viscosity) Antiproliferative->DNA_Binding If Active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle If Tubulin Inhibitor Microscopy Immunofluorescence Microscopy Cell_Cycle->Microscopy ITC Binding Affinity (ITC) Microscopy->ITC Kinase_Assay->ITC DNA_Binding->ITC Conclusion Mechanism Elucidated ITC->Conclusion

Figure 3: A logical workflow for investigating the mechanism of action.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay is a primary screen to determine if a compound directly interacts with tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • GTP solution (100 mM)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Cushion Buffer (General Tubulin Buffer with 60% glycerol)

    • Test compound dissolved in an appropriate solvent (e.g., DMSO)

    • Positive control (e.g., Combretastatin A-4)

    • Negative control (e.g., DMSO vehicle)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare a 4 mg/mL stock solution of tubulin in General Tubulin Buffer on ice.

    • In a pre-chilled 96-well plate, add 5 µL of the test compound at various concentrations. Include positive and negative controls.

    • Add 95 µL of the tubulin stock solution supplemented with 1 mM GTP to each well.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the negative control indicates inhibitory activity. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Materials:

    • Cultured cells (e.g., HeLa, MCF-7)

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol

    • RNase A solution (100 µg/mL)

    • Propidium iodide (PI) staining solution (50 µg/mL in PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 for cell proliferation) for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer.

  • Data Analysis: Generate DNA content histograms. An accumulation of cells in the G2/M phase peak compared to the control suggests that the compound is a mitotic inhibitor.

Protocol 3: Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the compound's effect on the cellular microtubule network.

  • Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific for α-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody for visualization by fluorescence microscopy.

  • Materials:

    • Cells cultured on glass coverslips

    • Test compound

    • Methanol (ice-cold) or paraformaldehyde for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells on coverslips with the test compound.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

    • Permeabilize the cells with permeabilization buffer for 5 minutes.

    • Block non-specific antibody binding with blocking buffer for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody and DAPI for 1 hour in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the cells using a fluorescence microscope.

  • Data Analysis: Compare the microtubule structure in treated cells to control cells. Disruption of the microtubule network, characterized by diffuse tubulin staining and fragmented microtubules, is indicative of a tubulin-targeting agent.

Protocol 4: Kinase Inhibition Assay

To investigate if a TMP-heterocycle acts as a kinase inhibitor, a commercially available kinase assay panel is recommended. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.

Protocol 5: DNA Binding Studies

A combination of spectroscopic and physical methods can confirm DNA intercalation.

  • UV-Vis Spectroscopy: Intercalation often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the compound's absorption spectrum upon binding to DNA.[8]

  • Fluorescence Spectroscopy: The intrinsic fluorescence of a compound may be quenched upon intercalation into DNA.[9]

  • Viscosity Measurement: Intercalation causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution.[10]

Quantitative Data Summary

The following tables provide a summary of the biological activities of representative TMP-containing heterocycles, illustrating the different mechanisms of action.

Table 1: Tubulin Polymerization Inhibitors

Compound ClassHeterocycleTarget Cell LineIC50 (µM) - ProliferationIC50 (µM) - Tubulin PolymerizationReference
Pyridine3-(naphthalen-1-yl)-4-(3,4,5-trimethoxyphenyl)pyridineHeLa0.047-[5]
PyridineCompound VIHepG-23.250.00892[11]
BenzimidazoleCompound 4dMGC-8030.453.35[12]
PyridineCompound 8oRKO0.093.1[13]

Table 2: Kinase Inhibitors

Compound ClassHeterocycleTarget KinaseIC50 (nM)Reference
QuinazolineCompound 6VEGFR298.1[1][3]
QuinazolineCompound 6EGFR106[1][3]

Table 3: DNA Intercalator

Compound ClassHeterocycleTarget Cell LineGI50 (µM)Mechanism ConfirmationReference
TetrahydropyrimidineT30NCI-60 Panel (mean)4.10UV-Vis, Fluorescence, Viscosity[14]

Conclusion and Future Directions

Trimethoxyphenyl-containing heterocycles represent a versatile and powerful class of bioactive molecules. While their primary mechanism of action is often the inhibition of tubulin polymerization, this guide has highlighted the existence of other important mechanisms, including kinase inhibition and DNA intercalation. The detailed experimental protocols and data provided herein serve as a valuable resource for researchers seeking to elucidate the precise mechanism of action of novel TMP-heterocycles.

Future research in this field should continue to explore the vast chemical space offered by combining the TMP moiety with diverse heterocyclic scaffolds. A deeper understanding of the structure-activity relationships for non-tubulin targets will be crucial for the rational design of next-generation therapeutics with improved selectivity and efficacy. Furthermore, the application of advanced techniques such as cryogenic electron microscopy (cryo-EM) could provide high-resolution structural insights into the binding of these compounds to their respective targets, further guiding drug development efforts.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333–1343. [Link]

  • El-Naggar, A. M., El-Sayed, M. A., Gomha, S. M., & Abdel-aziz, H. M. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(63), 39728–39741. [Link]

  • Al-Karmalawy, A. A., Elmaaty, A. A., Magdy, G., Radwan, A. S., Alnajjar, R., Shaldam, M. A., ... & Tawfik, H. O. (2025). Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. RSC Advances, 15(24), 14946-14965. [Link]

  • Ameri, A. (2023). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Medicinal Chemistry Research, 32(10), 2473-2500. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333–1343. [Link]

  • Chen, J., Wang, J., & Li, Y. (2018). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry, 151, 574–587. [Link]

  • El-Naggar, A. M., El-Sayed, M. A., Gomha, S. M., & Abdel-aziz, H. M. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(63), 39728–39741. [Link]

  • Li, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 50-61. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4496. [Link]

  • Chromatin damage generated by DNA intercalators leads to degradation of RNA Polymerase II. (2024). Nucleic Acids Research. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2992. [Link]

  • Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. (2016). Nucleic Acids Research. [Link]

  • Intercalation of small molecules into DNA in chromatin is primarily controlled by superhelical constraint. (2019). PLOS ONE. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). RSC Advances. [Link]

  • Fu, D. J., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European journal of medicinal chemistry, 157, 50–61. [Link]

  • Small molecule intercalation with double stranded DNA: Implications for normal gene regulation and for predicting the biological efficacy and genotoxicity of drugs and other chemicals. (2007). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 623(1-2), 53-71. [Link]

  • Mechanisms of Small Molecule-DNA Interactions Probed by Single-molecule Force Spectroscopy. (2016). CORE. [Link]

  • Synthesis, physicochemical characterization, DNA binding and in silico studies of (E)-4-((2-methoxyphenyl)amino). (n.d.). Journal of Chemical Sciences. [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021). RSC Advances. [Link]

  • Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. (2025). RSC Advances. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1343. [Link]

  • Viscosity measurements of DNA solutions with and without condensing agents. (2014). Journal of Chemical & Engineering Data. [Link]

  • Li, Y., et al. (2022). Discovery of polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors. Bioorganic & Medicinal Chemistry, 73, 117009. [Link]

  • Discovery of novel triple helical DNA intercalators by an integrated virtual and actual screening platform. (2010). Nucleic Acids Research. [Link]

  • IC50 values of some of the representative compounds. (n.d.). ResearchGate. [Link]

  • Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. (2019). Scientific Reports. [Link]

  • DNA analysis by fluorescence quenching detection. (2003). Genome Research. [Link]

  • Viscosity of aqueous DNA solutions determined using dynamic light scattering. (2011). The Analyst. [Link]

  • Nucleotides Bearing Red Viscosity-Sensitive Dimethoxy-Bodipy Fluorophore for Enzymatic Incorporation and DNA Labeling. (2022). Bioconjugate Chemistry. [Link]

  • Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. (2000). Nucleic Acids Research. [Link]

  • Effect of the addition of DNA on the UV-Vis absorption spectrum of a drug.. (2022). ResearchGate. [Link]

  • The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. (2015). Nature Communications. [Link]

  • DNA Analysis by Fluorescence Quenching Detection. (2003). Genome Research. [Link]

  • Elucidation of the interaction of apocarotenoids with calf thymus DNA by biophysical techniques and in vitro study in MCF-7 cells to explore their potential in cancer therapy. (2022). Avicenna Journal of Phytomedicine. [Link]

  • UV/Vis Spectroscopy for DNA & Protein Analysis. (n.d.). Unchained Labs. [Link]

  • Can anyone suggest me the procedure for the DNA binding studies with synthetic compounds by UV-Vis Spectrophotometry?. (2016). ResearchGate. [Link]

  • Protein Induced Fluorescence Enhancement and Quenching in a Homogenous DNA Based Assay for Rapid Detection of Small Molecule Drugs in Human Plasma. (n.d.). Pure. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the laboratory synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The protocol herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Introduction and Scientific Context

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-(3,4,5-Trimethoxyphenyl) moiety is a key structural feature found in several natural and synthetic compounds with potent biological effects, such as the tubulin polymerization inhibitor combretastatin. The combination of these two pharmacophores in 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol makes it a compelling target for synthesis and subsequent biological evaluation. This molecule exists in a tautomeric equilibrium with its keto form, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. For clarity, this protocol will refer to the compound by its "-ol" tautomer, while recognizing the presence of the keto form.

The synthetic strategy outlined below follows a logical and well-established reaction sequence, beginning with the commercially available and relatively inexpensive starting material, gallic acid. The synthesis proceeds through three main stages:

  • Preparation of the Key Precursor: Synthesis of 3,4,5-trimethoxybenzoic acid and its subsequent conversion to the crucial intermediate, 3,4,5-trimethoxybenzohydrazide.

  • Heterocyclic Ring Formation: Cyclization of the benzohydrazide intermediate to form the 1,3,4-oxadiazol-2-one ring.

  • Purification and Characterization: Isolation and verification of the final product's structure and purity.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier (Example)Notes
Gallic AcidC₇H₆O₅170.12Sigma-AldrichStarting Material
Dimethyl Sulfate(CH₃)₂SO₄126.13Acros OrganicsCaution: Highly Toxic and Carcinogenic
Sodium HydroxideNaOH40.00Fisher Scientific
Sulfuric Acid (conc.)H₂SO₄98.08VWRCaution: Corrosive
MethanolCH₃OH32.04J.T. Baker
Hydrazine HydrateN₂H₄·H₂O50.06Alfa AesarCaution: Toxic and Corrosive
1,1'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.15TCI ChemicalsPhosgene equivalent
Triethylamine (TEA)(C₂H₅)₃N101.19Sigma-AldrichBase
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificSolvent
Ethyl AcetateC₄H₈O₂88.11VWRSolvent for extraction and chromatography
HexaneC₆H₁₄86.18J.T. BakerSolvent for chromatography
Hydrochloric Acid (conc.)HCl36.46Fisher ScientificCaution: Corrosive
Anhydrous Sodium SulfateNa₂SO₄142.04Acros OrganicsDrying agent
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C)

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocols

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow GallicAcid Gallic Acid TMBA 3,4,5-Trimethoxybenzoic Acid GallicAcid->TMBA 1. Methylation (Dimethyl Sulfate, NaOH) MeTMBA Methyl 3,4,5-Trimethoxybenzoate TMBA->MeTMBA 2. Esterification (Methanol, H₂SO₄) TMBH 3,4,5-Trimethoxybenzohydrazide MeTMBA->TMBH 3. Hydrazinolysis (Hydrazine Hydrate) Target 5-(3,4,5-Trimethoxyphenyl)- 1,3,4-oxadiazol-2-ol TMBH->Target 4. Cyclization (CDI, TEA)

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid

This procedure is adapted from established methylation protocols of gallic acid.[1][2]

Causality: The phenolic hydroxyl groups of gallic acid are acidic and can be deprotonated by a strong base like sodium hydroxide to form the corresponding phenoxides. These phenoxides then act as nucleophiles, attacking the electrophilic methyl groups of dimethyl sulfate in a Williamson ether synthesis-like reaction. The carboxylic acid group is also deprotonated but is less reactive towards methylation under these conditions.

  • Reaction Setup: In a well-ventilated fume hood, dissolve gallic acid (17.0 g, 0.1 mol) in a solution of sodium hydroxide (24.0 g, 0.6 mol) in 200 mL of water in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Methylation: Heat the mixture to 50-60 °C. Add dimethyl sulfate (37.8 g, 0.3 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature of the reaction mixture.

    • Safety Note: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme caution, using appropriate personal protective equipment (gloves, safety goggles, lab coat) in a certified chemical fume hood.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring at 60 °C for an additional 2 hours. Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Isolation: The white precipitate of 3,4,5-trimethoxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of Methyl 3,4,5-Trimethoxybenzoate

This is a standard Fischer esterification reaction.[1]

Causality: In the presence of a strong acid catalyst (sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of methanol. Subsequent dehydration leads to the formation of the methyl ester.

  • Reaction Setup: To a solution of 3,4,5-trimethoxybenzoic acid (21.2 g, 0.1 mol) in 150 mL of methanol in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate).

  • Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Add 100 mL of cold water to the residue and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4,5-trimethoxybenzoate as a white solid.

Part 3: Synthesis of 3,4,5-Trimethoxybenzohydrazide

This step involves the nucleophilic acyl substitution of the ester with hydrazine.[3][4]

Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the methyl ester. The methoxy group is a good leaving group, leading to the formation of the more stable hydrazide.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 3,4,5-trimethoxybenzoate (22.6 g, 0.1 mol) in 100 mL of ethanol. Add hydrazine hydrate (10 mL, ~0.2 mol).

  • Reflux: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The white, crystalline product, 3,4,5-trimethoxybenzohydrazide, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part 4: Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

This cyclization reaction utilizes 1,1'-carbonyldiimidazole (CDI) as a safe and effective phosgene equivalent to form the oxadiazolone ring.[5][6][7]

Causality: 3,4,5-Trimethoxybenzohydrazide reacts with CDI to form an activated acyl imidazole intermediate. The terminal nitrogen of the hydrazide then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the activated imidazole moiety. Subsequent cyclization and elimination of imidazole yields the desired 1,3,4-oxadiazol-2-one ring. The presence of a mild base like triethylamine facilitates the reaction.

Cyclization_Mechanism cluster_0 Reaction Scheme TMBH 3,4,5-Trimethoxy- benzohydrazide Intermediate Acyl Imidazole Intermediate TMBH->Intermediate + CDI - Imidazole CDI CDI Target 5-(3,4,5-Trimethoxyphenyl)- 1,3,4-oxadiazol-2-ol Intermediate->Target Intramolecular Cyclization

Caption: Simplified cyclization mechanism.

  • Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend 3,4,5-trimethoxybenzohydrazide (11.3 g, 0.05 mol) in 100 mL of anhydrous dichloromethane (DCM). Add triethylamine (7.0 mL, 0.05 mol).

  • Addition of CDI: To this stirred suspension, add a solution of 1,1'-carbonyldiimidazole (8.9 g, 0.055 mol) in 50 mL of anhydrous DCM dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Wash the reaction mixture with 1 M hydrochloric acid (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates the purity of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch (broad, ~3200-3400 cm⁻¹), C=N stretch (~1640 cm⁻¹), and C-O-C stretches of the methoxy groups and the oxadiazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons of the trimethoxyphenyl ring (typically a singlet), the methoxy protons (singlets), and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).

    • ¹³C NMR: Expect signals for the carbons of the trimethoxyphenyl ring, the methoxy carbons, and the carbons of the oxadiazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₂N₂O₅, MW: 252.23 g/mol ).

Safety and Handling

  • General Precautions: Standard laboratory safety practices should be followed at all times, including the use of a lab coat, safety glasses, and gloves.

  • Specific Hazards:

    • Dimethyl Sulfate: Highly toxic and a potential carcinogen. All manipulations should be performed in a certified chemical fume hood.

    • Hydrazine Hydrate: Toxic and corrosive. Avoid inhalation and skin contact.

    • Strong Acids and Bases: Corrosive. Handle with care and appropriate personal protective equipment.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. By understanding the chemical principles behind each step and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation in drug discovery and development programs.

References

  • CN10573274A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
  • Zareef, M., et al. (2006). 3,4,5-Trimethoxybenzohydrazide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, E62(8), o3259-o3261.
  • Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Bagh, R., et al. (2020). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry, 85(2), 1058-1066.
  • Kowalska, A., et al. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. Analytical Chemistry, 91(24), 15565-15571.
  • CN103408454A - Preparation method of hydrazide compound.
  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

Sources

Application Notes and Protocols: A Comprehensive Guide to the Antifungal Susceptibility Testing of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Challenge of Fungal Infections and the Promise of Oxadiazoles

The global landscape of infectious diseases is increasingly complicated by the rise of invasive fungal infections, posing a significant threat to public health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains further exacerbates this challenge, creating an urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action. Within this context, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered considerable attention in medicinal chemistry. These molecules are known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[1][2][3] The 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, the subject of this guide, belongs to this promising class of compounds. The trimethoxyphenyl moiety is a key pharmacophore found in various biologically active molecules, and its incorporation into the oxadiazole ring presents an intriguing candidate for antifungal drug discovery.

This document provides a detailed, robust, and scientifically grounded protocol for evaluating the in vitro antifungal activity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. The methodologies described herein are rooted in internationally recognized standards, ensuring reproducibility and comparability of results. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel antifungal compounds.

Core Principles: The Scientific Rationale Behind the Assay Design

A successful and meaningful antifungal assay is built upon a foundation of well-established scientific principles. The choices made in designing this protocol are deliberate and aimed at ensuring the trustworthiness and validity of the data generated.

The Broth Microdilution Method: A Gold Standard for Susceptibility Testing

The cornerstone of this protocol is the broth microdilution method. This technique is widely accepted as the reference standard for antifungal susceptibility testing by leading organizations such as the Clinical and Laboratory Standards Institute (CLSI).[4][5][6] Its selection is based on several key advantages:

  • Quantitative Results: The broth microdilution assay yields a quantitative measure of antifungal activity, the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This quantitative data is essential for comparing the potency of different compounds and for tracking the emergence of resistance.

  • Standardization and Reproducibility: Adherence to standardized protocols, such as those outlined by the CLSI, ensures a high degree of inter-laboratory reproducibility.[4][5] This is critical for the validation of new drug candidates.

  • High-Throughput Potential: The use of 96-well microtiter plates allows for the simultaneous testing of multiple compounds against various fungal strains, making it amenable to higher-throughput screening.[7]

Mechanism of Action Insights: Why Oxadiazoles are Promising Antifungals

While the precise mechanism of action for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol may not be fully elucidated, research on related 1,3,4-oxadiazole derivatives provides valuable insights. Studies have suggested that these compounds can interfere with critical fungal cellular processes. For instance, some oxadiazole derivatives have been shown to target fungal-specific enzymes like succinate dehydrogenase, which is involved in the mitochondrial electron transport chain.[8][9] Others have demonstrated the ability to bind to β-tubulin, disrupting microtubule formation and inhibiting fungal cell division.[1][10] This multi-target potential underscores the promise of the oxadiazole scaffold in overcoming existing antifungal resistance mechanisms.

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of the antifungal susceptibility testing protocol for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

Antifungal_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Serial_Dilution Serial Dilution of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Transfer Media_Prep Media Preparation (RPMI-1640) Media_Prep->Serial_Dilution Diluent Inoculum_Prep Fungal Inoculum Preparation (Standardized Suspension) Inoculation Inoculation of Wells with Fungal Suspension Inoculum_Prep->Inoculation Addition Serial_Dilution->Inoculation Prepared Plate Incubation Incubation (35°C for 24-72h) Inoculation->Incubation Incubate MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination Read Plate Data_Recording Data Recording & Analysis MIC_Determination->Data_Recording Record Results

Caption: A schematic overview of the broth microdilution antifungal assay workflow.

Detailed Protocol: Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27 and M38-A guidelines for yeasts and filamentous fungi, respectively.[4][5][11][12]

1. Materials and Reagents

  • 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol (Test Compound)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile deionized water

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

2. Preparation of Media and Reagents

  • RPMI-1640 Medium: Prepare the RPMI-1640 medium according to the manufacturer's instructions, buffering it to a pH of 7.0 ± 0.1 with MOPS buffer. Sterilize by filtration.

  • Compound Stock Solution: Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The solubility of the compound should be empirically determined. Ensure complete dissolution. Store the stock solution at -20°C or as recommended for the compound's stability.

3. Fungal Strain Selection and Culture

  • Selection: Choose clinically relevant fungal strains for testing. For a broad-spectrum analysis, include representative yeasts (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus, Fusarium oxysporum).[1][4]

  • Culture: Subculture the fungal strains on appropriate agar plates (SDA for yeasts, PDA for molds) and incubate at 35°C to ensure purity and viability.

4. Inoculum Preparation

  • Yeasts: From a 24-hour-old culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 cells/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay wells.[6][7]

  • Molds: From a 7-day-old culture, gently harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.

5. Broth Microdilution Assay Procedure

  • Plate Preparation: Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate, except for the first column.

  • Compound Dilution: Add 200 µL of the working solution of the test compound (prepared by diluting the stock solution in RPMI-1640) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will result in a range of compound concentrations.

  • Controls:

    • Growth Control: The eleventh column should contain 100 µL of RPMI-1640 medium without any compound.

    • Sterility Control: The twelfth column should contain 200 µL of RPMI-1640 medium without any compound or inoculum.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to all wells except the sterility control wells. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.

  • Incubation: Cover the plates and incubate at 35°C. The incubation period will vary depending on the fungal species: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.[4][13]

6. Data Analysis and Interpretation

  • MIC Determination: After incubation, determine the MIC for each compound. The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. For azoles, this is often a ≥50% reduction in growth. For other fungicidal compounds, it may be the complete absence of visible growth.[13] Reading can be done visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

  • Data Recording: Record the MIC values for the test compound and the positive control. The results for the positive control should fall within the expected range to validate the assay.

Data Presentation: A Framework for Reporting Results

The results of the antifungal susceptibility testing should be presented in a clear and concise manner. A tabular format is highly recommended for this purpose.

Table 1: Antifungal Activity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Fungal StrainTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans ATCC 90028[Insert Value][Insert Value]
Cryptococcus neoformans ATCC 90112[Insert Value][Insert Value]
Aspergillus fumigatus ATCC 204305[Insert Value][Insert Value]
Fusarium oxysporum[Insert Value][Insert Value]

Troubleshooting and Considerations

  • Compound Solubility: If the test compound precipitates in the aqueous RPMI-1640 medium, the final DMSO concentration may need to be optimized (typically not exceeding 1-2% v/v). A preliminary solubility test is advisable.

  • Contamination: Strict aseptic techniques are paramount to prevent bacterial or cross-contamination of the assay plates.

  • Inoculum Density: An inaccurate inoculum density can significantly affect the MIC values. Careful standardization of the inoculum is critical.

  • Trailing Effect: Some antifungal agents, particularly azoles, can exhibit a "trailing" phenomenon where a small amount of residual growth is observed at concentrations above the MIC. A standardized endpoint reading (e.g., 50% inhibition) is important in these cases.

Conclusion

The protocol detailed in this application note provides a comprehensive and robust framework for the in vitro antifungal evaluation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. By adhering to standardized methodologies and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that will be instrumental in advancing the development of this and other promising antifungal candidates. The exploration of novel compounds from the oxadiazole class holds significant potential in the ongoing battle against invasive fungal infections.

References

  • 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study.
  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Plant Science. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • ISO 16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]

  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. PubMed. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. [Link]

  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Medical Notes. [Link]

  • 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. ResearchGate. [Link]

  • Synthesis of 1,3,4-Oxadiazole Derivatives with Its Antifungal Activity Evaluation. ProQuest. [Link]

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Institutes of Health. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

  • Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. PubMed. [Link]

  • Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. [Link]

Sources

Application Note & Protocols: In Vitro Anticancer Activity Evaluation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The search for novel, selective, and potent anticancer agents remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a privileged structure in medicinal chemistry due to their diverse pharmacological activities, including significant anti-proliferative effects.[1][2][3] The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, contributing to favorable metabolic stability and receptor interaction capabilities. Its derivatives have been shown to exert anticancer effects through a variety of mechanisms, such as the inhibition of crucial enzymes, growth factors, and kinases.[1][4][5]

This guide focuses on 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol , a compound that marries the 1,3,4-oxadiazole core with a 3,4,5-trimethoxyphenyl moiety. This latter group is a key pharmacophore found in potent, naturally occurring tubulin polymerization inhibitors like Combretastatin A-4. A recent study highlighted that a similar compound, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant anticancer activity, with molecular docking studies suggesting it binds to the colchicine-binding site of tubulin.[6]

Given this structural precedent, it is critical to systematically evaluate the cytotoxic and mechanistic profile of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. This document provides a comprehensive framework and detailed protocols for its in vitro assessment, focusing on three key questions:

  • Cytotoxicity: Does the compound inhibit cancer cell proliferation and what is its potency (IC50)?

  • Mechanism of Cell Death: Does the compound induce programmed cell death (apoptosis)?

  • Cell Cycle Effects: Does the compound interfere with the normal progression of the cell cycle?

Proposed Experimental Workflow

A logical, phased approach is essential for a thorough in vitro evaluation. The initial phase establishes the compound's cytotoxic potential across selected cancer cell lines. Subsequent phases dissect the underlying mechanisms of action. This workflow ensures that resources are directed toward the most promising aspects of the compound's activity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis cell_culture Select & Culture Cancer Cell Lines mtt_assay MTT Proliferation Assay cell_culture->mtt_assay Treat with compound ic50 Calculate IC50 Values mtt_assay->ic50 Measure Absorbance apoptosis_assay Annexin V-FITC / PI Apoptosis Assay ic50->apoptosis_assay Use IC50 concentration cell_cycle_assay Propidium Iodide Cell Cycle Analysis ic50->cell_cycle_assay pathway_hypothesis Hypothesize Target Pathway (e.g., PI3K/Akt) apoptosis_assay->pathway_hypothesis Apoptosis confirmed cell_cycle_assay->pathway_hypothesis western_blot Western Blot for Key Proteins pathway_hypothesis->western_blot

Caption: Overall experimental workflow for anticancer evaluation.

Detailed Application Protocols

These protocols are designed to be self-validating through the inclusion of appropriate controls. For all experiments, a vehicle control (e.g., 0.1% DMSO) must be run in parallel to account for any effects of the solvent used to dissolve the test compound. A known anticancer drug (e.g., Doxorubicin or Cisplatin) should be used as a positive control. All experimental conditions should be tested in triplicate.

Protocol 1: MTT Assay for Cell Proliferation and Cytotoxicity

Principle of Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[7] Its scientific basis lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells.[7][8] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[10]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade) or other suitable solubilization buffer

  • Sterile 96-well flat-bottom plates

  • Microplate reader (capable of reading absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and perform a viable cell count (e.g., using Trypan Blue). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle control and positive control wells.

  • Treatment Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][10]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light. Viable cells will convert the MTT into visible purple crystals.[11]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[7]

Data Analysis:

  • Percent Viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • IC50 Value: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Annexin V-FITC & Propidium Iodide (PI) Staining

Principle of Causality: This assay robustly distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these exposed PS residues, identifying early apoptotic cells.[12][14] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells, where it stains the DNA red.[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow Cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15][16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Dilution and Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm and PI emission at ~617 nm.

Data Analysis: The flow cytometry data is visualized in a dot plot, which is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle of Causality: The progression of a cell through its life cycle (G0/G1, S, G2/M phases) is tightly regulated, and many anticancer agents function by inducing cell cycle arrest. This protocol uses PI to stain cellular DNA.[17] Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted from a stained cell is directly proportional to its DNA content.[18] This allows for the differentiation of cell populations: cells in the G2 (pre-mitotic) and M (mitotic) phases have double the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S (synthesis) phase have an intermediate amount of DNA.[19]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow Cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. This step permeabilizes the cells. Fix the cells for at least 2 hours at 4°C (or overnight).[18]

  • Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C. This step is crucial as PI also binds to double-stranded RNA, and failure to remove RNA will result in inaccurate DNA content analysis.[18]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Create a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution.

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19] An accumulation of cells in a specific phase compared to the vehicle control indicates drug-induced cell cycle arrest.

Data Presentation and Mechanistic Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Cell Line Tissue of Origin IC50 (µM) after 48h ± SD
MCF-7 Breast Adenocarcinoma Value
A549 Lung Carcinoma Value
HepG2 Hepatocellular Carcinoma Value

| Doxorubicin | (Positive Control) | Value |

Table 2: Apoptosis Induction at IC50 Concentration (24h)

Treatment % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control Value Value Value
Compound Value Value Value

| Doxorubicin | Value | Value | Value |

Table 3: Cell Cycle Distribution at IC50 Concentration (24h)

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control Value Value Value
Compound Value Value Value

| Doxorubicin | Value | Value | Value |

Interpreting the Results: A potent anticancer compound will exhibit a low micromolar or nanomolar IC50 value. If the compound induces apoptosis, a significant increase in the Annexin V-positive populations (early and late apoptotic) will be observed. If the compound causes cell cycle arrest, an accumulation of cells in a specific phase (e.g., a higher percentage in G2/M) will be evident.

For instance, if results show a low IC50, a high percentage of apoptotic cells, and an accumulation of cells in the G2/M phase, it strongly suggests the compound inhibits cell proliferation by inducing G2/M arrest, which subsequently triggers the apoptotic cell death pathway. This profile is consistent with agents that interfere with microtubule dynamics, a plausible mechanism given the trimethoxyphenyl moiety.[6]

Hypothesized Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many cancers.[20][21][22] This pathway promotes cell survival by inhibiting apoptotic proteins and controls cell cycle progression. Therefore, it represents a key potential target for 1,3,4-oxadiazole derivatives.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits p27 p27 (CDK Inhibitor) Akt->p27 Inhibits Compound 5-(3,4,5-Trimethoxyphenyl) -1,3,4-oxadiazol-2-ol Compound->PI3K Inhibition? Compound->Akt Inhibition? Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Progression p27->CellCycle Inhibits

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Oxadiazole Scaffold for Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,3,4-oxadiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol represents a novel investigational molecule within this class. Its unique structural features, combining the versatile 1,3,4-oxadiazole core with a trimethoxyphenyl moiety, suggest a potential for significant biological activity. The hydroxyl group at the 2-position of the oxadiazole ring is of particular interest, as it can exist in tautomeric equilibrium with the 1,3,4-oxadiazol-2(3H)-one form, potentially influencing its physicochemical properties and target interactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. The protocols detailed herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[3][4]

Compound Profile: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

PropertyDescription
IUPAC Name 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol
Molecular Formula C₁₁H₁₂N₂O₅
Molecular Weight 252.23 g/mol
Chemical Structure

Key Features Contains a 1,3,4-oxadiazole ring, a trimethoxyphenyl group, and a hydroxyl group at the 2-position of the oxadiazole ring. The hydroxyl group can exhibit tautomerism.
Predicted Solubility Likely to have limited solubility in aqueous media. Organic solvents such as dimethyl sulfoxide (DMSO) are recommended for the preparation of stock solutions.

PART 1: Core Methodologies for Antimicrobial Susceptibility Testing

Two fundamental methods are detailed for determining the antimicrobial activity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol: Broth Microdilution for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for a qualitative assessment of susceptibility.

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[5][6] This quantitative method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock (in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Dispense to plate Inoculation Inoculate wells with bacterial/fungal suspension Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Add to wells Incubation Incubate at 35-37°C for 16-24 hours Inoculation->Incubation Read_Plate Visually inspect for growth or use plate reader (OD600) Incubation->Read_Plate Determine_MIC Identify lowest concentration with no visible growth (MIC) Read_Plate->Determine_MIC

Broth Microdilution Workflow Diagram.

Materials:

  • 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Test microorganisms (see Table 2)

  • Quality control (QC) strains (see Table 3)

  • Standard control antibiotics (see Table 4)

  • Incubator (35 ± 2°C)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol in sterile DMSO at a concentration of 1280 µg/mL. Note: The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the microorganisms.

    • Prepare stock solutions of control antibiotics in their recommended solvents.

  • Microtiter Plate Preparation:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution to the first column of wells, resulting in a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions. This will result in a concentration gradient of the test compound.

    • The last two columns should be reserved for controls: a growth control (broth and inoculum only) and a sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer.

    • Dilute the adjusted inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the standardized inoculum. The final volume in each well will be 110 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria, or as required for specific organisms. For fungi, incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Disk Diffusion Method: A Qualitative Assessment of Susceptibility

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[4]

A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a standardized bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Plate_Inoculation Inoculate Mueller-Hinton Agar plate for a confluent lawn Inoculum_Prep->Plate_Inoculation Disk_Prep Prepare and apply compound-impregnated disks Plate_Inoculation->Disk_Prep Apply disks Incubation Incubate at 35-37°C for 16-24 hours Disk_Prep->Incubation Measure_Zones Measure the diameter of the zone of inhibition (mm) Incubation->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant (if breakpoints are established) Measure_Zones->Interpret_Results

Disk Diffusion Workflow Diagram.

Materials:

  • 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

  • Sterile solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Test and QC bacterial strains (see Tables 2 & 3)

  • Standard antibiotic disks (see Table 4)

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Disk Preparation:

    • Prepare a solution of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol in a suitable sterile solvent to a desired concentration (e.g., 30 µ g/disk ).

    • Aseptically apply a precise volume (e.g., 10 µL) of the compound solution to each sterile paper disk and allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Application and Incubation:

    • Aseptically place the prepared compound disks and standard antibiotic disks onto the inoculated agar surface. Ensure firm contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

PART 2: Data Presentation and Interpretation

Quantitative Data Summary (MIC)

The results of the broth microdilution assay should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Example Data Presentation for Minimum Inhibitory Concentration (MIC) of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive ControlPositive Control Antibiotic
Staphylococcus aureus ATCC 29213Gram-positiveVancomycin
Enterococcus faecalis ATCC 29212Gram-positiveAmpicillin
Escherichia coli ATCC 25922Gram-negativeCiprofloxacin
Pseudomonas aeruginosa ATCC 27853Gram-negativeGentamicin
Candida albicans ATCC 90028N/A (Fungus)Fluconazole
Aspergillus fumigatus ATCC 204305N/A (Fungus)Voriconazole
Clinical Isolate 1
Clinical Isolate 2
Qualitative Data Summary (Disk Diffusion)

The zone diameters from the disk diffusion assay provide a qualitative measure of antimicrobial activity.

Table 2: Example Data Presentation for Disk Diffusion Zone of Inhibition

Test MicroorganismGram StainZone of Inhibition (mm) for Test Compound (30 µ g/disk )Zone of Inhibition (mm) for Positive ControlPositive Control Antibiotic (disk content)
Staphylococcus aureus ATCC 29213Gram-positiveVancomycin (30 µg)
Escherichia coli ATCC 25922Gram-negativeCiprofloxacin (5 µg)
Pseudomonas aeruginosa ATCC 27853Gram-negativeGentamicin (10 µg)
Clinical Isolate 1
Clinical Isolate 2

PART 3: Recommended Test Organisms and Quality Control

The selection of appropriate test organisms is critical for evaluating the spectrum of activity of a novel compound.

Table 3: Recommended Panel of Test Microorganisms

CategorySpeciesClinical Relevance
Gram-Positive Bacteria Staphylococcus aureusCommon cause of skin, soft tissue, and bloodstream infections.[7]
Enterococcus faecalisAssociated with urinary tract infections, endocarditis, and bacteremia.[7]
Streptococcus pneumoniaeA leading cause of pneumonia, meningitis, and otitis media.[2]
Gram-Negative Bacteria Escherichia coliA major cause of urinary tract infections, gastroenteritis, and sepsis.[8]
Klebsiella pneumoniaeCan cause pneumonia, bloodstream infections, and meningitis, often with multidrug resistance.[8]
Pseudomonas aeruginosaAn opportunistic pathogen causing a wide range of infections, particularly in immunocompromised individuals.[8]
Acinetobacter baumanniiA significant cause of hospital-acquired infections, often exhibiting extensive drug resistance.[9]
Fungi (Yeasts) Candida albicansThe most common cause of candidiasis.[3]
Candida aurisAn emerging multidrug-resistant yeast that can cause invasive infections.[3]
Fungi (Molds) Aspergillus fumigatusA common cause of invasive aspergillosis in immunocompromised patients.[4]

Table 4: Recommended Quality Control (QC) Strains

QC StrainExpected MIC Range (µg/mL) for Control AntibioticExpected Zone Diameter Range (mm) for Control AntibioticControl AntibioticReference
Escherichia coli ATCC 25922Ciprofloxacin: 0.004-0.015Ciprofloxacin (5 µg): 30-40CiprofloxacinCLSI M100[10]
Staphylococcus aureus ATCC 29213Vancomycin: 0.5-2Vancomycin (30 µg): 17-21VancomycinCLSI M100[10]
Pseudomonas aeruginosa ATCC 27853Gentamicin: 0.5-2Gentamicin (10 µg): 16-21GentamicinCLSI M100[10]
Enterococcus faecalis ATCC 29212Ampicillin: 1-4N/AAmpicillinCLSI M100[10]
Candida parapsilosis ATCC 22019Fluconazole: 0.25-1N/AFluconazoleCLSI M27[3]
Aspergillus flavus ATCC 204304Voriconazole: 0.06-0.5N/AVoriconazoleCLSI M38[4]

Note: The expected ranges for the test compound will need to be established through internal validation.

Table 5: Recommended Positive Control Antibiotics

Microbial GroupRecommended Antibiotics
Gram-Positive Bacteria Vancomycin, Linezolid, Daptomycin, Penicillin, Ampicillin
Gram-Negative Bacteria Ciprofloxacin, Gentamicin, Ceftazidime, Meropenem, Piperacillin-tazobactam
Fungi Fluconazole, Voriconazole, Amphotericin B, Caspofungin

PART 4: Scientific Integrity and Trustworthiness

Causality Behind Experimental Choices:

  • Choice of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Agar (MHA) are the standard media for susceptibility testing of non-fastidious bacteria as they have a defined composition and support the growth of most pathogens. RPMI-1640 is the recommended medium for antifungal susceptibility testing as it provides the necessary nutrients for fungal growth.

  • Inoculum Standardization: The use of a 0.5 McFarland standard is crucial for ensuring that the number of microorganisms in the inoculum is consistent across experiments. This standardization is critical for the reproducibility of MIC and zone diameter results.

  • Inclusion of Controls:

    • Growth Control: Confirms that the microorganism is viable and capable of growth in the test medium under the incubation conditions.

    • Sterility Control: Ensures that the medium and reagents are not contaminated.

    • Positive Control Antibiotics: The use of well-characterized antibiotics with known activity against the test organisms validates the experimental setup and provides a benchmark for comparing the activity of the novel compound.

    • Quality Control (QC) Strains: Regular testing of QC strains with known susceptibility profiles is essential for monitoring the performance of the testing system and ensuring the accuracy and precision of the results.[9]

Self-Validating System:

The combination of standardized protocols, appropriate controls, and regular QC testing creates a self-validating system. Any deviation from the expected results in the controls should trigger a thorough investigation of the experimental procedure, reagents, and equipment to identify and rectify the source of the error.

References

  • Clinical and Laboratory Standards Institute. M27 - Performance Standards for Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI, 2017.
  • European Committee on Antimicrobial Susceptibility Testing. EUCAST disk diffusion method for antimicrobial susceptibility testing. Version 9.0. EUCAST, 2021. [Link]

  • Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI, 2024.
  • Clinical and Laboratory Standards Institute. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI, 2024. [Link]

  • Humphries, R. M., et al. "CLSI and EUCAST: A Harmonious Collaboration." Journal of Clinical Microbiology 57.11 (2019): e01279-19.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Exner, M., et al. "Antibiotic resistance: What is so special about multidrug-resistant Gram-negative bacteria?." GMS hygiene and infection control 12 (2017).
  • Gajdács, M. "The Continuing Threat of Methicillin-Resistant Staphylococcus aureus." Antibiotics 8.2 (2019): 54.
  • Fisher, M. C., et al. "Worldwide emergence of resistance to antifungal drugs challenges human health and food security." Science 360.6390 (2018): 739-742.
  • Asif, M. "A mini-review on the chemistry and biological activities of 1, 3, 4-oxadiazole derivatives." Journal of the Chilean Chemical Society 60.1 (2015): 2786-2796.
  • European Centre for Disease Prevention and Control. Acinetobacter baumannii in healthcare settings. ECDC, 2023. [Link]

  • World Health Organization. Streptococcus pneumoniae. WHO, 2023. [Link]

  • Centers for Disease Control and Prevention. Gram-positive Bacteria. CDC, 2022. [Link]

Sources

Antioxidant capacity assessment of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Comprehensive Assessment of the Antioxidant Capacity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

For: Researchers, scientists, and drug development professionals.

Preamble: The Scientific Rationale

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] A significant contributor to this bioactivity is the antioxidant potential inherent in many of its derivatives.[3][5][6] This guide focuses on a specific derivative, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol , a molecule combining the electron-rich 1,3,4-oxadiazole ring with a 3,4,5-trimethoxyphenyl group—a substitution pattern found in many natural and synthetic compounds with known antioxidant properties.

The trimethoxyphenyl moiety is a key structural feature of potent antioxidants, where the methoxy groups can donate electrons, stabilizing the molecule and enhancing its ability to scavenge free radicals. The hydroxyl group (-OH) on the oxadiazole ring is also a critical site for antioxidant activity, capable of donating a hydrogen atom to neutralize radicals.[7]

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, we present a multi-assay strategy to build a comprehensive antioxidant profile for this compound. This involves evaluating its capacity for direct radical scavenging (via hydrogen atom transfer or single electron transfer mechanisms) and its function within a biologically relevant context. This guide provides the foundational principles and detailed protocols for a robust assessment.

The Strategic Approach to Antioxidant Assessment

A comprehensive evaluation requires a tiered approach, moving from simple chemical assays to more complex, biologically relevant models. This strategy ensures that we understand not only the compound's intrinsic chemical reactivity but also its potential efficacy in a physiological environment.

G cluster_0 Tier 1: Chemical Reactivity Profiling cluster_1 Tier 2: Biological Efficacy cluster_2 Tier 3: Data Synthesis DPPH DPPH Assay (Radical Scavenging) ABTS ABTS Assay (Radical Scavenging) FRAP FRAP Assay (Reducing Power) Analysis Comprehensive Antioxidant Profile (IC50, TEAC, FRAP & CAA Values) FRAP->Analysis CAA Cellular Antioxidant Assay (CAA) (Intracellular Activity) CAA->Analysis Compound Test Compound: 5-(3,4,5-Trimethoxyphenyl)- 1,3,4-oxadiazol-2-ol Compound->DPPH Compound->ABTS Compound->FRAP Compound->CAA

Caption: Principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of ethanol. [8]This solution should be prepared fresh and kept in the dark to prevent degradation.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol in a suitable solvent (e.g., DMSO or ethanol).

    • Standard: Prepare a 1 mg/mL stock solution of a standard antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and standard in the solvent (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • To each well, add 20 µL of the sample or standard dilution. [9] * Add 80 µL of assay buffer if specified by a kit, or proceed directly with DPPH. [9] * Add 100-200 µL of the DPPH working solution to all wells. [9] * Prepare a blank well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature (25°C) for 30 minutes. [8][9]3. Measurement & Analysis:

    • Measure the absorbance at 517 nm using a microplate reader. [8][9] * Calculate the percentage of radical scavenging activity (%RSA) using the formula: %RSA = [(Abs_control - Abs_sample) / Abs_control] * 100 [8] * Plot %RSA against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized to its radical form, which is a blue-green chromophore with an absorption maximum at 734 nm. In the presence of an antioxidant, the radical is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant's activity. [10]This assay is applicable to both hydrophilic and lipophilic compounds.

Caption: Principle of the ABTS radical decolorization assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • ABTS•+ Working Solution: Mix the two stock solutions in equal volumes and allow them to react in the dark for 12-16 hours. This generates the radical.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (±0.02) at 734 nm. [10]2. Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

    • Add 5-10 µL of the sample or standard dilution to each well. [10] * Add 200 µL of the diluted ABTS•+ working solution to each well. [10] * Incubate at room temperature for 5-7 minutes with continuous shaking. 3. Measurement & Analysis:

    • Read the absorbance at 734 nm. [10] * Calculate the percentage of inhibition similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the sample's activity to a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [11]The reaction takes place in an acidic medium (pH 3.6), where the antioxidant reduces a colorless ferric complex (Fe³⁺-TPTZ) to a ferrous complex (Fe²⁺-TPTZ), which has an intense blue color with an absorption maximum at 593 nm. [12]This assay directly measures the total reducing power of a sample.

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. [11][12]Warm this reagent to 37°C before use. [11]2. Assay Procedure (96-well plate format):

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Add 10-20 µL of the sample, standard, or blank (solvent) to each well. [11][12] * Add 150-220 µL of the pre-warmed FRAP working reagent to each well. [11] * Incubate at 37°C for exactly 4-10 minutes. [11][13]Reaction time is critical.

  • Measurement & Analysis:

    • Read the absorbance at 593 nm. * Calculate the FRAP value by comparing the change in absorbance of the sample to the Fe²⁺ standard curve. The results are expressed as µM Fe²⁺ equivalents.

Tier 2: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay moves beyond simple chemistry to measure antioxidant activity within a living cell, accounting for factors like cell uptake, distribution, and metabolism. [14][15]It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. [14][16]A free radical initiator (like AAPH) generates peroxyl radicals, which oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The presence of an effective antioxidant inside the cell inhibits this oxidation, resulting in reduced fluorescence. [15][17]

CAA_Mechanism cluster_cell Hepatocarcinoma Cell (e.g., HepG2) Esterases Cellular Esterases DCFH DCFH (Trapped, Non-fluorescent) Esterases->DCFH ROS Peroxyl Radicals (from AAPH) DCF DCF (Fluorescent) ROS->DCF Antioxidant Test Compound (Intracellular) Antioxidant->ROS Inhibits DCFH_DA DCFH-DA (Cell-Permeable) DCFH_DA->Esterases Enters Cell

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom microplate. [14] * Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent. [14][18]2. Assay Procedure:

    • Remove the growth medium and gently wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS). [14] * Add 50 µL of treatment solutions to the cells, containing the test compound or a standard (Quercetin is commonly used) at various concentrations, along with 25 µM DCFH-DA in a suitable culture medium. [15][16] * Incubate the plate for 1 hour at 37°C to allow for compound uptake and probe de-esterification. [14][18] * Remove the treatment solution and wash the cells gently with DPBS. [14] * Add 100 µL of the radical initiator solution (e.g., 600 µM AAPH) to all wells to induce oxidative stress. [14][16]3. Measurement & Analysis:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence kinetically every 5 minutes for 60 minutes, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm. [14][16] * Calculate the area under the curve (AUC) for the control and sample wells.

    • The CAA value is calculated as: CAA = 100 - (AUC_sample / AUC_control) * 100 [14] * Results are expressed in CAA units, often as micromoles of Quercetin Equivalents (QE). [14]

Data Presentation and Interpretation

Table 1: Hypothetical Antioxidant Profile of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Assay TypeParameterTest Compound ValueStandard (Trolox) ValueInterpretation
DPPH Assay IC50 (µg/mL)15.2 ± 1.18.5 ± 0.6Potent radical scavenging activity.
ABTS Assay TEAC (mM TE/mM)1.8 ± 0.21.0 (by definition)Strong scavenging capacity against ABTS radical.
FRAP Assay FRAP Value (µM Fe²⁺/mM)1250 ± 981500 ± 110Significant ferric iron reducing ability.
CAA Assay CAA Value (µmol QE/100 µmol)45.6 ± 3.5100 (by definition)Good bioavailability and intracellular activity.

Data are presented as mean ± standard deviation (n=3). TEAC = Trolox Equivalent Antioxidant Capacity; QE = Quercetin Equivalents.

Interpretation Insights:

  • A low IC50 value in the DPPH assay indicates high potency in hydrogen/electron donation. [19]* A high TEAC value from the ABTS assay confirms broad-spectrum radical scavenging.

  • A high FRAP value demonstrates strong electron-donating capabilities, a key feature of antioxidants. [20]* A significant CAA value is the most compelling result, as it indicates the compound is not only chemically active but can also be absorbed by cells and exert a protective effect against intracellular oxidative stress. [14][17] By synthesizing the results from this multi-tiered approach, researchers can build a robust and biologically relevant profile of the antioxidant capacity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, providing a solid foundation for further drug development and mechanistic studies.

References

  • Vertex AI Search. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual.
  • G-Biosciences.
  • G-Biosciences.
  • G-Biosciences. ABTS Antioxidant Capacity Assay.
  • Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
  • Taylor & Francis Online. (2022).
  • RSC Publishing. (2017).
  • SciSpace. (2017).
  • BenchChem. An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
  • ResearchG
  • BioVision. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Kamiya Biomedical Company. Cellular Antioxidant Activity Assay.
  • Zen-Bio, Inc. ABTS Antioxidant Assay Kit.
  • Cosmo Bio USA. ABTS Antioxidant Capacity Assay Kit Manual.
  • Cosmo Bio USA. FRAP Antioxidant Capacity Assay Kit Manual.
  • Cell Science Therapy.
  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • UAHuntsville. Antioxidant Assay: The DPPH Method.
  • ResearchGate. (2020).
  • Amerigo Scientific.
  • Zen-Bio, Inc. CAA Antioxidant Assay Kit.
  • MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
  • National Institutes of Health (NIH). (2025). Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights.
  • Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
  • PubMed. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole....
  • ResearchGate. (2025). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)
  • MDPI. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
  • PubMed. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds.
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol.
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Semantic Scholar. (2018). Synthesis and Characterization of 2-phenyl-5- (1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol- 4-yl) - 1, 3, 4-oxadiazole Scaffolds for Assessing Their Medicinal Potentials.
  • Indian Journal of Pharmaceutical Education and Research. (2018). Synthesis and Characterization of 2-phenyl-5- (1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol- 4-yl) - 1, 3, 4-oxadiazole Scaffolds for Assessing Their Medicinal Potentials.

Sources

Application Notes & Protocols: In Vivo Efficacy of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Evaluation in Animal Models

Authored for researchers, scientists, and drug development professionals, this document provides a detailed framework for conducting in vivo efficacy studies of the novel compound, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. The protocols and insights herein are synthesized from established methodologies for analogous compounds, reflecting a deep understanding of the underlying scientific principles and best practices in preclinical research.

Scientific Rationale and Mechanistic Insights

The structural architecture of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol suggests a compelling therapeutic potential, primarily as an anti-inflammatory or anti-cancer agent. This assertion is grounded in two key observations from the scientific literature:

  • The 1,3,4-Oxadiazole Scaffold : This heterocyclic moiety is a well-established pharmacophore, known to be a bioisostere for carboxylic acids, esters, and amides.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer effects.[2][3][4][5] Notably, the replacement of a carboxylic acid group in some non-steroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to retain or even enhance anti-inflammatory activity while reducing ulcerogenic potential.[1]

  • The 3,4,5-Trimethoxyphenyl Moiety : This functional group is a hallmark of potent tubulin polymerization inhibitors, such as combretastatin A-4.[6] By binding to the colchicine site on β-tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cells.[7][8][9] This mechanism is a clinically validated target for cancer chemotherapy.[9]

Given these structural features, it is hypothesized that 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol may exert its therapeutic effects through one of two primary mechanisms: inhibition of inflammatory pathways or disruption of microtubule polymerization. The following protocols are designed to rigorously evaluate these hypotheses in relevant animal models.

Experimental Design: A Two-Pronged Approach

A comprehensive in vivo evaluation of this compound necessitates a dual-pathway screening approach. The initial studies should aim to elucidate whether the primary efficacy lies in anti-inflammatory or anti-neoplastic activity.

G cluster_0 Initial Assessment cluster_1 Efficacy Models cluster_2 Endpoint Analysis A Compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol B Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) A->B Hypothesis 1: Anti-inflammatory C Anti-Cancer Model (Tumor Xenograft) A->C Hypothesis 2: Anti-cancer D Paw Volume Measurement Histopathology Cytokine Analysis B->D E Tumor Volume Measurement Body Weight Monitoring Immunohistochemistry C->E

Figure 1: A diagram illustrating the dual-pathway screening approach for evaluating the in vivo efficacy of the compound.

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Murine Model

This protocol details the use of the carrageenan-induced paw edema model, a standard and well-validated method for assessing the efficacy of acute anti-inflammatory agents.[3]

3.1. Materials and Reagents

  • 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Positive Control: Indomethacin or Diclofenac Sodium[4]

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Plethysmometer

3.2. Step-by-Step Methodology

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping and Dosing: Randomly divide animals into four groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group III: Test compound (low dose, e.g., 25 mg/kg)

    • Group IV: Test compound (high dose, e.g., 50 mg/kg)

  • Compound Administration: Administer the test compound and controls via oral gavage or intraperitoneal injection one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group. Statistical analysis can be performed using a one-way ANOVA followed by a Dunnett's post-hoc test.

3.3. Expected Data and Interpretation

The efficacy of the compound is determined by its ability to reduce the carrageenan-induced increase in paw volume. A significant reduction in paw edema compared to the vehicle control group indicates anti-inflammatory activity.

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Positive Control100.32 ± 0.0362.4%
Test Compound (Low)250.68 ± 0.0420.0%
Test Compound (High)500.45 ± 0.0347.1%
Hypothetical data representing a positive outcome. *p < 0.05 compared to vehicle control.

Protocol 2: Evaluation of Anti-Cancer Activity in a Xenograft Model

This protocol describes the use of a tumor xenograft model, a cornerstone of preclinical oncology research, to assess the compound's ability to inhibit tumor growth.[7][10]

4.1. Materials and Reagents

  • 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

  • Vehicle (e.g., sterile saline with 5% DMSO and 10% Tween 80)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old)

  • Matrigel

  • Positive Control: A clinically relevant tubulin inhibitor (e.g., Paclitaxel or a colchicine-site binding agent)[8][11]

4.2. Step-by-Step Methodology

  • Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest and resuspend the cells in a 1:1 mixture of sterile saline and Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group I: Vehicle control

    • Group II: Positive control (dose and schedule based on literature)

    • Group III: Test compound (low dose, e.g., 10 mg/kg)

    • Group IV: Test compound (high dose, e.g., 20 mg/kg)

  • Treatment Administration: Administer the test compound and controls according to a predetermined schedule (e.g., daily or every other day) via an appropriate route (e.g., oral gavage, intraperitoneal, or intravenous injection).[10]

  • Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the animals and excise the tumors for further analysis.

  • Data Analysis: Plot mean tumor volume and body weight over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group. Statistical analysis can be performed using a two-way ANOVA with repeated measures.

G cluster_0 Xenograft Workflow A Cell Implantation B Tumor Growth A->B C Randomization B->C D Treatment C->D E Monitoring D->E F Endpoint Analysis E->F

Figure 2: A flowchart of the experimental workflow for the tumor xenograft model.

4.3. Expected Data and Interpretation

A significant reduction in the rate of tumor growth in the treated groups compared to the vehicle control group, without causing significant weight loss, would indicate promising anti-cancer efficacy.[7][10]

GroupDose (mg/kg)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+2.5%
Positive ControlVaries450 ± 8064.0%-5.0%
Test Compound (Low)10875 ± 12030.0%+1.8%
Test Compound (High)20550 ± 9556.0%+0.5%
Hypothetical data representing a positive outcome. *p < 0.05 compared to vehicle control.

Trustworthiness and Self-Validation

The integrity of these protocols is paramount. Each protocol incorporates self-validating systems:

  • Positive Controls: The inclusion of well-characterized drugs like Indomethacin and Paclitaxel ensures that the experimental models are functioning as expected. A lack of efficacy in the positive control group would invalidate the results of the experiment.

  • Dose-Response Relationship: The use of at least two different doses of the test compound allows for the assessment of a dose-dependent effect, a key indicator of true pharmacological activity.[10]

  • Toxicity Monitoring: Regular monitoring of animal body weight and general health provides a crucial measure of the compound's tolerability. Efficacy without undue toxicity is the desired outcome.[7]

Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. The choice of models is directly informed by the compound's structural motifs and the extensive literature on similar chemical entities. Rigorous adherence to these methodologies, coupled with careful data analysis and interpretation, will be critical in elucidating the therapeutic potential of this novel compound and guiding its future development.

References

  • Khan, I., et al. (2017). "Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016." PubMed. Available at: [Link]

  • Saeed, A., et al. (2018). "Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives." PMC - NIH. Available at: [Link]

  • Kumar, R., et al. (2021). "Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives." Thai Journal of Pharmaceutical Sciences. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). "Design, Synthesis and Antiinflammatory Activity of Some 1,3,4- Oxadiazole Derivatives." Letters in Drug Design & Discovery. Available at: [Link]

  • Piotrowska-Kempisty, H., et al. (2021). "New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity." MDPI. Available at: [Link]

  • BioWorld Science. (2023). "Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer." BioWorld. Available at: [Link]

  • BioWorld Science. (2023). "Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo." BioWorld. Available at: [Link]

  • Wang, Y., et al. (2023). "Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy." Signal Transduction and Targeted Therapy. Available at: [Link]

  • BioWorld Science. (2024). "Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site." BioWorld. Available at: [Link]

  • Zhang, Z., et al. (2007). "Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rabie, A. M. (2018). "Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants." American Journal of Organic Chemistry. Available at: [Link]

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents." European Journal of Medicinal Chemistry. Available at: [Link]

  • Mostafa, S. M., et al. (2022). "Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors." MDPI. Available at: [Link]

Sources

High-Throughput Screening of a 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol Derivative Library for the Identification of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When coupled with a 5-(3,4,5-trimethoxyphenyl) substituent—a moiety known for its potent tubulin polymerization inhibitory effects reminiscent of combretastatin—the resulting compounds become highly promising candidates for oncology drug discovery.[3] This document provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol derivatives. We present a robust, cell-based assay protocol designed for automated liquid handling systems, detailing every step from assay development to hit validation.[4][5] The methodologies herein are structured to ensure scientific integrity through rigorous quality control, statistical validation, and a logical progression from primary screening to actionable, confirmed hits.

Scientific Rationale & Assay Principle

The primary objective of this screening campaign is to identify compounds that exhibit cytotoxic or cytostatic effects against a relevant cancer cell line. The trimethoxyphenyl motif is a well-established pharmacophore that interacts with the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3] Many 1,3,4-oxadiazole derivatives have also been shown to induce apoptosis and inhibit cancer-related signaling pathways, such as NF-κB.[6][7][8]

Assay of Choice: Cell-Based Viability Assessment using ATP Quantification

To measure the cytotoxic effect of the compound library, we employ a luminescent cell viability assay that quantifies adenosine triphosphate (ATP), an exclusive marker of metabolically active cells.[9] In this assay, a reagent containing luciferase and its substrate, D-luciferin, is added to the cells. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing a luminescent signal that is directly proportional to the number of viable cells in culture.[9]

Causality: This method is superior to colorimetric assays (e.g., MTT) for HTS due to its high sensitivity, broad linear range, and simple, single-addition "add-mix-read" protocol, which minimizes handling errors and is highly amenable to automation.[10] A decrease in the luminescent signal in compound-treated wells compared to vehicle controls indicates a loss of cell viability.

Target Cell Line: A549, a human non-small cell lung cancer (NSCLC) cell line, is selected for this protocol. This line is widely used in cancer research and has been shown to be sensitive to microtubule-targeting agents.[6]

High-Throughput Screening Workflow

The HTS process is a multi-stage funnel designed to efficiently identify and validate promising compounds from a large library. The overall workflow is depicted below.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Analysis & Hit Selection cluster_validation Phase 4: Hit Validation Lib_Prep Library Preparation (Mother & Daughter Plates) Plating Compound Plating (384-well format) Lib_Prep->Plating Assay_Dev Assay Development (Cell Density, DMSO Tolerance) Assay_Dev->Plating Cell_Seed Cell Seeding Plating->Cell_Seed Incubation Compound Incubation (48-72 hours) Cell_Seed->Incubation Readout Luminescence Readout (ATP Assay) Incubation->Readout QC Quality Control (Z'-factor, S/B Ratio) Readout->QC Hit_ID Hit Identification (% Inhibition Calculation) QC->Hit_ID Hit_Confirm Hit Confirmation (Fresh Compound Re-test) Hit_ID->Hit_Confirm Dose_Resp Dose-Response Analysis (IC50 Determination) Hit_Confirm->Dose_Resp Secondary Secondary/Orthogonal Assays Dose_Resp->Secondary

Figure 1: The High-Throughput Screening (HTS) workflow from library preparation to validated hits.

Materials & Reagents

  • Cell Line: A549 Human Lung Carcinoma (ATCC® CCL-185™)

  • Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, G7573) or equivalent.

    • Positive Control: Paclitaxel or Combretastatin A-4.

  • Labware:

    • T-75 cell culture flasks

    • Sterile reagent reservoirs

    • 384-well solid white, flat-bottom assay plates (critical for luminescence)

    • Compound library plates (e.g., 384-well polypropylene plates)

Detailed Experimental Protocols

Protocol 1: Assay Development & Optimization

Expertise & Experience: Before initiating a full-scale screen, it is imperative to optimize assay parameters to ensure robustness and reliability.[11] This self-validating step establishes the conditions for a successful screen.

  • Cell Seeding Density Optimization: a. Prepare a serial dilution of A549 cells in culture medium, ranging from 250 to 4,000 cells per well. b. Dispense 40 µL of each cell concentration into multiple columns of a 384-well white plate. c. Incubate for 48 hours under standard culture conditions (37°C, 5% CO₂). d. Add 40 µL of the ATP detection reagent, incubate as per manufacturer's instructions, and read luminescence. e. Causality: Plot luminescence versus cell number. Select a seeding density on the linear portion of the curve (typically 1,000-2,000 cells/well) to ensure that both cytotoxic (signal decrease) and cytostatic (signal plateau) effects can be detected.

  • DMSO Tolerance: a. Seed the optimized number of cells per well and incubate for 24 hours. b. Prepare serial dilutions of DMSO in culture medium to achieve final concentrations ranging from 0.1% to 2.0%. c. Add the DMSO dilutions to the cells and incubate for another 48 hours. d. Perform the ATP assay and measure luminescence. e. Causality: Determine the highest DMSO concentration that does not significantly reduce cell viability (typically ≤0.5%). This concentration will be the final vehicle concentration for the compound screen.

Protocol 2: Primary High-Throughput Screen (10 µM Single-Point)

Trustworthiness: The plate layout is designed for rigorous quality control, with dedicated wells for positive and negative controls on every plate.[12] This allows for the calculation of quality metrics for each individual plate.

  • Compound Plating: a. Using an acoustic liquid handler or pintool, transfer ~50 nL of compound stock solution (from a 4 mM DMSO stock) into the designated sample wells of a 384-well assay plate. b. Add ~50 nL of the positive control stock (e.g., 4 mM Paclitaxel) to the positive control wells. c. Add ~50 nL of pure DMSO to all other wells (negative controls and sample wells). This ensures a final DMSO concentration of ~0.25% when 20 µL of medium is added later. Scientist's Note: This "compound-first" plating method is efficient and minimizes plate handling after cell addition.

  • Cell Seeding: a. Harvest A549 cells using trypsin and resuspend in culture medium to the optimized seeding concentration. b. Using an automated multichannel pipette or dispenser, add 20 µL of the cell suspension to each well of the compound-plated assay plates. Scientist's Note: Ensure the cell suspension is kept homogenous during dispensing to avoid settling and plating inconsistencies.

  • Incubation: a. Gently centrifuge the plates (e.g., 300 x g for 1 minute) to ensure even cell distribution. b. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Readout: a. Equilibrate the assay plates and the ATP detection reagent to room temperature for at least 30 minutes. b. Add 20 µL of the ATP detection reagent to each well. c. Place plates on an orbital shaker for 2 minutes to ensure lysis and mixing. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

Data Analysis and Hit Identification

High-quality data is the foundation of successful hit identification.[13] Each plate must pass stringent quality control checks before its data is considered for hit selection.

Quality Control Metrics

The following metrics should be calculated for each assay plate:

MetricFormulaAcceptance CriterionRationale
Signal-to-Background (S/B) Mean(Negative Control) / Mean(Positive Control)> 5Measures the dynamic range of the assay.
Z'-Factor 1 - [3*(SD(Neg Ctrl) + SD(Pos Ctrl))] / |Mean(Neg Ctrl) - Mean(Pos Ctrl)|≥ 0.5A measure of assay robustness, accounting for both signal window and data variation.[12]
Hit Identification
  • Data Normalization: The raw luminescence data from each sample well is converted to a percentage of inhibition using the plate's internal controls.

    • % Inhibition = 100 * [1 - (Signal_Sample - Mean_Pos_Ctrl) / (Mean_Neg_Ctrl - Mean_Pos_Ctrl)]

  • Hit Criteria: A compound is classified as a "primary hit" if it meets a predefined activity threshold. A common and robust starting point is:

    • % Inhibition ≥ 50%

    • Alternatively, a statistical cutoff, such as > 3 standard deviations from the mean of the negative controls, can be used.[13]

Hit Validation and Progression Funnel

A primary hit is not a confirmed active compound. A rigorous validation process is essential to eliminate false positives and prioritize the most promising chemical matter for further investigation.[14][15]

Hit_Validation_Funnel node_hits Primary Hits from HTS (~1-3% of Library) node_confirm Confirmed Hits (Re-test with Fresh Powder) node_hits->node_confirm Re-synthesis & Purity Check node_ic50 Potent Hits (10-point Dose-Response, IC50 < 10 µM) node_confirm->node_ic50 Potency Determination node_secondary Validated Leads (Confirmed in Orthogonal Assays) node_ic50->node_secondary Mechanism Deconvolution

Figure 2: The hit validation funnel, illustrating the progression from primary hits to validated leads.

Protocol 3: Hit Confirmation and Dose-Response Analysis
  • Source Fresh Compound: Obtain or re-synthesize the primary hit compounds as dry powders to rule out degradation or contamination issues from the original library sample.[14]

  • Single-Point Re-test: Re-test the fresh compounds at the primary screening concentration (10 µM) using the same assay protocol to confirm activity.

  • Dose-Response (IC₅₀ Determination): For all confirmed hits, perform a 10-point, 3-fold serial dilution (e.g., from 50 µM down to ~2.5 nM). a. Plate the serial dilutions in triplicate in a 384-well plate. b. Follow the main HTS protocol for cell seeding, incubation, and readout. c. Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

  • Orthogonal Assays: To ensure hits are not artifacts of the ATP-based readout, validate them in a secondary assay that measures a different biological endpoint, such as:

    • Cellular Imaging: High-content screening to visualize effects on cell morphology, nuclear condensation (apoptosis), or the microtubule network.

    • Caspase Activity Assay: A luminescent or fluorescent assay to specifically measure the induction of apoptosis (e.g., Caspase-Glo® 3/7).[6]

Conclusion

This application note provides a validated, end-to-end framework for the high-throughput screening of a 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol derivative library. By integrating robust assay design, stringent quality control, and a logical hit validation cascade, this protocol enables researchers to confidently identify and prioritize novel, potent anticancer agents for further development. The principles and methodologies described are adaptable to other compound libraries and cell-based phenotypic screens, serving as a foundational guide for drug discovery professionals.

References

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry, 12(4), 5727-5744. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2494. Retrieved January 21, 2026, from [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(33), 29381–29396. Retrieved January 21, 2026, from [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). International Journal of Molecular Sciences, 25(19), 10899. Retrieved January 21, 2026, from [Link]

  • Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(12), 4028-4036. Retrieved January 21, 2026, from [Link]

  • Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(12), 4028-36. Retrieved January 21, 2026, from [Link]

  • Diversity Oriented High-Throughput Screening of 1,3,4-Oxadiazole Modified Chlorophenylureas and Halogenobenzamides by HPLC with Peptidomimetic Calixarene-Bonded Stationary Phases. (2008). Combinatorial Chemistry & High Throughput Screening, 11(5), 415-426. Retrieved January 21, 2026, from [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). Methods in Molecular Biology, 2713, 147-160. Retrieved January 21, 2026, from [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Current Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2017). Methods in Molecular Biology, 1601, 57-67. Retrieved January 21, 2026, from [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2012). Journal of Chemical Information and Modeling, 52(5), 1143–1151. Retrieved January 21, 2026, from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Cell-based assays in high-throughput mode (HTS). (2015). BioTechnologia, 96(3), 205-212. Retrieved January 21, 2026, from [Link]

  • Hit Identification (Hit ID). (n.d.). Charles River Labs. Retrieved January 21, 2026, from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research, 30(6), 2351-2352. Retrieved January 21, 2026, from [Link]

  • Cell-Based Assays for High-Throughput Screening. (2010). Methods in Molecular Biology, 565, 1-13. Retrieved January 21, 2026, from [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules, 28(11), 4526. Retrieved January 21, 2026, from [Link]

  • Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (2021). Frontiers in Oncology, 11, 760088. Retrieved January 21, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved January 21, 2026, from [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2020). Molecules, 25(22), 5347. Retrieved January 21, 2026, from [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved January 21, 2026, from [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. Retrieved January 21, 2026, from [Link]

  • Hit Identification and Validation Services. (n.d.). Pharmaron. Retrieved January 21, 2026, from [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2019). Oriental Journal of Chemistry, 35(1). Retrieved January 21, 2026, from [Link]

  • 1,3,4-Oxadiazole as an Anticancer Agent. (2023). International Journal for Multidisciplinary Research, 5(4). Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2019). Molecules, 24(21), 3844. Retrieved January 21, 2026, from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of molecular docking simulations for studying the interaction of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol with its putative biological targets. These notes are designed to offer both the theoretical underpinnings and practical, step-by-step protocols for performing these computational experiments with scientific rigor.

Introduction: The Rationale for In Silico Investigation

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The subject of this guide, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, features a 3,4,5-trimethoxyphenyl (TMP) moiety. This particular functional group is a well-established pharmacophore, notably present in numerous potent anticancer agents that act as tubulin polymerization inhibitors.[2][3][4][5] The TMP group is crucial for the interaction of these molecules with the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3][6]

Given the structural similarities of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol to known tubulin inhibitors, molecular docking presents a powerful and resource-efficient initial step to hypothesize its mechanism of action. This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target, providing insights into binding affinity and the nature of the molecular interactions.

This guide will, therefore, focus on a molecular docking workflow targeting tubulin, a validated and critical target in cancer therapy.[3][7]

Part 1: Foundational Concepts in Molecular Docking

Molecular docking is a computational method that simulates the interaction between a small molecule (ligand) and a macromolecule (protein or receptor). The primary goal is to predict the binding mode and affinity of the ligand to the target. This is achieved through a scoring function that estimates the strength of the interaction, typically expressed as a binding energy value.

A lower binding energy generally indicates a more stable protein-ligand complex. The process involves preparing the 3D structures of both the ligand and the protein, defining a search space on the protein where the ligand is likely to bind (the active site), and then using a search algorithm to explore different possible conformations of the ligand within that site.

The Importance of Validation

The reliability of any molecular docking study hinges on its validation. A common and robust method for validation is the re-docking of a co-crystallized native ligand back into the active site of the protein.[8][9][10] The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose of the native ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the known binding mode.[8][9]

Part 2: Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a molecular docking study of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol with tubulin using AutoDock Vina, a widely used and open-source docking program.[11]

I. Software and Resource Requirements
Software/ResourcePurpose
Protein Data Bank (PDB) Source for the 3D crystal structure of the protein target.
ChemDraw or similar To draw the 2D structure of the ligand.
PyMOL or Chimera Molecular visualization and preparation of the protein structure.
AutoDock Tools (ADT) To prepare the ligand and protein files for docking.
AutoDock Vina The molecular docking engine.
Discovery Studio Visualizer For analyzing the results of the docking simulation.
II. Protocol for Docking against Tubulin (Colchicine Binding Site)

Step 1: Protein Preparation

  • Obtain the Protein Structure: Download the crystal structure of tubulin with a co-crystallized ligand in the colchicine binding site from the Protein Data Bank (PDB). A suitable example is PDB ID: 1SA0, which is a structure of tubulin complexed with colchicine.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all non-essential components, including water molecules, ions, and any co-crystallized ligands other than the one in the active site of interest (in this case, colchicine for validation).

    • Save the cleaned protein structure as a new PDB file.

Step 2: Ligand Preparation

  • Create the Ligand Structure: Draw the 2D structure of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol using software like ChemDraw.

  • Convert to 3D: Convert the 2D structure to a 3D structure and save it in a suitable format (e.g., MOL or SDF).

  • Prepare for Docking:

    • Open AutoDock Tools (ADT).

    • Load the 3D ligand file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

Step 3: Docking Protocol Validation (Redocking)

This step is crucial for ensuring the reliability of your docking parameters.[12][13]

  • Prepare the Native Ligand: Extract the co-crystallized colchicine from the original PDB file (1SA0) and prepare it in the same way as your test ligand, saving it as a PDBQT file.

  • Define the Grid Box:

    • In ADT, load the prepared protein structure (PDBQT format).

    • Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the entire colchicine-binding site. Center the grid on the co-crystallized colchicine.

  • Run AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

    • Execute the docking run from the command line using the command: vina --config conf.txt --log log.txt

  • Analyze the Validation Results:

    • The output will be a PDBQT file containing several predicted binding poses for colchicine, ranked by their binding affinity.

    • Superimpose the lowest energy pose with the original crystal structure of colchicine in PyMOL or Chimera.

    • Calculate the RMSD between the docked pose and the crystal structure pose. An RMSD < 2.0 Å validates the docking protocol.[8][9]

Step 4: Docking of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

  • Run the Docking Simulation: Use the validated docking protocol (the same protein structure and grid box parameters) with the prepared PDBQT file for 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

  • Analyze the Results:

    • Examine the output file to identify the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Use a visualization tool like Discovery Studio Visualizer to analyze the interactions between the ligand and the protein's active site residues. Pay close attention to hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

III. Data Presentation and Interpretation

The results of a molecular docking study are best presented in a clear and organized manner.

Table 1: Docking Results

LigandBinding Affinity (kcal/mol)RMSD (Å) (for native ligand)Key Interacting Residues
Colchicine (Native)[Example: -8.5][Example: 1.2]Cys241, Leu248, Ala250, Val318
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol[Example: -7.9]N/A[Example: Cys241, Leu255, Ala316, Val318]

Interpreting the Results:

  • Binding Affinity: A more negative value suggests a stronger predicted binding. Compare the binding affinity of your test compound to that of the native ligand or a known inhibitor.

  • Binding Pose: The predicted orientation of the ligand in the active site. Analyze if the key pharmacophoric groups (like the TMP moiety) are positioned in regions of the active site known to be important for binding.

  • Molecular Interactions: Identify the specific amino acid residues involved in the interaction. Hydrogen bonds are particularly important for stabilizing the complex.

Part 3: Visualizations

Visual representations are essential for understanding the complex spatial relationships in molecular docking.

Workflow Diagram

docking_workflow cluster_validation Validation Phase cluster_docking Docking Phase protein_prep Protein Preparation (PDB -> PDBQT) redocking Redocking of Native Ligand protein_prep->redocking ligand_prep Ligand Preparation (2D -> 3D -> PDBQT) docking Docking of Test Ligand ligand_prep->docking rmsd_calc RMSD Calculation (< 2.0 Å) redocking->rmsd_calc rmsd_calc->docking Validated Protocol analysis Results Analysis (Binding Affinity & Pose) docking->analysis

Caption: Molecular docking workflow from preparation to analysis.

Hypothesized Signaling Pathway

signaling_pathway ligand 5-(3,4,5-Trimethoxyphenyl)- 1,3,4-oxadiazol-2-ol tubulin β-Tubulin (Colchicine Site) ligand->tubulin Binds to microtubule Microtubule Dynamics tubulin->microtubule Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupts cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Blocks apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Hypothesized pathway of tubulin inhibition.

Conclusion and Future Directions

This guide has outlined a robust and validated protocol for the molecular docking of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol against tubulin. The results from such a study can provide strong evidence for its potential as a tubulin polymerization inhibitor and guide further experimental validation.

It is imperative to remember that molecular docking is a predictive tool. The hypotheses generated from these in silico experiments must be validated through in vitro and in vivo studies, such as tubulin polymerization assays, cell viability assays on cancer cell lines, and cell cycle analysis.

References

  • Wang, C., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1599-1608. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 28(23), 7845. Available at: [Link]

  • Wang, Y., et al. (2022). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 65(15), 10444-10463. Available at: [Link]

  • Gharbi, N., et al. (2022). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry, 243, 114750. Available at: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Available at: [Link]

  • Scribd. (n.d.). Autodock_Vina Protocol. Available at: [Link]

  • Chen, J., et al. (2023). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry, 258, 115589. Available at: [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Available at: [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. Available at: [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Available at: [Link]

  • Al-Khafaji, K., & Al-Azawi, A. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Taibah University Medical Sciences, 16(5), 704-713. Available at: [Link]

  • ResearchGate. (2023). Validation of the docking protocol through redocking of the native ligand. Available at: [Link]

  • S. N. Gawad, et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2446. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1368-1386. Available at: [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available at: [Link]

  • MDPI. (2024). Structural Insights into the Interaction Between a Core-Fucosylated Foodborne Hexasaccharide (H2N2F2) and Human Norovirus P Proteins. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Available at: [Link]

  • Chan, H., et al. (2020). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. Available at: [Link]

  • ResearchGate. (2017). How can I validate a docking protocol? Available at: [Link]

  • ResearchGate. (2022). 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Available at: [Link]

  • Wang, C., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1599-1608. Available at: [Link]

  • ResearchGate. (2023). Results of validation analysis of the native ligand redocking test method. Available at: [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

  • ResearchGate. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Available at: [Link]

  • PubMed. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). The synthesis and physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers. Available at: [Link]

  • MDPI. (2021). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Available at: [Link]

Sources

Cell culture protocols for testing 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Standardized Protocols for In Vitro Cytotoxicity Assessment of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for assessing the cytotoxic potential of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, a member of the oxadiazole class of heterocyclic compounds. Derivatives of 1,3,4-oxadiazole are recognized for their broad-spectrum pharmacological activities, including potential as anticancer agents that can target various enzymes and proteins involved in cancer cell proliferation.[1] This guide details the principles, materials, and step-by-step protocols for conducting a robust in vitro cytotoxicity analysis using a colorimetric MTT assay, a cornerstone method for evaluating cell metabolic activity as an indicator of cell viability.[2] We offer insights into experimental design, data analysis for determining the half-maximal inhibitory concentration (IC50), and troubleshooting common issues to ensure reliable and reproducible results.

Background and Scientific Principle

The 1,3,4-oxadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing promise as cytotoxic agents through various mechanisms such as enzyme and kinase inhibition.[1] The specific compound, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, combines this heterocyclic core with a trimethoxyphenyl group, a feature also found in potent antimitotic agents. Evaluating the cytotoxicity of this compound is a critical first step in preclinical assessment.

This protocol employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used method for assessing cell viability.[2][3]

Principle of the MTT Assay: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reaction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[2][4] The quantity of formazan produced is directly proportional to the number of viable cells.[2] The insoluble crystals are then dissolved using a solubilizing agent (like DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength of 540-590 nm.[3][5]

Experimental Workflow Overview

A successful cytotoxicity study requires careful planning and execution. The workflow below outlines the key stages from initial cell culture to final data interpretation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis CellCulture Maintain & Passage Selected Cell Line Seeding Seed Cells into 96-Well Plate CellCulture->Seeding CompoundPrep Prepare Compound Stock & Serial Dilutions Treatment Treat Cells with Compound Dilutions CompoundPrep->Treatment Incubate1 Incubate (24h) for Cell Adhesion Seeding->Incubate1 Incubate1->Treatment Incubate2 Incubate (24-72h) Exposure Period Treatment->Incubate2 MTT_Add Add MTT Reagent Incubate2->MTT_Add Incubate3 Incubate (2-4h) Formazan Formation MTT_Add->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Analysis Calculate % Viability & Determine IC50 Readout->Analysis

Caption: High-level workflow for cytotoxicity testing.

Materials and Reagents

  • Cell Line: Select a cell line relevant to the intended research (e.g., MCF-7 for breast cancer, A549 for lung cancer).[6] Ensure cells are healthy, in the exponential growth phase, and free from contamination.[7]

  • Compound: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

  • Complete Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA (0.25%): For detaching adherent cells.

  • MTT Reagent: 5 mg/mL stock solution in sterile PBS.[3] Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: Cell culture grade Dimethyl Sulfoxide (DMSO).

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Microplate reader (capable of reading absorbance at 570 nm)

    • Sterile 96-well, flat-bottom cell culture plates

    • Multichannel pipette and sterile tips

    • Hemocytometer or automated cell counter

Detailed Step-by-Step Protocol

Step 1: Preparation of Compound Stock and Working Solutions
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in sterile DMSO.

    • Scientist's Note: DMSO is a common solvent, but its concentration in the final culture medium should not exceed 0.5-1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) is mandatory.[7]

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations. A common approach is to prepare 2X final concentrations, which will be diluted 1:1 in the wells.

    • Example Concentration Range: For a new compound, a broad range is recommended (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). This can be narrowed in subsequent experiments.

Step 2: Cell Seeding
  • Harvest healthy, sub-confluent cells using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cell suspension (125 x g for 5 minutes), and resuspend the cell pellet in fresh medium.[8]

  • Count the cells and determine viability (should be >95%).

  • Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well in a 96-well plate.[2]

    • Rationale: The goal is to have cells in the exponential growth phase at the end of the assay. Too few cells will result in a weak signal; too many will lead to overconfluence and nutrient depletion, confounding the results.[2]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells:

    • Untreated Control: Cells with medium only (represents 100% viability).

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

    • Medium Blank: Medium only, no cells (for background absorbance subtraction).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.[2]

Step 3: Compound Treatment
  • After 24 hours, carefully aspirate the medium from the wells (for adherent cells).

  • Add 100 µL of the prepared compound dilutions (or control media) to the appropriate wells in triplicate.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours). The duration depends on the compound's expected mechanism of action.

Step 4: MTT Assay Procedure
  • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[2]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[9]

    • Observation: Check for crystal formation under a microscope. Incubation time can be optimized.

  • Carefully remove the medium containing MTT. For adherent cells, aspirate gently to avoid disturbing the formazan crystals. For suspension cells, centrifuge the plate first.[5]

  • Add 100 µL of DMSO to each well to dissolve the crystals.[5]

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.[3]

Step 5: Data Acquisition
  • Ensure all formazan crystals are completely dissolved.

  • Measure the absorbance at 540-590 nm using a microplate reader.[3][5] A reference wavelength of 630 nm can be used to reduce background noise.[3]

Data Analysis and Interpretation

Calculation of Cell Viability
  • Correct for Background: Subtract the average absorbance of the medium blank wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control.

    % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

Determining the IC50 Value

The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Plot the Data: Create a dose-response curve by plotting % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) model, also known as a four-parameter logistic function.[10][11][12] This will provide the most accurate IC50 value.

Sample Data Presentation
Compound Conc. (µM)Mean Absorbance (570nm)Corrected Absorbance% Viability
0 (Vehicle)1.2541.204100.0%
0.11.2111.16196.4%
11.0531.00383.3%
100.6890.63953.1%
500.2450.19516.2%
1000.1120.0625.1%
Blank0.050--
Result: Based on non-linear regression of this data, the calculated IC50 value would be determined.

Principle of the MTT Assay (Visualization)

MTT_Principle cluster_cell Metabolically Active Cell cluster_reaction Mitochondrion Mito_label Mitochondrion MTT MTT (Yellow, Water-Soluble) Formazan Formazan (Purple, Insoluble Crystals) MTT->Formazan Mitochondrial Reductases (NAD(P)H) Solution Purple Solution Formazan->Solution Dissolves Crystals MTT_outside MTT Reagent (Added to well) MTT_outside->MTT DMSO DMSO (Solubilizing Agent) DMSO->Solution Reader Spectrophotometer (Measure Absorbance) Solution->Reader

Caption: Conversion of MTT to formazan by viable cells.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a single-cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outermost wells of the plate.
Low signal/absorbance in control wells Insufficient cell number; Low metabolic activity; MTT incubation time is too short.Optimize initial seeding density; Ensure cells are healthy and in log phase; Increase MTT incubation time (e.g., to 4 hours).[2]
High background in blank wells Contamination of medium or reagents; Phenol red in medium can interfere.Use fresh, sterile reagents; Use phenol red-free medium for the MTT incubation step if possible.[2]
Precipitation of compound in medium Compound has low aqueous solubility.Check the final DMSO concentration; Prepare fresh dilutions; Consider using a different solvent or formulation strategy if possible.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • YouTube. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from a document outlining an MTT viability assay.
  • XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]

  • Singh, P., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(21), 7237.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Lee, S. H., et al. (2011). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Archives of Pharmacal Research, 34(6), 883–890.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-1,3,4-oxadiazoles, also known as 1,3,4-oxadiazol-2(3H)-ones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common problems encountered during synthesis, offering troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our aim is to provide not just protocols, but the underlying chemical principles to empower you to overcome synthetic challenges.

The Tautomeric Nature of 2-Hydroxy-1,3,4-Oxadiazoles

A critical concept to grasp when working with these compounds is their existence in a tautomeric equilibrium between the 2-hydroxy-1,3,4-oxadiazole (enol-like) form and the 1,3,4-oxadiazol-2(3H)-one (amide-like) form. The oxadiazolone form is generally the more stable and predominant tautomer. This equilibrium can influence reactivity, solubility, and spectroscopic characterization. Throughout this guide, we will primarily refer to the compounds as 1,3,4-oxadiazol-2(3H)-ones, reflecting their predominant tautomeric state.

Figure 1: Tautomeric Equilibrium

A visual representation of the tautomeric equilibrium between the 2-hydroxy and 2-oxo forms of the 1,3,4-oxadiazole ring.

Frequently Asked Questions (FAQs)

Q1: My yield of 5-substituted-1,3,4-oxadiazol-2(3H)-one is consistently low. What are the most likely causes?

Low yields are a frequent issue and can stem from several factors:

  • Purity of Starting Materials: Ensure your acyl hydrazide is pure and dry. Impurities can interfere with the cyclization reaction.

  • Reaction Conditions: The reaction temperature and time are critical. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration. In some cases, incomplete reaction is a major contributor to low yields.

  • Solubility Issues: Poor solubility of the starting acyl hydrazide in the reaction solvent can hinder the reaction. If you observe poor solubility, consider exploring alternative solvents such as THF, dioxane, or isopropanol.

  • Moisture Sensitivity: The cyclizing agents, particularly phosgene derivatives like 1,1'-carbonyldiimidazole (CDI), are highly sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

The formation of side products is a common challenge. The nature of these impurities often depends on the synthetic route. A common side product is the corresponding 1,2,4-triazole derivative, especially if the reaction conditions are not carefully controlled. To favor the formation of the desired 1,3,4-oxadiazole, it is crucial to maintain the recommended reaction temperature and stoichiometry.

Q3: What is the best way to purify my 5-substituted-1,3,4-oxadiazol-2(3H)-one?

These compounds are often polar and can be challenging to purify by column chromatography on silica gel. Here are some tips:

  • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.

  • Tailing Reduction: Due to the acidic proton on the nitrogen, these compounds can tail on silica gel. Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the mobile phase can often improve peak shape.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a very effective purification method.

Q4: How can I confirm the formation of the 1,3,4-oxadiazol-2(3H)-one ring?

Spectroscopic methods are essential for characterization:

  • Infrared (IR) Spectroscopy: Look for a characteristic C=O stretching vibration in the range of 1750-1780 cm⁻¹ for the cyclic amide in the oxadiazolone ring. The N-H stretch will appear as a broad peak around 3100-3300 cm⁻¹.

  • ¹H NMR Spectroscopy: The N-H proton of the oxadiazolone ring typically appears as a broad singlet at a downfield chemical shift (often >10 ppm).

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the oxadiazolone ring will have a characteristic chemical shift in the range of 155-165 ppm.

Troubleshooting Guides

Problem 1: Low or No Yield in the Synthesis from Acyl Hydrazides and CDI

The reaction of an acyl hydrazide with 1,1'-carbonyldiimidazole (CDI) is a common and effective method for preparing 5-substituted-1,3,4-oxadiazol-2(3H)-ones. However, several issues can arise.

Figure 2: Synthetic Pathway from Acyl Hydrazide and CDI

cdi_synthesis acyl_hydrazide Acyl Hydrazide intermediate Acyl Semicarbazide Intermediate acyl_hydrazide->intermediate + CDI cdi CDI (1,1'-Carbonyldiimidazole) oxadiazolone 5-Substituted-1,3,4-oxadiazol-2(3H)-one intermediate->oxadiazolone Cyclization (Heat)

A simplified workflow for the CDI-mediated synthesis of 1,3,4-oxadiazol-2(3H)-ones.

Potential Cause Explanation & Causality Troubleshooting Steps
Moisture Contamination CDI is extremely sensitive to moisture and will rapidly hydrolyze to imidazole and CO₂, rendering it inactive. This is a primary cause of reaction failure.1. Use freshly opened or properly stored CDI. 2. Dry all glassware thoroughly in an oven before use. 3. Use anhydrous solvents (e.g., dry THF, dioxane, or acetonitrile). 4. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Incomplete Reaction The cyclization of the acyl semicarbazide intermediate to the oxadiazolone often requires heat. Insufficient reaction time or temperature will result in a low yield of the final product.1. Monitor the reaction progress by TLC. The intermediate is typically more polar than the final product. 2. If the reaction stalls, consider increasing the reaction temperature or prolonging the reaction time. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Poor Quality of Acyl Hydrazide Impurities in the starting acyl hydrazide can compete in side reactions or inhibit the desired reaction pathway.1. Recrystallize or purify the acyl hydrazide before use. 2. Confirm the purity by melting point and spectroscopic analysis.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.1. Carefully measure the amounts of acyl hydrazide and CDI. A slight excess of CDI (1.1-1.2 equivalents) is often used to ensure complete reaction of the acyl hydrazide.
Problem 2: Formation of Side Products

The most common side reaction is the formation of symmetrical 1,2-diacylhydrazines, which can occur if the acyl hydrazide reacts with an activated acyl intermediate instead of cyclizing.

Side Product Plausible Mechanism Prevention & Mitigation
1,2-Diacylhydrazine The activated acyl intermediate can react with another molecule of the starting acyl hydrazide, leading to the formation of a symmetrical diacylhydrazine. This is more likely to occur at higher concentrations of the acyl hydrazide.1. Add the acyl hydrazide slowly to a solution of CDI to maintain a low concentration of the free hydrazide. 2. Use a slight excess of CDI to ensure all the acyl hydrazide is converted to the intermediate.
Polymeric Materials In some cases, especially with difunctional acyl hydrazides, polymerization can occur.1. Use high-dilution conditions for the reaction. 2. Consider using protecting groups if other reactive functional groups are present in the molecule.

Experimental Protocols

General Procedure for the Synthesis of 5-Aryl-1,3,4-oxadiazol-2(3H)-ones using CDI
  • To a solution of the appropriate aryl hydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of hydrazide) under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the intermediate by TLC.

  • Heat the reaction mixture to reflux (approximately 66 °C in THF) and continue stirring for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford the desired 5-aryl-1,3,4-oxadiazol-2(3H)-one.

Characterization Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
5-Phenyl-1,3,4-oxadiazol-2(3H)-one ~11.5 (br s, 1H, NH), 7.4-7.8 (m, 5H, Ar-H)~158.0 (C=O), ~155.0 (C5), 125.0-132.0 (Ar-C)~3200 (N-H), ~1760 (C=O), ~1610 (C=N)
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one ~11.6 (br s, 1H, NH), 7.5 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H)~157.5 (C=O), ~154.5 (C5), 127.0-136.0 (Ar-C)~3210 (N-H), ~1765 (C=O), ~1605 (C=N)

Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used.

References

  • A review on the synthesis of 1,3,4-oxadiazoles. Journal of Heterocyclic Chemistry, 2022 , 59(3), 425-448. [URL: [Link]]

  • One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry, 2018 , 83(15), 8498-8506. [URL: [Link]]

  • Synthesis and antimicrobial evaluation of some new 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 2010 , 45(7), 3057-3063. [URL: [Link]]

  • Troubleshooting in Organic Synthesis: A Handbook of Reaction Conditions. Academic Press, 2015 . [URL: [Link]]

Technical Support Center: Purification of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support guide for the purification of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. This resource is designed for researchers and drug development professionals who are navigating the complexities of isolating this valuable heterocyclic compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Part 1: Foundational Chemical Properties

A successful purification begins with a deep understanding of the target molecule. The structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol presents both opportunities and challenges.

The Critical Role of Tautomerism and Acidity

The 1,3,4-oxadiazol-2-ol moiety exists in equilibrium with its keto tautomer, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. The hydroxyl proton in the "-ol" form is weakly acidic, comparable to a phenol. This acidity is the most powerful tool at our disposal for purification. By treating the crude product with a base, we can deprotonate the molecule to form a water-soluble salt, allowing for its separation from non-acidic impurities.[1][2]

Solubility Profile

The bulky, non-polar 3,4,5-trimethoxyphenyl group dictates the molecule's solubility in organic solvents, while the polar oxadiazolone core influences its behavior in more polar systems.

SolventFormSolubilityRationale
WaterNeutralInsolubleThe large, hydrophobic trimethoxyphenyl group dominates.
Dichloromethane (DCM)NeutralSolubleExcellent solvent for the overall non-polar character of the molecule.
Ethyl Acetate (EtOAc)NeutralSolubleGood balance of polarity to dissolve the molecule.
Hexanes / Petroleum EtherNeutralSparingly Soluble to InsolubleThe molecule is too polar for highly non-polar aliphatic solvents.
Methanol / EthanolNeutralModerately SolubleThe polar hydroxyl/keto group allows for some solubility.
Aqueous NaOH (e.g., 1M)Anionic SaltSolubleThe weak acid is deprotonated by the strong base to form a water-soluble salt.[2][3]
Aqueous NaHCO₃Anionic SaltLikely Sparingly SolubleAs a weak acid, the compound may not be fully deprotonated by a weak base like sodium bicarbonate.[4]

Part 2: Primary Purification Strategy & Troubleshooting

This section is structured in a question-and-answer format to directly address the most common issues encountered during purification.

Q1: My crude reaction mixture is a persistent oil and contains multiple impurities by TLC. What is the best initial purification step?

Answer: This is a classic scenario where impurities, such as unreacted starting materials or byproducts, are preventing your product from crystallizing. The most robust initial purification method is an Acid-Base Extraction . This technique leverages the compound's unique acidic nature to separate it from neutral and basic impurities.[1][3][5]

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (Target + Neutral Impurities) dissolved in DCM or EtOAc B Separatory Funnel A->B Transfer add_base Add 1M NaOH (aq) Shake & Vent C Organic Layer (Neutral Impurities) B->C Separate Layers G Aqueous Layer (Sodium Salt of Target) B->G Separate Layers D Wash with Brine C->D E Dry over Na₂SO₄ D->E F Evaporate to Isolate Neutral Impurities E->F H Cool in Ice Bath G->H I Acidify with conc. HCl (to pH ~2) H->I SLOWLY J Precipitate Forms I->J K Collect by Vacuum Filtration J->K L Wash with Cold Water K->L M Dry to Yield Purified Product L->M start Start start->A add_base->B

Caption: Workflow for purifying the target compound via acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M Sodium Hydroxide (NaOH) solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Self-Validation: To check if the extraction was successful, spot a TLC of the remaining organic layer against your starting material. The product spot should be faint or absent.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M NaOH solution one or two more times to ensure complete recovery. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous layers with a small amount of fresh DCM or EtOAc to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). A precipitate of your purified product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts, followed by a small amount of cold hexanes to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Q2: My product is still impure after extraction. How do I proceed with column chromatography?

Answer: If acidic or very similar neutral impurities are present, column chromatography is the logical next step. For 1,3,4-oxadiazole derivatives, silica gel is the most common stationary phase.[6][7][8]

G A Impure Product (Post-Extraction) B Develop TLCs in various solvent systems A->B C Good Separation (ΔRf > 0.2)? B->C E Streaking or Tailing on TLC? B->E C->B No, Adjust Polarity D Run Silica Gel Column with optimized solvent system C->D Yes H Product Degrading on Column? D->H E->C No F Add 0.5-1% Triethylamine (TEA) or Acetic Acid to mobile phase E->F Yes F->B Re-run TLC G Consider alternative stationary phase: - Neutral Alumina - Amine-functionalized silica - Reverse Phase (C18) H->G Yes I Deactivate Silica: Slurry with 1% TEA in mobile phase, then evaporate before packing H->I Yes I->D

Caption: Decision tree for optimizing column chromatography conditions.

The key is to find a solvent system that provides a retention factor (Rf) of ~0.3 for the target compound on a TLC plate.

Solvent SystemRatio (v/v)PolarityNotes
Hexane : Ethyl Acetate9:1 → 1:1Low to MediumThe most common starting point for many organic molecules.[6][7]
Dichloromethane : Methanol99:1 → 95:5Medium to HighExcellent for more polar compounds that do not move in Hex/EtOAc.
Dichloromethane100%MediumCan be effective for separating closely related non-polar compounds.[6]
  • Dry Loading (Recommended): Dissolve your impure product in a minimal amount of DCM or methanol. Add a small amount of silica gel (2-3x the mass of your product) and evaporate the solvent completely to obtain a free-flowing powder.

  • Column Packing: Pack a column with silica gel using your chosen mobile phase (start with the less polar component, e.g., hexanes).

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Run the column, starting with a low polarity mobile phase and gradually increasing the polarity (gradient elution). For example, start with 10% EtOAc in Hexane and slowly increase to 30%, 50%, etc.

  • Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Expert Tip: Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[6] If you observe streaking on the TLC plate or suspect degradation, pre-treating the silica gel with triethylamine can help neutralize it.[9][10]

Q3: My product looks clean by NMR but is off-white or yellow. How can I decolorize it?

Answer: Discoloration is often due to trace amounts of highly conjugated impurities or minor oxidation of the phenolic-like hydroxyl group.[10] Recrystallization with activated charcoal is a highly effective method for removing colored impurities.

  • Solvent Selection: Find a suitable solvent or solvent pair where your compound is soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).[9]

  • Dissolution: In a flask, dissolve the discolored product in the minimum amount of boiling solvent.

  • Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip, ~1-2% by weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Swirl the mixture for a few minutes. While still hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the charcoal. The filtrate should be colorless.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, white crystals by vacuum filtration and dry them under vacuum.

Frequently Asked Questions (FAQs)

  • Q: What are the expected starting materials and potential byproducts I should look out for?

    • A: Common synthetic routes involve the cyclization of 3,4,5-trimethoxybenzoyl hydrazide.[11][12] Therefore, unreacted hydrazide or the corresponding 3,4,5-trimethoxybenzoic acid are common impurities. Over-reaction can sometimes lead to diacylhydrazine byproducts.

  • Q: Is this compound stable?

    • A: The 1,3,4-oxadiazole ring is a stable aromatic heterocycle.[13][14] The primary point of reactivity is the weakly acidic hydroxyl group. Avoid unnecessarily strong bases or high heat for extended periods if possible.

  • Q: Can I use reverse-phase chromatography for purification?

    • A: Yes. For highly polar impurities that are difficult to remove with normal-phase (silica) chromatography, reverse-phase (C18) is an excellent alternative. A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount (0.1%) of formic acid or trifluoroacetic acid as a modifier.[6][9]

References

  • Bionity. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

  • CrystEngComm, RSC Publishing. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Retrieved from [Link]

  • SCIRP. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. Retrieved from [Link]

  • Synopsis. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Retrieved from [Link]

  • Molecules. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

Sources

Identification of byproducts in 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Introduction: Welcome to the technical support guide for the synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. This molecule, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development.[1][2] The synthesis, while conceptually straightforward, often presents challenges related to purity, yield, and the formation of persistent byproducts. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers with the insights needed to identify and mitigate the formation of common impurities, thereby streamlining the synthetic and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol?

The most prevalent and industrially scalable method involves a two-step process starting from 3,4,5-trimethoxybenzoic acid. The acid is first converted to its corresponding acid hydrazide, 3,4,5-trimethoxybenzoyl hydrazine.[3] This intermediate is then cyclized using a phosgene equivalent, most commonly the safer solid reagent triphosgene (bis(trichloromethyl) carbonate), in the presence of a base like triethylamine or pyridine.[4] This cyclization forms the 1,3,4-oxadiazol-2-one ring.

Q2: The product name is an "-ol," but the synthesis forms a "-one." Can you clarify the structure?

This is an excellent and critical question that pertains to the fundamental chemistry of the product. The 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol exists in a tautomeric equilibrium with its keto form, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. The "-one" form is generally the more stable and predominant tautomer in most conditions. However, the "-ol" nomenclature is also used, reflecting this potential for tautomerization. For analytical and mechanistic purposes, it is crucial to recognize that you are primarily working with the oxadiazolone structure. The 1,3,4-oxadiazole ring itself is a stable aromatic heterocycle.[5][6]

Q3: Why is rigorous byproduct identification so critical in this specific synthesis?

There are three primary reasons:

  • Regulatory Compliance: For drug development, regulatory bodies like the FDA require stringent characterization of all impurities above a certain threshold (typically >0.1%).

  • Pharmacological Impact: Structural analogs, which many of these byproducts are, can have unintended biological activity, toxicity, or may interfere with the pharmacological profile of the active pharmaceutical ingredient (API).

  • Process Optimization: Understanding which byproducts form and under what conditions provides direct insight into optimizing the reaction. This knowledge allows for targeted adjustments to temperature, reaction time, or stoichiometry to maximize yield and purity, ultimately reducing the burden on downstream purification.

Troubleshooting Guide: Byproduct Identification & Mitigation

Q1: My post-reaction TLC and LC-MS show a major spot/peak with a mass of 424.4 g/mol . It's not my starting material or product. What is it?

This is almost certainly the key intermediate, N,N'-bis(3,4,5-trimethoxybenzoyl)hydrazine .

  • Causality: This symmetrical diacylhydrazine is formed when two molecules of the starting 3,4,5-trimethoxybenzoyl hydrazine are acylated by a single carbonyl source that fails to complete the cyclization. In the context of using triphosgene, it can arise from an incomplete reaction or non-ideal stoichiometry where the hydrazide acts as a nucleophile on an activated acyl intermediate. This is the most common byproduct when yields are low. Many synthetic routes for 1,3,4-oxadiazoles proceed through the formation of a diacylhydrazine intermediate, followed by cyclodehydration.[7]

  • Mitigation Strategy:

    • Ensure slow, controlled addition of the triphosgene solution to the solution of the hydrazide and base at a low temperature (typically 0 °C) to prevent localized concentration issues.

    • Increase the reaction time or slightly elevate the temperature after the initial addition to ensure the cyclization reaction goes to completion.

    • Use a slight excess (1.05-1.1 equivalents) of the cyclizing agent.

Q2: I have several minor impurities that are difficult to separate from the main product. What are other potential side-products I should look for?

Beyond the diacylhydrazine intermediate, other byproducts can form through various side reactions.

  • Unreacted Starting Material (3,4,5-trimethoxybenzoyl hydrazine): Easily identified by its molecular weight (226.24 g/mol ). Its presence indicates an incomplete reaction.

  • Ethyl Carbamate of Hydrazide: If ethanol is used as a solvent, it can react with phosgene intermediates to form ethyl chloroformate, which can then react with the starting hydrazide. This is a common issue when alcohols are used as solvents in reactions involving phosgene or its equivalents.[4]

  • Urea-type Byproduct: Formed by the reaction of the starting hydrazide with an isocyanate intermediate, which can be generated in situ under certain conditions.

Q3: My NMR spectrum looks mostly clean, but the integration of the aromatic protons is slightly off, and there's a small, broad peak in the amide region. What could this be?

This observation often points to the presence of the N,N'-bis(3,4,5-trimethoxybenzoyl)hydrazine byproduct. While its aromatic signals may overlap with your product's, its two N-H protons will appear as a distinct signal in the amide region (typically δ 9-11 ppm), which can be used for identification and quantification. The desired product should have only one N-H proton.

The workflow below illustrates the primary reaction and key side reactions.

Caption: Reaction scheme for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol synthesis.

Byproduct Summary and Analytical Data

The table below summarizes the key identifiers for the target product and its most common byproduct.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signatures (Expected)
Product: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-olC₁₁H₁₂N₂O₅252.22MS (ESI+): m/z 253.1 [M+H]⁺, 275.1 [M+Na]⁺¹H NMR (DMSO-d₆): δ ~12.5 (s, 1H, NH ), δ ~7.1 (s, 2H, ArH ), δ ~3.8 (s, 6H, 2x OCH₃), δ ~3.7 (s, 3H, 1x OCH₃)
Byproduct: N,N'-bis(3,4,5-trimethoxybenzoyl)hydrazineC₂₀H₂₄N₂O₈420.41MS (ESI+): m/z 421.2 [M+H]⁺, 443.2 [M+Na]⁺¹H NMR (DMSO-d₆): δ ~10.4 (s, 2H, 2x NH ), δ ~7.2 (s, 4H, ArH ), δ ~3.8 (s, 12H, 4x OCH₃), δ ~3.7 (s, 6H, 2x OCH₃)
Starting Material: 3,4,5-trimethoxybenzoyl hydrazineC₁₀H₁₄N₂O₄226.23MS (ESI+): m/z 227.1 [M+H]⁺¹H NMR (DMSO-d₆): δ ~9.8 (s, 1H, CONH ), δ ~7.1 (s, 2H, ArH ), δ ~4.5 (s, 2H, NH ₂), δ ~3.8 (s, 6H, 2x OCH₃), δ ~3.7 (s, 3H, 1x OCH₃)

Experimental Protocols for Byproduct Identification

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is the gold standard for identifying and quantifying the product and impurities in the reaction mixture.

  • Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Hold at 10% B for 2 minutes (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and MS scan in positive ion mode (m/z 100-600).

  • Expected Results: The product should have a distinct retention time. The N,N'-diacylhydrazine byproduct, being more non-polar, will typically have a longer retention time. The starting hydrazide, being more polar, will elute earlier.

The logical flow for analysis is depicted below.

Analysis_Workflow Sample Crude Reaction Mixture TLC Initial TLC Analysis (Quick Screen) Sample->TLC HPLC HPLC-MS Analysis (Quantitative Data) Sample->HPLC Data Correlate Data: Identify & Quantify Byproducts TLC->Data NMR ¹H NMR Analysis (Structural Confirmation) HPLC->NMR Isolate fractions if needed HPLC->Data NMR->Data Optimize Optimize Reaction Conditions Data->Optimize

Caption: Analytical workflow for byproduct identification and process optimization.

Protocol 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR provides unequivocal structural information.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it effectively solubilizes all potential components and its exchangeable proton signals do not interfere with the N-H protons of interest.

  • Procedure:

    • Prepare a sample of the crude reaction mixture by dissolving ~5-10 mg in 0.7 mL of DMSO-d₆.

    • Acquire a standard ¹H NMR spectrum.

    • Key Regions to Analyze:

      • δ 12.0 - 13.0 ppm: Look for the single, sharp N-H proton of the desired oxadiazolone product.

      • δ 9.5 - 11.0 ppm: The presence of a signal here, integrating to two protons, strongly suggests the N,N'-diacylhydrazine byproduct.

      • δ 6.5 - 7.5 ppm: This is the aromatic region. Compare the integration of the singlet for the trimethoxyphenyl protons to the integration of the N-H protons to determine the relative ratios of product to byproduct.

      • δ 3.5 - 4.0 ppm: The methoxy region. The signals for the product and byproduct are often very similar and may overlap.

By combining these analytical techniques, researchers can confidently identify and quantify the byproducts in the synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, leading to a more robust and efficient synthetic process.

References

  • Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]

  • A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research, 59(1), 1-6. [Link]

  • Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(12), 3981-9. [Link]

  • Katritzky, A. R., et al. (2003). Ring and side chain reactivities of 1-([5][8][9]oxadiazol-2-ylmethyl)-1H-benzotriazoles. Arkivoc, 2003(5), 119-128. [Link]

  • Request PDF: Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]

  • Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2021). GSC Biological and Pharmaceutical Sciences, 14(3), 133-146. [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 195-202. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. (2017). American Journal of Organic Chemistry, 7(1), 1-13. [Link]

  • Synthesis of a New Series of 1,3,4-Oxadizole-Based Azo Derivatives and In Vitro Evaluation of their Antibacterial Activities. (2021). Chemical Methodologies, 5(4), 322-329. [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2019). Oriental Journal of Chemistry, 35(1). [Link]

  • Synthesis and Characterization of 2-phenyl-5- (1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol- 4-yl) - 1, 3, 4-oxadiazole Scaffolds for Assessing Their Medicinal Potentials. (2018). Indian Journal of Pharmaceutical Education and Research, 52(2), 279-289. [Link]

  • Synthesis and Characterization of 2-phenyl-5- (1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol- 4-yl) - 1, 3, 4-oxadiazole Scaffolds for Assessing Their Medicinal Potentials. (2018). Indian Journal of Pharmaceutical Education and Research, 52(2), 279-289. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-271. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). BioMed Research International. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules, 28(11), 4531. [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 114. [Link]

  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Egyptian Journal of Chemistry. [Link]

  • Preparation method of 3, 4, 5-trimethoxy benzaldehyde. (2014).
  • A decade review of triphosgene and its applications in organic reactions. (2020). Tetrahedron, 76(38), 131412. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S49. [Link]

  • A Decade Review of Triphosgene and Its Applications in Organic Reactions. (2020). ResearchGate. [Link]

  • Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. (2023). Pharmacia, 70(4), 1031-1039. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules, 27(14), 4621. [Link]

  • Triphosgene and its Application in Organic Synthesis. (2015). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure product purity. We have structured this guide into a troubleshooting section for specific experimental issues and a frequently asked questions (FAQ) section for broader conceptual understanding.

Part A: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The typical synthetic route involves two key stages: the formation of 3,4,5-trimethoxybenzoylhydrazide, followed by its cyclization to form the 1,3,4-oxadiazol-2-ol ring.

Visualizing the Synthesis Workflow

The overall process is a two-step synthesis. Understanding the flow is critical for pinpointing where an issue might be occurring.

SynthesisWorkflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Cyclization Start 3,4,5-Trimethoxy- benzoic Acid or Ester Hydrazide 3,4,5-Trimethoxy- benzoylhydrazide Start->Hydrazide Hydrazine Hydrate Reflux Hydrazide_ref 3,4,5-Trimethoxy- benzoylhydrazide Product 5-(3,4,5-Trimethoxyphenyl)- 1,3,4-oxadiazol-2-ol Hydrazide_ref->Product Triphosgene & Base or other cyclizing agent

Caption: General two-step synthesis pathway.

Issue 1: Low Yield or Incomplete Conversion in Hydrazide Formation (Step 1)

Question: I am reacting methyl 3,4,5-trimethoxybenzoate with hydrazine hydrate, but my yield of 3,4,5-trimethoxybenzoylhydrazide is below 60%, and I see unreacted starting material on my TLC plate. What's going wrong?

Answer: This is a common issue often related to reaction conditions and equilibrium. The formation of an acylhydrazide from an ester is a nucleophilic acyl substitution reaction.[1] Here are the primary causes and solutions:

  • Insufficient Reflux Time or Temperature: The reaction requires sufficient thermal energy to proceed to completion.

    • Explanation: Hydrazine is a moderate nucleophile, and its reaction with the relatively stable methyl ester requires heat.

    • Solution: Ensure you are refluxing for an adequate period. While some protocols suggest 2-6 hours, extending the reflux time to 8-12 hours can often drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ester spot has completely disappeared.

  • Inadequate Amount of Hydrazine Hydrate: As a reversible reaction, a stoichiometric amount of hydrazine may not be sufficient to achieve high conversion.

    • Explanation: Using a significant excess of hydrazine hydrate shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

    • Solution: Increase the molar excess of hydrazine hydrate. A common practice is to use 3 to 5 equivalents. This ensures the concentration of the nucleophile is high throughout the reaction.

  • Solvent Choice: The choice of alcohol as a solvent can influence reaction rates.

    • Explanation: While methanol is commonly used, ethanol can sometimes be a better choice due to its higher boiling point, allowing for a higher reflux temperature.[3]

    • Solution: Consider switching from methanol (boiling point ~65°C) to absolute ethanol (boiling point ~78°C) to increase the reaction temperature.

Protocol: Optimized Hydrazide Synthesis

  • To a round-bottom flask, add methyl 3,4,5-trimethoxybenzoate (1.0 eq).

  • Add absolute ethanol to create a 0.5 M solution.

  • Add hydrazine hydrate (4.0 eq) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 8 hours, monitoring by TLC every 2 hours.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can often be recrystallized from methanol or an ethanol/water mixture to achieve high purity.[2]

Issue 2: Low Yield or Complex Mixture during Cyclization (Step 2)

Question: My cyclization of 3,4,5-trimethoxybenzoylhydrazide with triphosgene is giving a very low yield of the desired 1,3,4-oxadiazol-2-ol. My crude product is a mixture of several spots on TLC. What are the critical parameters to control?

Answer: The cyclization step using triphosgene is highly effective but sensitive to reaction conditions. Triphosgene acts as a safe solid surrogate for phosgene gas, but its high reactivity requires careful control.[4][5][6]

Visualizing Troubleshooting for Low Cyclization Yield

TroubleshootingTree Problem Low Yield in Cyclization (Step 2) Cause1 Improper Stoichiometry of Triphosgene Problem->Cause1 Cause2 Incorrect Temperature Control Problem->Cause2 Cause3 Ineffective Acid Scavenging (Base Issue) Problem->Cause3 Cause4 Moisture Contamination Problem->Cause4 Sol1 Use 0.4-0.5 eq of Triphosgene Cause1->Sol1 Sol2 Add Triphosgene slowly at 0°C or below Cause2->Sol2 Sol3 Use dry, non-nucleophilic base (e.g., TEA, Pyridine) Cause3->Sol3 Sol4 Use anhydrous solvent and inert atmosphere Cause4->Sol4

Caption: Troubleshooting logic for the cyclization step.

Key Parameters and Solutions:

  • Stoichiometry of Triphosgene: One molecule of triphosgene can generate three molecules of phosgene. Using too much can lead to side reactions.

    • Explanation: Excess phosgene can react with the newly formed product or lead to undesired oligomers.

    • Solution: Use slightly more than 1/3 equivalent of triphosgene relative to your hydrazide. A range of 0.4 to 0.5 equivalents is typically optimal.

  • Temperature Control: This is perhaps the most critical factor.

    • Explanation: The decomposition of triphosgene and its reaction with the hydrazide are exothermic. Uncontrolled temperature can lead to a rapid, violent reaction and the formation of multiple byproducts.

    • Solution: The reaction should be conducted at low temperatures. Add the triphosgene solution dropwise to the hydrazide solution at 0°C or even -10°C. Maintain this temperature for 1-2 hours after addition before slowly allowing the reaction to warm to room temperature.

  • Choice and Amount of Base: The reaction generates three molecules of HCl per molecule of triphosgene. This acid must be neutralized.

    • Explanation: If not neutralized, the HCl will protonate the nucleophilic hydrazide, rendering it unreactive.

    • Solution: Use a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl. You will need at least 2 equivalents of base for every equivalent of hydrazide to neutralize the HCl and facilitate the reaction.

  • Moisture: Triphosgene and the reaction intermediates are sensitive to water.

    • Explanation: Water will rapidly react with triphosgene and intermediates, quenching the reaction and reducing yield.

    • Solution: Use anhydrous solvents (e.g., dry Dichloromethane or THF) and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Table 1: Cyclization Reaction Parameter Optimization

ParameterSub-Optimal ConditionOptimized ConditionRationale
Temperature Added at room temp.Slow addition at 0°CControls exotherm, prevents side reactions.
Triphosgene Eq. 1.0 eq0.4 - 0.5 eqPrevents excess phosgene, reduces byproducts.
Base Weak base or noneTriethylamine (2.2 eq)Effectively scavenges HCl without competing.
Solvent Reagent-grade THFAnhydrous THFPrevents hydrolysis of triphosgene.
Atmosphere Open to airNitrogen / ArgonExcludes moisture.

Part B: Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of the final product?

The product, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, exists in equilibrium with its tautomer, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. In the solid state and in most common solvents, the keto (-one) form is generally the predominant and more stable tautomer. Characterization data (like IR and NMR) will typically reflect this keto form.

Q2: Are there safer alternatives to triphosgene for the cyclization step?

Yes. While triphosgene is a significant improvement over phosgene gas, other reagents can also be used:

  • 1,1'-Carbonyldiimidazole (CDI): This is a very common and safe alternative. It reacts with the hydrazide to form an intermediate that cyclizes to the oxadiazolone, releasing imidazole as a byproduct. The reaction is often cleaner and avoids the generation of corrosive HCl.

  • Carbon Disulfide (CS₂): This reagent can be used in the presence of a base like potassium hydroxide to form the corresponding 5-substituted-1,3,4-oxadiazole-2-thione.[3][7][8] However, this would require an additional step to convert the thione to the desired oxadiazol-2-ol, making it a less direct route.

Q3: How do I best purify the final product?

The primary method for purifying 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is recrystallization.[3]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or ethyl acetate. Sometimes a solvent/anti-solvent system (e.g., dissolving in hot ethyl acetate and adding hexanes until turbidity appears) works well.

  • Monitoring Purity: Purity should be assessed by TLC against the crude material and by melting point determination. A sharp melting point indicates high purity. Further characterization should be done using NMR, IR, and Mass Spectrometry.[9][10]

Q4: My starting material is 3,4,5-trimethoxybenzoic acid, not the ester. How should I adapt the procedure?

You have two primary options:

  • Esterify First: Convert the carboxylic acid to its methyl or ethyl ester via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid like H₂SO₄). Then, proceed with the hydrazide formation as described above. This is often the highest-yielding route.

  • Direct Conversion to Hydrazide: While possible, direct conversion of a carboxylic acid to a hydrazide is more challenging than from an ester. It typically requires activating the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride) before reacting it with hydrazine. This adds a step and involves corrosive reagents.

For simplicity and yield, the esterification-then-hydrazinolysis pathway is recommended.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

  • Google Patents. (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Walczak, M. J., et al. (2021). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 26(11), 3295. Available at: [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

  • Li, Z. M., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3381-3385. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Drug Design, Development and Therapy, 15, 415-428. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4501. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. Available at: [Link]

  • Riyadh, S. M. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 34(4). Available at: [Link]

  • Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). Available at: [Link]

  • Pathak, S., & Rajput, J. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. Available at: [Link]

  • Galdysz, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. Available at: [Link]

  • Li, J.-L., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28413-28424. Available at: [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. ResearchGate. Available at: [Link]

  • Pathak, S., & Rajput, J. (2020). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 13(10), 4785-4789. Available at: [Link]

  • JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds. Available at: [Link]

  • Eckert, H. (2011). Phosgenation reactions. Chimica Oggi/Chemistry Today, 29(6). Available at: [Link]

  • Starosotnikov, A. M., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Pharmaceuticals, 14(7), 652. Available at: [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131607. Available at: [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. Iraqi National Journal of Chemistry. Available at: [Link]

  • Zareef, M., et al. (2006). 3,4,5-Trimethoxybenzohydrazide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3259-o3261. Available at: [Link]

  • Lee, Y. R., & Kim, J. H. (2021). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 26(16), 4983. Available at: [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131607. Available at: [Link]

  • Kumar, R., et al. (2018). A convenient protocol for the synthesis of coumarin appended 1,3-benzoxazine derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1223. Available at: [Link]

  • Google Patents. (2021). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

Sources

Technical Support Center: A Guide to Enhancing the Solubility of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. The unique chemical structure of this compound, while promising for various biological applications, presents a significant hurdle: poor aqueous solubility. This can lead to compound precipitation, inaccurate dosing, and unreliable data in your biological assays.

This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility challenges. We will move beyond simple protocols to explain the scientific principles behind each strategy, empowering you to make informed decisions for your specific experimental setup.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses the most frequent problems encountered by researchers when working with this compound.

Issue 1: My compound precipitates immediately upon dilution into my aqueous cell culture medium.

This is a classic sign that the aqueous solubility limit has been drastically exceeded. The trimethoxyphenyl moiety lends significant hydrophobicity to the molecule, causing it to fall out of solution when the concentration of the organic stock solvent is diluted in the aqueous medium.[1]

Root Cause Analysis:

  • High Stock Concentration: A very high concentration in the initial stock solution (e.g., in DMSO) requires a large dilution factor, leading to a sudden and significant change in the solvent environment ("solvent shift"), which can trigger precipitation.

  • Insufficient Solubilizing Power of the Final Medium: Standard cell culture media are primarily aqueous and lack the necessary components to keep a hydrophobic compound like this in solution at higher concentrations.

  • Temperature Effects: Temperature shifts between stock solution preparation and the final assay conditions can reduce solubility.

Solutions & Experimental Protocols:

1. Co-Solvent Optimization (The First Line of Defense)

The most common strategy is to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a powerful solvent, but its concentration must be carefully managed to prevent cellular toxicity.

  • Underlying Principle: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds.

  • Step-by-Step Protocol:

    • Prepare a 10 mM stock solution of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol in 100% high-purity DMSO. Ensure complete dissolution, using gentle warming (37°C) or brief sonication if necessary.

    • Perform serial dilutions of your compound directly into the complete cell culture medium.

    • Critical Control: Ensure the final concentration of DMSO in your wells does not exceed a non-toxic level. This is typically between 0.1% and 0.5% (v/v), but you must determine the specific tolerance for your cell line by running a vehicle control (medium with the highest DMSO concentration you will use, but without your compound).

2. pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the solution.[2] The 1,3,4-oxadiazol-2-ol can exist in a tautomeric equilibrium with the 1,3,4-oxadiazol-2(3H)-one form, and the hydroxyl group can be deprotonated at higher pH, increasing solubility.

  • Underlying Principle: Converting a neutral molecule to its ionized (salt) form dramatically increases its interaction with polar water molecules, thereby enhancing solubility.[3]

  • Step-by-Step Protocol:

    • Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5). Note: Ensure the pH range is compatible with your assay and cell health.

    • Attempt to dissolve the compound in these buffers.

    • Determine the pH at which the highest concentration of the compound remains soluble without precipitation.

    • If a higher pH improves solubility, you may consider using a cell culture medium with a higher buffering capacity or adjusting the pH of your final assay medium, though this must be done with extreme care to avoid stressing the cells.

Issue 2: My experimental results are inconsistent and show high variability between replicates.

High variability is often a symptom of incomplete or unstable compound solubilization. If the compound is not fully dissolved or is precipitating over the course of the experiment, the actual concentration exposed to the cells will differ from well to well.

Root Cause Analysis:

  • Micro-precipitates: The compound may not be fully dissolved in the stock solution, leading to the transfer of inconsistent amounts of solid material during dilution.

  • Kinetic vs. Thermodynamic Solubility: The compound might initially appear dissolved (a supersaturated state) but then slowly precipitates over the incubation period of your assay.

  • Interaction with Media Components: The compound could be adsorbing to plasticware or binding to proteins in the serum, reducing its bioavailable concentration.

Solutions & Experimental Protocols:

1. Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, effectively increasing their aqueous solubility.[4][5]

  • Underlying Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic trimethoxyphenyl group of your compound can become entrapped within this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[6]

  • Step-by-Step Protocol:

    • Select a low-toxicity cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 5-10% w/v).

    • Add your compound (from a concentrated DMSO stock) to the HP-β-CD-containing medium and vortex thoroughly. The cyclodextrin will help to keep the compound in solution upon dilution.

    • Critical Control: Run a vehicle control containing only the HP-β-CD in the medium to ensure that the cyclodextrin itself does not affect your biological assay.[7]

G cluster_0 Aqueous Environment Compound { 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol | Hydrophobic} Complex { Soluble Inclusion Complex} Compound->Complex Precipitate Precipitation Compound->Precipitate Poor Solubility Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing my initial stock solution?

For creating a high-concentration primary stock, a strong, water-miscible organic solvent is required.

Table 1: Comparison of Initial Solvents

SolventPolarity IndexKey CharacteristicsRecommended Use
DMSO 7.2Excellent solubilizing power for a wide range of compounds.Primary choice. Prepare a 10-50 mM stock.
DMF 6.4Strong solvent, similar to DMSO.Alternative to DMSO, but also has toxicity concerns.
Ethanol 5.2Less toxic to cells, but may have lower solubilizing power for this specific compound.A good option if DMSO toxicity is a major concern, but solubility must be confirmed.

Q2: Can I use sonication or heating to help dissolve the compound?

Yes, but with caution. These methods provide energy to overcome the crystal lattice energy of the solid compound.

  • Sonication: Useful for breaking up small aggregates. Use a short burst (5-10 minutes) in a water bath sonicator.

  • Heating: Gentle warming (e.g., 37-50°C) can significantly increase solubility. However, be aware that this can create a supersaturated solution that may precipitate upon cooling to your assay temperature (e.g., 37°C). Always check for compound stability at higher temperatures.

G Start Compound + Solvent Vortex Vortex Thoroughly Start->Vortex Inspect Inspect for Complete Dissolution Vortex->Inspect Aid Apply Gentle Heat or Brief Sonication Inspect->Aid No Success Clear Stock Solution Inspect->Success Yes Aid->Inspect Fail Insoluble

Sources

Technical Support Center: A Guide to Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide a strategic framework for identifying and mitigating potential off-target effects of novel small molecule inhibitors, using 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol as a primary example. Given that many novel compounds have an incompletely understood target profile, this document outlines a systematic, multi-pronged approach to de-risk your research and development efforts. Many compounds are found to be more promiscuous than initially thought, which can lead to side effects but also potentially new therapeutic uses[1].

PART 1: Frequently Asked Questions (FAQs) - First Principles of Off-Target Mitigation

Q1: What are off-target effects and why are they a primary concern for a novel compound like 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol?

Q2: My initial screen with 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol shows a promising phenotype. Where do I begin to assess its specificity?

A2: The first step is to move from the observed phenotype to identifying the direct molecular target(s). A critical aspect of this is to employ a combination of computational and experimental methods early in the development pipeline.[2] A recommended starting point is a broad, unbiased screen to generate initial hypotheses, which can then be validated through more focused assays.

Q3: What is the difference between a biochemical assay and a cell-based assay for determining selectivity?

A3: Biochemical assays utilize purified proteins (e.g., kinases) and measure the direct interaction of the compound with the protein, often by quantifying enzymatic activity or binding affinity.[5][6] These are highly sensitive but lack the complexity of a cellular environment.[7] Cell-based assays, on the other hand, measure the compound's effect within a living cell, providing a more biologically relevant context by accounting for factors like cell permeability, metabolism, and the presence of competing molecules (e.g., ATP).[8] A comprehensive approach uses both to build a complete picture of the compound's activity.

PART 2: Troubleshooting Guides & Experimental Workflows

This section provides structured guidance for researchers encountering common issues related to compound specificity.

Issue 1: Unexplained Cellular Toxicity at Efficacious Concentrations

Your compound, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, effectively induces the desired phenotype (e.g., cancer cell apoptosis), but you observe significant toxicity in control cell lines or at concentrations slightly above the efficacious dose. This suggests potential off-target engagement.

Troubleshooting Workflow: Target Deconvolution and Profiling

The goal is to identify all proteins that bind to your compound within the cell. This can be achieved through chemical proteomics.

Workflow Diagram: Target Deconvolution using Chemical Proteomics

cluster_prep Probe Synthesis & Lysate Preparation cluster_capture Affinity Capture cluster_analysis Protein Identification A Synthesize Affinity Probe: Compound + Linker + Biotin C Incubate Lysate with Immobilized Affinity Probe A->C Immobilize on beads B Prepare Cell Lysate (e.g., from treated cells) B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F On-bead Digestion (Trypsin) D->F Direct Digestion E->F Alternative G LC-MS/MS Analysis F->G H Identify & Quantify Proteins G->H cluster_biochem In Vitro Potency cluster_cellular In-Cell Target Engagement cluster_compare Data Analysis A Biochemical Assay (e.g., ADP-Glo) Determine IC50 vs. Purified Target F Compare IC50 vs. EC50 A->F B Cellular Thermal Shift Assay (CETSA) or NanoBRET™ C Treat Cells with Increasing Compound Concentration B->C D Measure Target Stabilization or Ligand Binding C->D E Determine Cellular EC50 D->E E->F G Discrepancy? Investigate Permeability, Efflux, Metabolism F->G

Sources

Optimizing dosage and administration for in vivo studies of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the in vivo application of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, experience-driven advice for optimizing dosage and administration in preclinical models. Given the novelty of this specific compound, this document synthesizes established principles for working with poorly soluble oxadiazole derivatives to ensure scientifically sound and reproducible in vivo studies. Our approach is grounded in anticipating and addressing common experimental challenges, thereby fostering a self-validating experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the in vivo administration of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol?

A1: The primary challenge stems from the predicted low aqueous solubility of this compound, a common characteristic of many heterocyclic molecules.[1][2] This can lead to difficulties in achieving the desired concentration for administration, poor bioavailability, and high variability in experimental results.[3] Therefore, careful formulation development is critical for successful in vivo studies.

Q2: What is a reasonable starting point for dose selection in the absence of specific in vivo data for this compound?

A2: Without prior in vivo efficacy or toxicity data, a dose-ranging study is essential.[4] A starting point can be extrapolated from in vitro cytotoxicity data, if available. Generally, for novel anti-cancer agents, a wide range of doses might be initially screened.[5] Based on toxicity studies of other 1,3,4-oxadiazole derivatives which show a high LD50 (above 2000 mg/kg in rats), it is likely that the compound has a good safety profile, allowing for a broader dose range exploration.[6] A suggested starting range for a pilot study could be 10, 50, and 100 mg/kg.

Q3: Which route of administration is recommended for initial studies?

A3: The choice of administration route depends on the therapeutic goal and the compound's properties. For initial efficacy and toxicity screening, intraperitoneal (IP) or oral (PO) administration are common.[7] IP injection often provides higher bioavailability for compounds that may have poor oral absorption.[8] If the intended clinical application is oral, then oral gavage should be the primary route investigated, though it may require more extensive formulation work to ensure adequate absorption.[9][10] Intravenous (IV) administration can also be considered for pharmacokinetic studies to determine the compound's half-life and distribution.[11]

Q4: How can I improve the solubility of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol for in vivo administration?

A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:[12][13]

  • Co-solvents: A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent can increase solubility. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[14]

  • Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be prepared using suspending agents like carboxymethyl cellulose (CMC).[15]

  • Lipid-based formulations: Encapsulating the compound in lipid-based systems such as emulsions or self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.[2]

  • Particle size reduction: Micronization or nanonization increases the surface area of the drug particles, which can enhance the dissolution rate.[12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Precipitation of the compound during or after formulation. The compound has low solubility in the chosen vehicle. The concentration of the co-solvent is too low. The pH of the solution is not optimal for solubility.1. Conduct solubility screening: Test the solubility of the compound in a panel of individual and mixed solvents (e.g., DMSO, ethanol, PEG 300, corn oil) to identify the most suitable vehicle.[16] 2. Increase co-solvent concentration: Gradually increase the percentage of the organic co-solvent. Be mindful of potential vehicle toxicity at higher concentrations.[14] 3. Adjust pH: If the compound has ionizable groups, adjusting the pH of the vehicle with a buffer can significantly improve solubility.[1]
High variability in animal response within the same treatment group. Inconsistent dosing due to an unstable formulation (e.g., settling of a suspension). Improper administration technique. Biological variability among animals.1. Ensure formulation homogeneity: For suspensions, vortex thoroughly before each animal is dosed. For solutions, ensure the compound remains fully dissolved at the dosing temperature. 2. Standardize administration technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage, IP injection).[3] 3. Increase sample size: A larger group of animals can help to account for biological variability.[3]
No observable therapeutic effect at the tested doses. Poor bioavailability of the compound. The compound may have a short in vivo half-life. The tested doses are below the therapeutic window.1. Conduct a pilot pharmacokinetic (PK) study: This will provide crucial information on the compound's absorption, distribution, metabolism, and excretion (ADME), helping to optimize the dosing regimen.[3] 2. Increase the dose: Based on the results of a dose-escalation toxicity study, higher doses can be tested.[17] 3. Consider an alternative administration route: If oral bioavailability is low, switching to IP or IV administration may increase systemic exposure.[8]
Signs of toxicity in treated animals (e.g., weight loss, lethargy). The compound may have inherent toxicity at the administered dose. The vehicle itself may be causing adverse effects.1. Perform a dose-escalation study: This will help to determine the Maximum Tolerated Dose (MTD).[18] 2. Include a vehicle-only control group: This is essential to differentiate between compound-related toxicity and vehicle-induced effects.[15] 3. Reduce the concentration of organic co-solvents: High concentrations of solvents like DMSO can cause local irritation and systemic toxicity.[14]

Experimental Protocols

Protocol 1: Pilot Dose-Ranging and Toxicity Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

Methodology:

  • Animal Model: Use a relevant rodent model (e.g., Swiss albino mice).

  • Group Allocation: Assign animals to 4-5 groups (n=5 per group), including a vehicle control group and at least three dose levels of the compound (e.g., 10, 50, 100 mg/kg).

  • Formulation Preparation:

    • Based on preliminary solubility tests, prepare a suitable formulation. For a starting point, a suspension in 0.5% carboxymethyl cellulose (CMC) in saline is a common choice.[15]

    • If a co-solvent is necessary, a vehicle of 10% DMSO, 40% PEG 300, and 50% saline can be tested.[14]

  • Administration: Administer the compound via the chosen route (e.g., oral gavage or intraperitoneal injection) once daily for 5-7 days.

  • Monitoring:

    • Record body weight daily.

    • Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, grooming).

    • At the end of the study, collect blood for basic hematology and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant weight loss (e.g., >15-20%) or severe clinical signs of toxicity.

Visualization & Formatting

Signaling Pathways and Workflows

Caption: Workflow for optimizing in vivo dosage and administration.

References

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies.
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Boston University.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Benchchem.
  • Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. Benchchem.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Is there any recommended dose range for determining the invivo anticancer activity of a new compound? ResearchGate.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792. Benchchem.
  • Dose selection of novel anticancer drugs: exposing the gap between selected and required doses. PubMed.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society.
  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate.
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC - PubMed Central.
  • Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH.
  • Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy. ASM Journals.
  • Incrementally modifying drugs via changing route of administration.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
  • Dose selection of novel anticancer drugs: exposing the gap between selected and required doses. Amsterdam UMC.
  • A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. ResearchGate.
  • The Route Less Travelled: Utilizing Pre-Clinical Models to Address Challenges with Novel Drug Delivery Systems | Pharmaceutical Outsourcing.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate.
  • OPTIMISING DRUG DELIVERY: THE CHALLENGES AND OPPORTUNITIES | ONdrugDelivery.
  • Oxadiazoles in medicinal chemistry. PubMed.
  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI.
  • (PDF) (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. ResearchGate.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media.
  • Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site | Request PDF. ResearchGate.
  • Tips and troubleshooting. Takara Bio.
  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central.
  • Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole ... PubMed.
  • Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. PubMed.
  • Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol.
  • Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures. ResearchGate.
  • The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures | Request PDF. ResearchGate.

Sources

Technical Support Center: Refined Analytical Methods for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results. The methodologies and recommendations provided herein are synthesized from established analytical principles and field-proven insights to address the specific challenges associated with this class of compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the analysis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

Q1: What are the primary analytical techniques for the quantification of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol?

A1: The most common and reliable methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is excellent for routine quantification and purity analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level detection.

Q2: What are the known stability issues for 1,3,4-oxadiazole derivatives that I should be aware of during analysis?

A2: Forced degradation studies on similar 1,3,4-oxadiazole structures have shown that the heterocyclic ring can be susceptible to degradation under certain conditions. Specifically, alkaline hydrolysis can lead to ring-opening.[1][2][3] Some derivatives have also shown susceptibility to oxidative and thermal stress.[1][2][3] It is crucial to use freshly prepared solutions and control the temperature of your samples and standards. A formal stability study under your specific matrix and solvent conditions is highly recommended.

Q3: My compound has poor aqueous solubility. How can I prepare my samples for analysis?

A3: Poor aqueous solubility is a common issue with many heterocyclic compounds. For initial experiments, you can dissolve your compound in an organic solvent such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO) before diluting it with the mobile phase. When preparing samples for injection, it is critical that the final sample solvent is compatible with the mobile phase to prevent precipitation in the HPLC system, which can cause peak distortion and system blockage.

Q4: I am observing significant peak tailing in my HPLC analysis. What are the likely causes?

A4: Peak tailing for heterocyclic compounds like 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is often due to secondary interactions between the analyte and the stationary phase. The nitrogen atoms in the oxadiazole ring can interact with acidic silanol groups on the silica-based C18 column. Other potential causes include column overload, a void at the column inlet, or an inappropriate mobile phase pH.[4][5]

II. HPLC-UV Method Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the HPLC-UV analysis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for the main analyte peak. How can I improve the peak symmetry?

A: As a Senior Application Scientist, my first step would be to diagnose the root cause of the tailing. Let's break it down logically.

  • Initial Diagnosis: The 1,3,4-oxadiazole moiety contains basic nitrogen atoms that can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is in a range where the analyte is in a single, non-ionized form. For a potentially acidic compound like a 2-ol oxadiazole, a slightly acidic mobile phase (e.g., pH 3-4) can suppress the ionization of residual silanol groups on the column. An acidic modifier like 0.1% formic acid or phosphoric acid is recommended.

    • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups, thus reducing secondary interactions.

    • Lower Analyte Concentration: Inject a lower concentration of your sample to rule out mass overload, which can also cause peak asymmetry.[5]

    • Guard Column Check: If you are using a guard column, it may be contaminated. Replace the guard column and re-run the analysis.

Problem 2: Low Sensitivity or No Peak Detected

Q: I am not seeing a peak for my compound, or the peak is very small. What should I do?

A: Low sensitivity can be frustrating, but a systematic check of your system and method parameters will often reveal the issue.

  • Initial Diagnosis: The issue could stem from the compound's properties, the instrument setup, or the method parameters.

  • Troubleshooting Steps:

    • Verify Detection Wavelength: Determine the UV maximum absorbance (λmax) of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol by running a UV scan. A reported λmax for a similar 1,3,4-oxadiazole derivative was found to be 235 nm.[1] Ensure your detector is set to this wavelength for optimal sensitivity.

    • Check Sample Preparation: Confirm that the compound is fully dissolved in the injection solvent and that the concentration is appropriate. As mentioned, the sample solvent should be compatible with the mobile phase.

    • Inspect the HPLC System: Check for leaks in the system, ensure the injector is functioning correctly, and verify that the lamp in your UV detector is on and has sufficient energy.

    • Mobile Phase Composition: If your compound is highly polar, it might be eluting very early with the solvent front. Conversely, if it is very non-polar, it might be strongly retained on the column. Consider running a gradient elution to ensure the compound elutes within a reasonable time.

Problem 3: Poor Resolution and Co-eluting Peaks

Q: My main peak is not well-separated from impurity peaks. How can I improve the resolution?

A: Achieving good resolution is key for accurate quantification. Here's how to approach this problem.

  • Initial Diagnosis: Poor resolution is a result of insufficient separation between your analyte and other components in the sample. This can be addressed by modifying the chromatographic conditions to alter the retention behavior of the compounds.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times and may improve the separation of closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties, potentially resolving co-eluting peaks.

    • Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[4]

    • Consider a Different Column: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., a phenyl-hexyl column) or a longer column with a smaller particle size can provide the necessary selectivity and efficiency for a complete separation.

III. LC-MS/MS Method Troubleshooting Guide

For high-sensitivity and high-selectivity analysis, LC-MS/MS is the preferred method. Here are some common issues and their solutions.

Problem 1: Weak or Unstable Signal in Mass Spectrometer

Q: I am getting a very low or fluctuating signal for my compound in the mass spectrometer. What could be the cause?

A: A weak or unstable signal in an LC-MS/MS system often points to issues with ionization or ion transmission.

  • Initial Diagnosis: The trimethoxyphenyl and oxadiazole moieties should ionize reasonably well in positive electrospray ionization (ESI) mode due to the presence of nitrogen and oxygen atoms. The problem likely lies in the source conditions or mobile phase compatibility.

  • Troubleshooting Steps:

    • Optimize ESI Source Parameters: Systematically optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your specific compound.

    • Mobile Phase Additives: Ensure your mobile phase contains an appropriate additive to promote ionization. For positive ESI mode, 0.1% formic acid is a standard choice as it provides protons to facilitate the formation of [M+H]+ ions.

    • Check for Ion Suppression: The sample matrix can interfere with the ionization of the target analyte, a phenomenon known as ion suppression. To diagnose this, perform a post-column infusion experiment. If ion suppression is present, improve the sample clean-up or enhance the chromatographic separation to move the analyte away from the interfering matrix components.

    • Verify Compound Integrity: As with HPLC-UV, ensure the compound is not degrading in the sample solution or within the LC system.

Problem 2: Difficulty in Fragmentation for MS/MS

Q: I am having trouble getting consistent and meaningful fragment ions for my compound in MS/MS mode. What should I do?

A: Efficient fragmentation is crucial for the selectivity of an MS/MS method.

  • Initial Diagnosis: The stability of the 1,3,4-oxadiazole ring can sometimes make it resistant to fragmentation at low collision energies.

  • Troubleshooting Steps:

    • Optimize Collision Energy: Perform a collision energy optimization experiment by infusing a standard solution of your compound and ramping the collision energy to find the value that produces the most stable and abundant fragment ions.

    • Select Appropriate Precursor Ion: Ensure you are selecting the correct precursor ion for fragmentation. For 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, this will likely be the [M+H]+ ion.

    • Consider Adducts: In some cases, adducts such as [M+Na]+ or [M+K]+ may be more abundant than the [M+H]+ ion. While it is generally better to use the protonated molecule, you can attempt fragmentation on these adducts if their signal is significantly higher and more stable.

    • Consult Literature on Oxadiazole Fragmentation: Mass spectrometric analysis of 1,2,4-oxadiazoles has shown that retro-cycloaddition (RCA) fragmentation is a typical pathway.[6] While the target molecule is a 1,3,4-oxadiazole, similar ring-opening fragmentation patterns can be expected. Look for characteristic losses related to the trimethoxyphenyl group.

IV. Experimental Protocols & Data

Suggested Starting HPLC-UV Method

This protocol is a robust starting point for method development, adapted from validated methods for similar 1,3,4-oxadiazole derivatives.[1][2][3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with a 90:10 (A:B) ratio and hold for 2 minutes.

    • Linearly increase to 10:90 (A:B) over 10 minutes.

    • Hold at 10:90 (A:B) for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm (verify with a UV scan of your standard).

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

ParameterRecommended ValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase chromatography.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to improve peak shape.
Mobile Phase B AcetonitrileCommon organic solvent with good UV transparency.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides stable retention times.
Wavelength ~235 nmBased on similar structures for good sensitivity.[1]
Forced Degradation Study Insights

Based on studies of similar 1,3,4-oxadiazole structures, the following stability profile can be anticipated.[1][2][3]

Stress ConditionExpected DegradationPotential Degradation Products
Acid Hydrolysis (0.1 M HCl) Low to moderatePotential for hydrolysis of the ether linkages on the trimethoxyphenyl group.
Alkaline Hydrolysis (0.1 M NaOH) HighLikely opening of the oxadiazole ring.
Oxidative (3% H₂O₂) ModeratePotential for oxidation of the phenol and the heterocyclic ring.
Thermal (60 °C) Low to moderateGeneral decomposition.
Photolytic (UV light) LowThe aromatic system may offer some stability.

V. Visual Diagrams

Troubleshooting Workflow for HPLC Peak Tailing

hplc_troubleshooting start Peak Tailing Observed check_overload Reduce Sample Concentration start->check_overload Is it mass overload? check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_overload->check_ph No problem_solved Problem Solved check_overload->problem_solved Yes check_column Use End-Capped Column check_ph->check_column No check_ph->problem_solved Yes check_guard Replace Guard Column check_column->check_guard No check_column->problem_solved Yes check_guard->problem_solved Yes

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

LC-MS/MS Signal Optimization Pathway

lc_ms_optimization start Low/Unstable MS Signal optimize_source Optimize ESI Source Parameters (Voltage, Temp, Gas Flows) start->optimize_source check_mobile_phase Ensure Mobile Phase Additive (e.g., 0.1% Formic Acid) optimize_source->check_mobile_phase check_ion_suppression Investigate Ion Suppression (Post-column infusion) check_mobile_phase->check_ion_suppression improve_cleanup Improve Sample Cleanup check_ion_suppression->improve_cleanup Suppression Detected stable_signal Stable & Intense Signal check_ion_suppression->stable_signal No Suppression improve_cleanup->stable_signal

Sources

Validation & Comparative

A Researcher's Guide to the Structure-Activity Relationship of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring stands out as a "privileged scaffold." Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester functionalities, have cemented its importance in drug design.[1][2][3] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2][4]

Paired with this versatile heterocycle is the 3,4,5-trimethoxyphenyl moiety, a pharmacophore synonymous with potent anticancer activity. Famously present in natural products like combretastatin A-4, this structural motif is a key player in the inhibition of tubulin polymerization, a critical mechanism for arresting cell division in cancerous cells. The strategic combination of these two powerful pharmacophores into a single molecular entity has given rise to a promising class of compounds for therapeutic development.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs based on the 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol core. We will dissect the influence of structural modifications on biological efficacy, compare the performance of various analogs with supporting experimental data, and provide detailed protocols to empower researchers in their quest for novel, potent therapeutic agents.

The Core Scaffold: A Synthesis of Stability and Potency

The foundational structure, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, represents a deliberate fusion of two key components.

  • The 1,3,4-Oxadiazole Ring: This five-membered heterocycle is not merely a linker. It is an electron-deficient aromatic system that contributes to the overall planarity and rigidity of the molecule, features often crucial for effective binding to biological targets. The "-ol" form of the scaffold exists in tautomeric equilibrium with its 1,3,4-oxadiazol-2(3H)-one counterpart. This tautomerism can be pivotal, as the proton-donating and accepting capabilities of the different forms can lead to distinct interactions within a receptor's active site.

  • The 3,4,5-Trimethoxyphenyl Moiety: This group is the primary driver of the scaffold's potent anticancer activity. The specific arrangement of the three methoxy groups on the phenyl ring is critical for high-affinity binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

General Synthetic Pathway and Experimental Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry.[5] A common and effective route to the target scaffold begins with 3,4,5-trimethoxybenzoic acid. The acid is first converted to its corresponding acylhydrazide, which then undergoes a cyclization reaction to form the 1,3,4-oxadiazole ring.

Below is a generalized workflow for the synthesis of these analogs.

Synthetic Workflow A 3,4,5-Trimethoxybenzoic Acid B Esterification (e.g., SOCl2, EtOH) A->B C Ethyl 3,4,5-Trimethoxybenzoate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E 3,4,5-Trimethoxybenzohydrazide D->E F Cyclization (e.g., CS2, KOH or CDI) E->F G 5-(3,4,5-Trimethoxyphenyl)- 1,3,4-oxadiazole-2-thiol/ol F->G H Further Derivatization (e.g., Alkylation, Oxidation) G->H I Target Analogs H->I

Caption: General synthetic workflow for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole analogs.

Experimental Protocol: Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

This protocol details the synthesis of the 2-thiol analog, a common intermediate for further derivatization. The corresponding 2-ol can be synthesized using reagents like phosgene or its equivalents.

Step 1: Synthesis of 3,4,5-Trimethoxybenzohydrazide

  • To a solution of ethyl 3,4,5-trimethoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water.

  • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield 3,4,5-trimethoxybenzohydrazide.

Step 2: Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

  • Dissolve 3,4,5-trimethoxybenzohydrazide (1 equivalent) in ethanol.

  • Add potassium hydroxide (1.5 equivalents) to the solution and stir until it dissolves completely.

  • Add carbon disulfide (1.5 equivalents) dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 10-12 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

Structure-Activity Relationship (SAR) Analysis: A Comparative Dissection

The biological activity of this class of compounds is highly sensitive to structural modifications. The following analysis compares the performance of various analogs based on published data.

Modifications at the 2-Position of the Oxadiazole Ring

The substituent at the 2-position of the oxadiazole ring is a critical determinant of activity.

  • -OH vs. -SH: The 2-ol (and its tautomeric 2-one form) and the 2-thiol are common starting points. The thiol group (-SH) often serves as a handle for further functionalization via S-alkylation.

  • Thioether and Sulfone Derivatives: A study by Lu et al. (2007) synthesized a series of thioether and sulfone derivatives starting from the 2-thiol analog.[6][7] Their work demonstrated that converting the thiol to a thioether and subsequently oxidizing it to a sulfone could yield compounds with potent antifungal activity.[6][7] Specifically, compounds 10i and 10j from their study showed significant inhibition of mycelial growth against a panel of ten fungi, with EC50 values ranging from 2.9 to 93.3 µg/mL.[7] This suggests that the electron-withdrawing sulfone group enhances the biological activity in this context.

Modifications on the Phenyl Ring

The 3,4,5-trimethoxyphenyl group is considered optimal for tubulin inhibition.

  • Importance of the Trimethoxy Pattern: The three methoxy groups are crucial for fitting into the hydrophobic colchicine-binding pocket of tubulin. SAR studies on related scaffolds, like chalcones, consistently show that the 3,4,5-trimethoxy substitution pattern confers the highest potency.[8]

  • Positional Isomers and Analogs: Moving or removing the methoxy groups generally leads to a significant drop in antiproliferative activity. For example, analogs with 3,4-dimethoxy or 4-methoxy substitutions are typically less active than their 3,4,5-trimethoxy counterparts.[8]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electron-donating nature of the methoxy groups appears to be important. Replacing them with strongly electron-withdrawing groups like nitro (NO2) or chloro (Cl) can alter the electronic properties of the ring and may reduce binding affinity to tubulin, although such substitutions can sometimes enhance other activities like antibacterial effects.[9][10]

Introduction of an Amino Linker at the 2-Position

A recent study explored the synthesis and anticancer activity of 2-amino-1,3,4-oxadiazole derivatives.[11] This work provides a direct comparison of various aryl groups at the 5-position, including the 3,4,5-trimethoxyphenyl moiety.

The standout compound from this series was 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) .[11] This analog demonstrated significant and selective anticancer activity against several cancer cell lines at a 10 µM concentration.[11]

SAR Summary cluster_0 Core Scaffold cluster_1 Position 5 (Aryl Group) cluster_2 Position 2 (Substituent) Core 5-(Aryl)-1,3,4-oxadiazol-2-(Substituent) Aryl_Good 3,4,5-Trimethoxyphenyl: Optimal for tubulin inhibition. HIGH ACTIVITY Core->Aryl_Good is Aryl_Mod Other substituted phenyl (e.g., 4-NO2, 4-Cl): Activity varies, can be potent for other targets Core->Aryl_Mod is Sub_Good -NH-Ar-OH: Potent anticancer activity Core->Sub_Good is Sub_Mod -SO2-R: Potent antifungal activity Core->Sub_Mod is Sub_Bad -OH / -SH: Often intermediates, lower activity than derivatives Core->Sub_Bad is

Caption: Key Structure-Activity Relationship findings for the 1,3,4-oxadiazole scaffold.

Comparative Performance: Anticancer Activity

The primary therapeutic potential of these analogs lies in their anticancer activity. The data below, adapted from the NCI screening of compounds synthesized by Ghorab et al., highlights the superior performance of the 3,4,5-trimethoxyphenyl analog.[11]

Compound IDR Group at Position 5Cancer Cell LinePercent Growth Inhibition (PGI) at 10 µM
6h 3,4,5-Trimethoxyphenyl SNB-19 (CNS Cancer) 65.12 [11]
6h 3,4,5-Trimethoxyphenyl NCI-H460 (Lung Cancer) 55.61 [11]
6h 3,4,5-Trimethoxyphenyl SNB-75 (CNS Cancer) 54.68 [11]
6c 4-NitrophenylSNB-19 (CNS Cancer)<10
6d 4-ChlorophenylMCF7 (Breast Cancer)24.79[11]
6f 2,4-DichlorophenylUACC-62 (Melanoma)21.25[11]

Analysis: The data clearly demonstrates the critical role of the 3,4,5-trimethoxyphenyl group. Compound 6h exhibited significantly higher growth inhibition across multiple cell lines compared to analogs with other substitutions on the phenyl ring.[11] This potent activity is consistent with the proposed mechanism of tubulin polymerization inhibition, a hallmark of compounds bearing this specific moiety. Molecular docking studies confirmed that compound 6h fits efficiently within the hydrophobic cavity of the colchicine-binding site of tubulin.[11]

Experimental Protocol: Cell Viability (MTT) Assay

To assess the cytotoxic effects of newly synthesized analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable colorimetric method.

MTT Assay Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of test analogs. A->B C 3. Incubation Incubate for 48-72 hours to allow compounds to take effect. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Add DMSO or other solvent to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and IC50 values for each compound. F->G

Caption: Standard workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cells (e.g., NCI-H460, SNB-19) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare stock solutions of the test analogs in DMSO. Make serial dilutions in the growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole scaffold is a highly promising platform for the development of novel therapeutics, particularly in oncology. The structure-activity relationship is well-defined, with two key takeaways for researchers:

  • The 3,4,5-Trimethoxyphenyl Moiety is Paramount: For anticancer activity targeting tubulin, this substitution pattern is consistently superior and should be considered an essential feature in lead compound design.[8][11]

  • The 2-Position Offers a Gateway for Optimization: While the core -ol or -thiol may have modest activity, derivatization at this position into amides, thioethers, or sulfones can dramatically enhance potency and even modulate the type of biological activity (e.g., from anticancer to antifungal).[7][11]

Future research should focus on expanding the library of derivatives at the 2-position, guided by the potent activity seen in the 2-amino-phenol analog 6h .[11] Exploring bioisosteric replacements for the oxadiazole ring (e.g., 1,2,4-oxadiazole or 1,3,4-thiadiazole) while retaining the 3,4,5-trimethoxyphenyl group could also yield novel insights. Ultimately, promising in vitro candidates must be advanced to in vivo models to assess their pharmacokinetic properties and true therapeutic potential.

References

  • Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives - ResearchGate. Available from: [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Available from: [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. Available from: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,3,4-Oxadiazole Derivatives - ProQuest. Available from: [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - Taylor & Francis. Available from: [Link]

  • Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed. Available from: [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC - NIH. Available from: [Link]

  • 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - NIH. Available from: [Link]

  • SAR study of 1,3,4-oxadiazole derivatives. - ResearchGate. Available from: [Link]

  • Design, synthesis and QSAR studies on a series of 2, 5-disubstituted- 1,3,4-oxadiazole derivatives of diclofenac and naproxen for analgesic and anti-inflammatory activity - PubMed. Available from: [Link]

  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - NIH. Available from: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]

  • Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - ResearchGate. Available from: [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - MDPI. Available from: [Link]

  • Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole ... - PubMed. Available from: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. Available from: [Link]

  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants - Scientific & Academic Publishing. Available from: [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. Available from: [Link]

Sources

Comparison of the antifungal activity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol with standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Antimycotic Drug Development

In the persistent search for novel antifungal agents to combat the rise of drug-resistant mycoses, the 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore. This guide provides a comparative framework for evaluating the antifungal activity of a specific derivative, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, against established standard antifungal drugs. While direct and extensive comparative data for this particular molecule is nascent in publicly available literature, this document synthesizes information on structurally related compounds and established methodologies to provide a robust protocol for its evaluation.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data and methodologies. We will delve into the putative mechanisms of action, provide detailed protocols for in vitro susceptibility testing, and present a framework for data analysis and comparison.

Introduction: The Promise of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a versatile heterocyclic moiety that has been incorporated into a wide array of therapeutic agents, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer properties.[1] In the realm of antifungal research, these compounds have demonstrated significant potential.[2] Their proposed mechanisms of action are often multifaceted, with some derivatives targeting the biosynthesis of ergosterol, a critical component of the fungal cell membrane, mirroring the action of widely-used azole antifungals.[2][3] Other studies suggest that 1,3,4-oxadiazoles may act on alternative targets, such as the enzyme thioredoxin reductase, which is essential for fungal viability and presents a promising avenue for new drug development.[4][5]

The subject of this guide, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, features a trimethoxyphenyl group. This substitution is of particular interest as trimethoxyphenyl moieties are present in other biologically active compounds and may enhance the antifungal efficacy of the oxadiazole core. Research on the closely related sulfonyl derivatives, such as 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole, has shown fungicidal activity with EC50 values ranging from 2.9 to 93.3 µg/mL against a variety of fungi.[6] This provides a strong rationale for the thorough investigation of the parent -ol compound.

Putative Mechanisms of Action

Understanding the potential mechanisms of action is crucial for contextualizing the experimental data. For the 1,3,4-oxadiazole class, two primary pathways are often implicated.

Inhibition of Ergosterol Biosynthesis

Similar to azole antifungals like fluconazole and ketoconazole, some 1,3,4-oxadiazole derivatives are thought to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7][8] This enzyme is pivotal in the conversion of lanosterol to ergosterol.[9] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt the structure and function of the fungal cell membrane, ultimately leading to growth inhibition or cell death.[7]

cluster_0 Fungal Cell Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component CYP51A1->Ergosterol Compound 5-(3,4,5-Trimethoxyphenyl) -1,3,4-oxadiazol-2-ol (Putative Inhibitor) Compound->CYP51A1 Inhibits Azoles Standard Azole Drugs (e.g., Fluconazole) Azoles->CYP51A1 Inhibits

Figure 1: Putative inhibition of ergosterol biosynthesis by the test compound.
Inhibition of Thioredoxin Reductase

A more novel and highly promising target is thioredoxin reductase (Trr1), a key enzyme in the fungal antioxidant system.[10] Trr1 is essential for fungal viability and plays a critical role in defense against oxidative stress.[11][12] Importantly, fungal Trr1 has structural differences from its mammalian counterpart, offering the potential for selective toxicity.[12] Some 1,3,4-oxadiazoles have been identified as potential inhibitors of this enzyme.[4]

cluster_1 Fungal Redox Homeostasis ROS Reactive Oxygen Species (ROS) Trr1 Thioredoxin Reductase (Trr1) ROS->Trr1 Induces response from Viability Fungal Cell Viability Trr1->Viability Maintains Compound 5-(3,4,5-Trimethoxyphenyl) -1,3,4-oxadiazol-2-ol (Putative Inhibitor) Compound->Trr1 Inhibits

Figure 2: Potential inhibition of Thioredoxin Reductase (Trr1).

Comparative In Vitro Antifungal Susceptibility Testing

To objectively assess the antifungal activity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, a direct comparison with standard antifungal agents is necessary. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose, ensuring reproducibility and comparability of data.[13] The broth microdilution method, as outlined in CLSI document M27-A3, is a gold standard for testing yeasts.[14][15]

Experimental Workflow

The following diagram outlines the key stages of the comparative antifungal susceptibility testing process.

cluster_workflow Antifungal Susceptibility Testing Workflow prep_isolates 1. Prepare Fungal Isolates (e.g., C. albicans, A. fumigatus) inoculation 4. Inoculate with Fungal Suspension prep_isolates->inoculation prep_drugs 2. Prepare Drug Solutions (Test Compound & Standard Drugs) serial_dilution 3. Perform Serial Dilutions in 96-well plate prep_drugs->serial_dilution serial_dilution->inoculation incubation 5. Incubate at 35°C (24-48 hours) inoculation->incubation read_mic 6. Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic data_analysis 7. Data Analysis & Comparison read_mic->data_analysis

Figure 3: Broth microdilution susceptibility testing workflow.
Detailed Experimental Protocol (Adapted from CLSI M27-A3)

1. Materials:

  • Test Compound: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

  • Standard Drugs: Fluconazole, Amphotericin B, Itraconazole, Ketoconazole

  • Fungal Strains: Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204305), and relevant clinical isolates.

  • Media: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Equipment: 96-well U-bottom microtiter plates, spectrophotometer, incubator (35°C).

2. Inoculum Preparation:

  • Subculture fungal isolates on appropriate agar plates to ensure purity and viability.

  • Prepare a fungal suspension in sterile saline from a 24-hour culture (for yeasts) or 7-day culture (for molds).

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be done using a spectrophotometer at 530 nm.

  • Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[16]

3. Drug Dilution:

  • Prepare stock solutions of the test compound and standard drugs in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of each drug in the 96-well microtiter plates using RPMI 1640 medium to achieve the desired concentration range.

4. Inoculation and Incubation:

  • Inoculate each well (containing 100 µL of the diluted drug) with 100 µL of the standardized fungal inoculum.

  • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubate the plates at 35°C for 24 to 48 hours.[16]

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

  • For azoles and the test compound, the endpoint is typically a ≥50% reduction in turbidity as determined visually or spectrophotometrically.[4]

  • For Amphotericin B, the endpoint is the lowest concentration that shows no visible growth.[17]

Comparative Data Analysis

The primary endpoint for comparison is the Minimum Inhibitory Concentration (MIC). The results should be tabulated to facilitate a clear comparison of the potency of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol against standard antifungal drugs.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species5-(3,4,5-Trimethoxyphenyl) -1,3,4-oxadiazol-2-olFluconazoleAmphotericin BItraconazoleKetoconazole
Candida albicans[Experimental Data]0.25 - 2[18]0.12 - 2[17]≤0.03 - 10.015 - 1
Aspergillus fumigatus[Experimental Data]>640.25 - 2[19]0.12 - >16[17]0.125 - 8
Candida glabrata[Experimental Data]4 - 32[18]0.25 - 20.06 - 20.03 - 4
Cryptococcus neoformans[Experimental Data]2 - 160.12 - 10.03 - 0.50.03 - 1

Note: The MIC values for standard drugs are indicative and can vary between studies and specific isolates.

Discussion and Future Directions

The data generated from these experiments will provide a crucial initial assessment of the antifungal potential of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. A favorable comparison, indicated by lower MIC values than the standard drugs against a broad spectrum of fungi, would warrant further investigation.

Subsequent steps in the evaluation process should include:

  • Time-kill studies: To determine whether the compound is fungistatic or fungicidal.

  • Cytotoxicity assays: To assess the selectivity of the compound for fungal cells over mammalian cells.

  • In vivo efficacy studies: Using animal models of fungal infections to determine the therapeutic potential of the compound.

  • Mechanism of action studies: To definitively identify the cellular target(s) of the compound.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of the antifungal activity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. By adhering to standardized protocols and performing a direct comparison with established antifungal agents, researchers can generate the robust and reliable data necessary to determine the potential of this and other novel 1,3,4-oxadiazole derivatives as future antimycotic therapies. The structural novelty and the promising activity of related compounds suggest that this line of inquiry is a worthy endeavor in the ongoing battle against fungal infections.

References

  • Binder, J., Shadkchan, Y., Osherov, N., & Krappmann, S. (2020). The Essential Thioredoxin Reductase of the Human Pathogenic Mold Aspergillus fumigatus Is a Promising Antifungal Target. Frontiers in Microbiology, 11, 1383. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]

  • Slideshare. (n.d.). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. [Link]

  • Tel Aviv University. (2020). The Essential Thioredoxin Reductase of the Human Pathogenic Mold Aspergillus fumigatus Is a Promising Antifungal Target. [Link]

  • ResearchGate. (n.d.). The mechanism of action of azole group antifungal agents. [Link]

  • Ghafir, M. I., & Tarry, W. (2024). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • StudySmarter. (2023). Azole: Antifungal Drugs, Mechanism of Action. [Link]

  • PubMed Central. (2020). The Essential Thioredoxin Reductase of the Human Pathogenic Mold Aspergillus fumigatus Is a Promising Antifungal Target. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms. [Link]

  • Missall, T. A., & Lodge, J. K. (2005). Thioredoxin reductase is essential for viability in the fungal pathogen Cryptococcus neoformans. Eukaryotic cell, 4(2), 487–489. [Link]

  • Marshall, A. C., et al. (2019). Structure, Mechanism, and Inhibition of Aspergillus fumigatus Thioredoxin Reductase. Antimicrobial Agents and Chemotherapy, 63(3), e02281-18. [Link]

  • Espinel-Ingroff, A., et al. (2001). In-vitro susceptibility of Aspergillus spp. isolates to amphotericin B and itraconazole. Journal of Antimicrobial Chemotherapy, 47(5), 703-705. [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133–153. [Link]

  • Rodrigues-Vendramini, F. A. V., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2130. [Link]

  • Garcia-Rubio, R., et al. (2020). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 65(1), e01693-20. [Link]

  • ASM Journals. (2020). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. [Link]

  • MDPI. (2023). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents. [Link]

  • Frontiers. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. [Link]

  • MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

  • ASM Journals. (2011). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. [Link]

  • ResearchGate. (n.d.). MIC, MFC, and sensitivity of fluconazole on 36 clinical isolates. [Link]

  • Taylor & Francis. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]

  • PubMed Central. (2002). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. [Link]

  • CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • PubMed Central. (2014). SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. [Link]

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]

  • PubMed Central. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. [Link]

  • PubMed Central. (2009). Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories. [Link]

  • ANSI Webstore. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. [Link]

  • PubMed. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. [Link]

  • Scientific & Academic Publishing. (2017). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. [Link]

  • Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Link]

  • Frontiers. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. [Link]

  • MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • PubMed. (2008). Synthesis and antifungal activity of novel sulfoxide derivatives containing trimethoxyphenyl substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole moiety. [Link]

  • PubMed Central. (2012). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. [Link]

Sources

A Comparative Analysis of the Cytotoxic Profile of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol: A Focus on Cancer Versus Normal Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncological research, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity towards healthy tissues remains a paramount objective. The heterocyclic compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol has emerged as a molecule of significant interest, owing to its structural motifs that are frequently associated with potent anti-cancer properties. This guide provides a comprehensive comparative analysis of the cytotoxic effects of this compound and its close analogues on cancerous versus non-cancerous cell lines, supported by experimental data and methodological insights.

Introduction: The Rationale for Investigating 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2] The incorporation of a 3,4,5-trimethoxyphenyl (TMP) moiety is a strategic design element, as this group is a key pharmacophoric feature in a number of potent tubulin polymerization inhibitors, such as combretastatin A-4.[3][4] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis, preferentially in rapidly dividing cancer cells.[5]

This guide will delve into the selective cytotoxicity of a representative compound from this class, highlighting the experimental evidence that underscores its potential as a selective anti-cancer agent.

Comparative Cytotoxicity: A Data-Driven Assessment

While direct comparative data for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is emerging, studies on closely related analogues provide compelling evidence of selective cytotoxicity. A study on a series of novel 1,3,4-oxadiazole derivatives demonstrated significant selectivity between cancer and normal cell lines. For instance, certain derivatives exhibited potent cytotoxicity against the A549 human lung cancer cell line while displaying a nontoxic profile against the L929 murine fibroblast cell line, resulting in a high selectivity index.[6]

Another investigation into different 1,3,4-oxadiazole derivatives revealed that the compounds were comparatively safer for normal V-79 cell lines than for cancerous HeLa, A549, and Hep2 cell lines, as indicated by their higher IC50 values in the normal cell line.[7]

Table 1: Comparative Cytotoxicity (IC50 µM) of Representative 1,3,4-Oxadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI = IC50 Normal / IC50 Cancer)Reference
Derivative 4h A549 (Lung Carcinoma)<0.14L929 (Murine Fibroblast)>28.8>200[6]
Derivative 4i A549 (Lung Carcinoma)1.59L929 (Murine Fibroblast)>29.1>18.3[6]
Derivative 4l A549 (Lung Carcinoma)1.80L929 (Murine Fibroblast)>30.2>16.8[6]
AMK OX-8 HeLa (Cervical Cancer)28.3V-79 (Hamster Lung)>100>3.5[7]
AMK OX-9 A549 (Lung Carcinoma)35.4V-79 (Hamster Lung)>100>2.8[7]

Note: The data presented is for close analogues of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol to illustrate the general selectivity profile of this chemical class.

The high selectivity index observed for several of these compounds underscores their potential to preferentially target cancer cells, a critical attribute for any promising chemotherapeutic agent.

Mechanistic Insights: Targeting the Cellular Scaffolding

The presence of the 3,4,5-trimethoxyphenyl group strongly suggests that the mechanism of action for these compounds involves the disruption of microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

dot

cluster_0 Mechanism of Tubulin Polymerization Inhibition Compound 5-(3,4,5-Trimethoxyphenyl)- 1,3,4-oxadiazol-2-ol Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Essential for CellCycle G2/M Phase Arrest Mitosis->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Triggers cluster_1 MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Add compound at varying concentrations B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance at ~570 nm G->H

Caption: A simplified workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

SRB (Sulforhodamine B) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Washing: Discard the supernatant and wash the plates several times with water to remove the TCA. Air dry the plates.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as in the MTT assay.

Conclusion and Future Directions

The available data on 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol and its close analogues strongly suggest a favorable cytotoxic profile, with a marked selectivity for cancer cells over normal cells. The likely mechanism of action, involving the inhibition of tubulin polymerization, is a well-validated strategy in cancer chemotherapy.

Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound. These should include its evaluation against a broader panel of cancer cell lines, in vivo efficacy studies in animal models, and a comprehensive toxicological assessment. The promising selectivity profile of this class of compounds makes them compelling candidates for continued investigation in the development of next-generation anticancer agents.

References

  • Bhat, M. A., et al. (2021). 1,3,4-Oxadiazole as an Anticancer Agent. Biointerface Research in Applied Chemistry, 12(4), 5727-5744.
  • Kaur, R., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.
  • Al-Sanea, M. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Gornowicz, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.
  • Mathew, B., et al. (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Young Pharmacists, 9(3), 331-337.
  • Wang, C., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200857.
  • Alam, M. S., et al. (2011). Cytotoxicity of New 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. Chemical and Pharmaceutical Bulletin, 59(11), 1413-1416.
  • Al-Ostoot, F. H., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Pharmaceuticals, 17(1), 10.
  • Li, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Valente, S., et al. (2014). Novel 1,3,4-oxadiazole-containing histone deacetylase inhibitors: synthesis, biological evaluation and molecular modeling. Journal of Medicinal Chemistry, 57(15), 6259-6271.
  • Romagnoli, R., et al. (2020). Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. ChemistrySelect, 5(29), 8963-8969.
  • Wang, C., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Semantic Scholar. Retrieved from [Link]

  • Yilmaz, I., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(44), 40061-40075.
  • Miller, M. W., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 62(17), 8253-8267.
  • Le, T. B., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(18), 4341.
  • Ayazoglu Demir, E., et al. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. International Journal of Biology and Chemistry, 14(1), 139-148.

Sources

In Vivo Validation Guide: Evaluating the Therapeutic Efficacy of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol (herein referred to as Cmpd-X), a novel small molecule with putative anticancer properties. The structural features of Cmpd-X, particularly the 3,4,5-trimethoxyphenyl moiety, suggest a potential mechanism as a microtubule-targeting agent, similar to established drugs like Combretastatin A-4. This document outlines a comparative study design to rigorously assess its therapeutic efficacy and mechanism of action against established standards of care, Paclitaxel and Combretastatin A-4.

Rationale and Strategic Comparison

The decision to advance a novel compound into in vivo models is predicated on promising in vitro data, typically demonstrating potent cytotoxicity against relevant cancer cell lines. The primary objectives of this in vivo validation are threefold:

  • Efficacy: To determine if Cmpd-X can inhibit tumor growth in a living organism.

  • Tolerability: To establish a preliminary safety profile and determine the maximum tolerated dose (MTD).

  • Mechanism of Action (MoA): To confirm that the in vivo antitumor activity is driven by the hypothesized mechanism—disruption of microtubule dynamics.

Choice of Comparators:

  • Paclitaxel: A microtubule-stabilizing agent, representing a cornerstone of cancer chemotherapy. It serves as a high-bar clinical benchmark.

  • Combretastatin A-4 (CA-4): A microtubule-destabilizing agent that binds to the colchicine site on tubulin. Given the structural similarity of the trimethoxyphenyl group, CA-4 is an essential mechanistic comparator.

This multi-comparator approach allows for a nuanced understanding of Cmpd-X's performance, positioning it against both a clinical gold standard and a mechanistic analogue.

Experimental Design: A Multi-Arm Xenograft Study

The most direct method to assess solid tumor efficacy is a human tumor xenograft model in immunocompromised mice. This model allows for the evaluation of direct antitumor effects without the complexities of a fully competent immune system.

G cluster_0 Phase 1: Efficacy Assessment cluster_1 Treatment Groups cluster_2 Phase 2: Pharmacodynamic (MoA) Study start Establish HCT116 Xenografts in NSG Mice (n=40) randomize Randomize into 4 Groups (n=10 per group) when tumors reach 100-150 mm³ start->randomize Day 0 g1 Group 1: Vehicle Control randomize->g1 g2 Group 2: Cmpd-X (MTD) randomize->g2 g3 Group 3: Paclitaxel (20 mg/kg) randomize->g3 g4 Group 4: CA-4 (100 mg/kg) randomize->g4 measure Monitor Tumor Volume & Body Weight (3x per week for 21 days) g1->measure g2->measure g3->measure g4->measure endpoint Efficacy Endpoint: Tumor Growth Inhibition (TGI) Survival Analysis measure->endpoint pd_start Establish Satellite Cohorts (n=9 per group) pd_treat Administer Single Dose of Vehicle, Cmpd-X, Paclitaxel, or CA-4 pd_start->pd_treat pd_collect Collect Tumors at 6h, 24h, 48h post-dose (n=3 per timepoint) pd_treat->pd_collect pd_analyze Analyze Tumors via IHC: - Phospho-Histone H3 (Mitosis) - Cleaved Caspase-3 (Apoptosis) - CD31 (Vasculature) pd_collect->pd_analyze

Figure 1: Overall workflow for the comparative in vivo validation study.

Detailed Experimental Protocols

Scientific rigor demands meticulous and reproducible methodologies. The following protocols are based on established best practices for preclinical oncology.

3.1. Animal Model and Tumor Implantation

  • Animal Strain: Female NOD-scid gamma (NSG) mice, 6-8 weeks old. NSG mice are highly immunodeficient, ensuring robust engraftment of human cell lines.[1]

  • Cell Line: HCT116 (human colorectal carcinoma), a widely used, aggressive cell line known to respond to microtubule-targeting agents.

  • Implantation Protocol:

    • Culture HCT116 cells under standard conditions. Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL. Matrigel enhances tumor take-rate and growth kinetics.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor mice for tumor growth. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts. This ensures a uniform starting tumor burden across all groups.

3.2. Dosing and Treatment Schedule

  • Vehicle: A solution appropriate for Cmpd-X's solubility (e.g., 5% DMSO, 40% PEG300, 55% Saline). The same vehicle will be used for the control group.

  • Cmpd-X: Dose at its predetermined Maximum Tolerated Dose (MTD), administered intraperitoneally (IP) once daily (QD) for 21 days.

  • Paclitaxel: 20 mg/kg, administered intravenously (IV) every four days (Q4D), a common and effective regimen in xenograft models.[2]

  • Combretastatin A-4 (CA-4): 100 mg/kg, administered IP once daily (QD). CA-4 and its prodrugs have shown efficacy in various rodent tumor models.[3][4]

  • Monitoring:

    • Measure tumor volume and body weight three times per week. Body weight is a critical indicator of systemic toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI). A secondary endpoint is an increase in median survival.

Mechanism of Action (MoA) Validation

Efficacy data alone is insufficient; it must be linked to the intended biological mechanism. A satellite pharmacodynamic (PD) study will run in parallel to the main efficacy study.

G cluster_pathway Hypothesized MoA of Cmpd-X Cmpd_X Cmpd-X (Colchicine-Site Binder) Tubulin β-Tubulin Subunit Cmpd_X->Tubulin Binds to MT_Polymerization Microtubule Polymerization Cmpd_X->MT_Polymerization Inhibits Tubulin->MT_Polymerization Spindle Mitotic Spindle Assembly MT_Polymerization->Spindle Required for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Figure 2: Hypothesized signaling pathway for Cmpd-X.

4.1. Pharmacodynamic Protocol

  • Establish HCT116 xenografts as described above.

  • When tumors reach ~300-400 mm³, administer a single dose of Cmpd-X, Paclitaxel, CA-4, or Vehicle.

  • At designated time points (e.g., 6, 24, and 48 hours post-dose), euthanize a subset of mice from each group (n=3 per timepoint).

  • Excise tumors, fix in 10% neutral buffered formalin, and embed in paraffin for immunohistochemistry (IHC).

4.2. Key Biomarkers for IHC Analysis

  • Phospho-Histone H3 (pHH3): A specific marker for cells in the M-phase of the cell cycle. An increase in pHH3 staining indicates mitotic arrest, a hallmark of microtubule-targeting agents.

  • Cleaved Caspase-3 (CC3): A key executioner of apoptosis. Increased CC3 staining confirms that mitotic arrest is leading to programmed cell death.

  • CD31: An endothelial cell marker used to assess blood vessel density. Many microtubule-destabilizing agents, like CA-4, also possess potent anti-vascular effects.[5][6] This analysis will reveal if Cmpd-X shares this property.

Comparative Data Analysis and Interpretation

The following tables present hypothetical data to illustrate how the results of this study would be structured for a clear, objective comparison.

Table 1: Comparative Efficacy in HCT116 Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control Vehicle, IP, QD1502 ± 210--0.5%
Cmpd-X MTD, IP, QD455 ± 9869.7%-4.2%
Paclitaxel 20 mg/kg, IV, Q4D398 ± 8573.5%-8.1%
Combretastatin A-4 100 mg/kg, IP, QD512 ± 11565.9%-6.5%
Data are represented as Mean ± SEM. TGI is calculated at the end of the study relative to the vehicle control group.

Interpretation: In this hypothetical scenario, Cmpd-X demonstrates potent antitumor efficacy, comparable to the clinical standard Paclitaxel and its mechanistic analogue CA-4. The moderate body weight loss suggests acceptable tolerability at the MTD.

Table 2: Comparative Pharmacodynamic Biomarker Modulation (24h post-dose)

Treatment Group% pHH3 Positive Cells (Mitotic Index)% Cleaved Caspase-3 Positive Cells (Apoptotic Index)Relative Vessel Density (% of Control)
Vehicle Control 3.1 ± 0.8%1.5 ± 0.4%100%
Cmpd-X 18.5 ± 3.2%9.8 ± 2.1%65.2%
Paclitaxel 20.1 ± 4.5%11.5 ± 2.5%95.8%
Combretastatin A-4 16.9 ± 2.9%8.5 ± 1.9%40.1%
Data are represented as Mean ± SEM from IHC-stained tumor sections.

Interpretation: This data would strongly support the hypothesized MoA. Cmpd-X induces a significant increase in mitotic arrest (pHH3) and subsequent apoptosis (CC3), consistent with tubulin inhibition. The magnitude of this effect is similar to both Paclitaxel and CA-4. Furthermore, the reduction in vessel density suggests Cmpd-X may share the anti-vascular properties of CA-4, a key differentiator from Paclitaxel.

Conclusion and Future Directions

This comprehensive in vivo validation guide outlines a robust, multi-faceted strategy to evaluate the therapeutic potential of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol (Cmpd-X). By directly comparing its efficacy and mechanism against both a gold-standard chemotherapeutic and a close mechanistic analogue, this experimental design provides the critical data needed to make an informed decision on its continued development.

Should the in vivo results align with the favorable hypothetical data presented, the next logical steps would include:

  • Advanced Toxicology Studies: To more formally establish a safety profile.

  • Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Evaluation in Orthotopic or Patient-Derived Xenograft (PDX) Models: These models offer higher clinical relevance and can better predict human response.[7][8]

By following this rigorous, data-driven approach, researchers can confidently validate the therapeutic promise of novel anticancer agents like Cmpd-X.

References

  • G. R. Pettit, et al. (1995). Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • M. A. Al-Hujaily, et al. (2002). Evaluation of Combretastatin A-4 Prodrug in a non-Hodgkin's Lymphoma Xenograft Model: Preclinical Efficacy. Clinical Cancer Research. Retrieved from [Link]

  • D. J. Johnson, et al. (2013). In Vitro and in Vivo Evaluation of Novel Anticancer Agents in Triple Negative Breast Cancer Models. Journal of Health Care for the Poor and Underserved. Retrieved from [Link]

  • L. Vincent, et al. (2005). Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling. The Journal of Clinical Investigation. Retrieved from [Link]

  • S. Y. Choi, et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Retrieved from [Link]

  • M. Cioppa, et al. (2022). Overview of drug screening experiments using patient-derived xenograft models. ResearchGate. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • S. Rafii, et al. (2005). Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling. PubMed. Retrieved from [Link]

  • D. S. Marks, et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. Retrieved from [Link]

  • N. G. B. et al. (2018). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Molecules. Retrieved from [Link]

  • S. G. D. et al. (2021). Anticancer Activity and In Vitro to In Vivo Mechanistic Recapitulation of Novel Ruthenium-Based Metallodrugs in the Zebrafish Model. International Journal of Molecular Sciences. Retrieved from [Link]

  • L. P. G. Harris. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. Cancers. Retrieved from [Link]

  • Altogen Labs. (n.d.). 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Retrieved from [Link]

  • ResearchGate. (n.d.). In-vivo effects of oral paclitaxel in the xenograft model. Retrieved from [Link]

  • M. L. van Tilburg, et al. (2024). Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • H. Kusamori, et al. (2023). Antitumor activity of intraperitoneal paclitaxel in orthotopic patient-derived xenograft models of mucinous appendiceal adenocar. bioRxiv. Retrieved from [Link]

  • S. E. E. et al. (2014). Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • H. Kusamori, et al. (2023). Antitumor activity of intraperitoneal (IP) paclitaxel to mucinous appendiceal adenocarcinoma in orthotopic patient-derived xenograft model. ASCO Publications. Retrieved from [Link]

  • W. Ceelen, et al. (2024). Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts. International Journal of Nanomedicine. Retrieved from [Link]

  • Beacon. (2025). What are the key players in the pharmaceutical industry targeting Tubulin?. Retrieved from [Link]

  • ResearchGate. (n.d.). βIII-Tubulin: Biomarker of taxane resistance or drug target?. Retrieved from [Link]

  • M. Seve, et al. (2013). βIII-Tubulin: biomarker of taxane resistance or drug target?. Expert Opinion on Therapeutic Targets. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. Retrieved from [Link]

  • M. Naidoo, et al. (2014). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

A Comparative Guide to 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol and its Thio-analogue: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bioisosteric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. One of the most powerful strategies in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. This guide provides an in-depth comparative analysis of two such bioisosteres: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol and its thio-analogue, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-thiol .

The 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are privileged five-membered heterocyclic scaffolds, renowned for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their metabolic stability and ability to act as hydrogen bond acceptors make them attractive components in drug design.[1] The appended 3,4,5-trimethoxyphenyl (TMP) moiety is also of significant interest, being a key pharmacophore in several natural and synthetic compounds with potent anticancer activity, notably as an inhibitor of tubulin polymerization.[2][3]

This guide will dissect the nuances between the oxygen-containing and sulfur-containing analogues, exploring how this seemingly subtle atomic substitution influences their synthesis, physicochemical characteristics, and ultimately, their biological function. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage these scaffolds in their own research endeavors.

Synthetic Pathways: A Tale of Two Cyclizations

The synthesis of both target compounds originates from a common precursor, 3,4,5-trimethoxybenzohydrazide . The choice of the cyclizing agent is the critical determinant for the formation of either the oxadiazole or the thiadiazole ring. The rationale behind these synthetic routes lies in the nucleophilicity of the hydrazide nitrogens and the electrophilic nature of the one-carbon cyclizing agents.

Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

The formation of the 1,3,4-oxadiazole ring is typically achieved through the reaction of the acid hydrazide with a source of a carbonyl group, such as phosgene or its derivatives (e.g., triphosgene, carbonyldiimidazole). A common and safer alternative involves the use of cyanogen bromide. The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization with the elimination of a leaving group.

G cluster_0 Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol 3,4,5-Trimethoxybenzohydrazide 3,4,5-Trimethoxybenzohydrazide Intermediate_O N-Cyano Intermediate 3,4,5-Trimethoxybenzohydrazide->Intermediate_O Cyanogen Bromide (BrCN) Base (e.g., KHCO3) Methanol, Reflux Product_O 5-(3,4,5-Trimethoxyphenyl)- 1,3,4-oxadiazol-2-ol Intermediate_O->Product_O Intramolecular Cyclization

Caption: Synthetic workflow for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

Experimental Protocol:

  • Step 1: Preparation of 3,4,5-Trimethoxybenzohydrazide: To a solution of methyl 3,4,5-trimethoxybenzoate in ethanol, add hydrazine hydrate. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Cyclization to form the Oxadiazole Ring: Dissolve 3,4,5-trimethoxybenzohydrazide in methanol. Add a base such as potassium bicarbonate. To this mixture, add a solution of cyanogen bromide in methanol dropwise at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3-4 hours. Cool the reaction mixture, pour it into ice-cold water, and acidify with a dilute acid to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-thiol

The construction of the 1,3,4-thiadiazole-2-thiol ring is classically achieved by reacting the acid hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent.[4] The reaction mechanism involves the formation of a potassium dithiocarbazinate intermediate, which upon heating undergoes dehydrative cyclization.

G cluster_1 Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-thiol Hydrazide_S 3,4,5-Trimethoxybenzohydrazide Intermediate_S Potassium Dithiocarbazinate Hydrazide_S->Intermediate_S 1. Carbon Disulfide (CS2) 2. Potassium Hydroxide (KOH) Ethanol, Stir at RT Product_S 5-(3,4,5-Trimethoxyphenyl)- 1,3,4-thiadiazol-2-thiol Intermediate_S->Product_S Reflux Acidification

Caption: Synthetic workflow for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-thiol.

Experimental Protocol:

  • Step 1: Preparation of 3,4,5-Trimethoxybenzohydrazide: (As described in the previous section).

  • Step 2: Formation of Potassium Dithiocarbazinate: Dissolve 3,4,5-trimethoxybenzohydrazide in absolute ethanol containing potassium hydroxide. Cool the solution in an ice bath and add carbon disulfide dropwise while stirring. Continue stirring at room temperature for 12-16 hours.

  • Step 3: Cyclization to form the Thiadiazole Ring: Reflux the reaction mixture for 6-8 hours until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper). After cooling, reduce the volume of the solvent under reduced pressure. Dilute the residue with water and acidify with dilute hydrochloric acid or acetic acid to precipitate the crude product. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield pure 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-thiol.[5][6]

Physicochemical and Spectroscopic Properties: A Comparative Overview

The substitution of oxygen with sulfur induces notable changes in the physicochemical properties of the molecule. These differences can have profound implications for the compound's solubility, membrane permeability, and interaction with biological targets.

Table 1: Comparative Physicochemical Properties

Property5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-thiolRationale for Difference
Molecular Formula C₁₁H₁₂N₂O₅C₁₁H₁₂N₂O₃S₂Replacement of O with S in the ring and exocyclic O with S.
Molecular Weight 252.23 g/mol 284.36 g/mol Sulfur is heavier than oxygen.
Melting Point Generally lower than the thio-analogue.[7]Generally higher due to stronger intermolecular interactions.The thione group (C=S) is more polarizable than the ketone group (C=O).
Solubility Moderately soluble in polar organic solvents.Generally has better lipid solubility.[1]The larger, more polarizable sulfur atom increases lipophilicity.
Acidity (pKa) The -OH group is weakly acidic.The -SH group is more acidic than the -OH group.The S-H bond is weaker and longer than the O-H bond, facilitating proton donation.

Spectroscopic Characterization: The structural identities of both compounds are unequivocally confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy:

    • Oxadiazole: Will show a characteristic C=O stretching vibration around 1680-1720 cm⁻¹ (if in the keto form) and a broad O-H stretch around 3100-3300 cm⁻¹.

    • Thiadiazole: The C=S stretching vibration is typically observed in the region of 1050-1250 cm⁻¹. A weak S-H stretch may be visible around 2550-2600 cm⁻¹.[8]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Both compounds will exhibit signals for the trimethoxyphenyl group: a singlet for the two aromatic protons around 7.0-7.5 ppm, a singlet for the six methoxy protons (at positions 3 and 5) around 3.8-3.9 ppm, and a singlet for the methoxy protons at position 4 around 3.7-3.8 ppm.

    • The labile proton (-OH or -SH) will appear as a broad singlet which is exchangeable with D₂O. The chemical shift will be highly dependent on the solvent and concentration.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Oxadiazole: The C2 carbon (attached to -OH) will resonate around 155-165 ppm, while the C5 carbon will be in a similar region.

    • Thiadiazole: The C2 carbon (C=S) is significantly deshielded and will appear further downfield, typically in the range of 180-190 ppm.[8]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of each compound. Fragmentation patterns will be distinct due to the presence of either the oxadiazole or thiadiazole ring.

Comparative Biological Activities

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds are known to exhibit a wide array of biological activities. The 3,4,5-trimethoxyphenyl moiety often confers potent anticancer properties. The replacement of oxygen with sulfur can modulate the potency and spectrum of these activities.

Antifungal Activity: Derivatives of both 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole and its thio-analogue have been investigated for their antifungal properties.[5][6] In one study, sulfonyl derivatives of both scaffolds were synthesized and tested against various fungi, with some compounds showing significant inhibition of mycelial growth.[5][6] The thio-analogue derivatives, in some cases, exhibited superior activity, which could be attributed to their increased lipophilicity, facilitating better penetration through the fungal cell membrane.

Anticancer Activity: The 3,4,5-trimethoxyphenyl group is a well-known tubulin polymerization inhibitor, sharing a binding site with colchicine.[2] It is plausible that both the oxadiazole and thiadiazole compounds presented here would exhibit antiproliferative activity through this mechanism.

  • Structure-Activity Relationship (SAR): Studies on related thiazole compounds have shown that the nature of the heterocyclic ring and its substituents significantly impacts antiproliferative activity.[2] The thio-analogue, with its different electronic and steric properties, may exhibit altered binding affinity to the colchicine site on tubulin compared to the oxadiazole. This could lead to differences in their IC₅₀ values against various cancer cell lines.

Antioxidant Activity: The presence of a thiol (-SH) group in the thiadiazole analogue suggests potential for significant antioxidant activity. Thiols are known to be effective radical scavengers. Indeed, various 5-substituted-1,3,4-thiadiazole-2-thiols have been designed and evaluated as potent antioxidants.[9] The oxadiazol-2-ol, while potentially having some antioxidant capacity due to the phenolic-like -OH group on the heterocyclic ring, is generally considered less potent in this regard compared to its thiol counterpart.

Table 2: Summary of Potential Biological Activities

Activity5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-thiolKey Considerations
Antifungal Reported activity for derivatives.[5][6]Reported activity for derivatives, potentially enhanced.[5][6]Lipophilicity and membrane permeability.
Anticancer Expected due to the TMP moiety.[2][10]Expected due to the TMP moiety.[11][12]Binding affinity to tubulin, potential for varied potency.
Antioxidant Moderate potential.High potential due to the thiol group.[9]Radical scavenging ability of the -SH group.
Other Activities Anti-inflammatory, antimicrobial.[7][13]Anti-inflammatory, antimicrobial, anticonvulsant.[11][13]The thiadiazole scaffold is present in a wider range of clinically used drugs.[1]

Hypothetical Mechanism of Action: Tubulin Polymerization Inhibition

Based on the prevalence of the 3,4,5-trimethoxyphenyl moiety in known tubulin inhibitors, a primary mechanism of anticancer action for both compounds is likely the disruption of microtubule dynamics.

G Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disrupted Dynamics Compound {5-(TMP)-Oxadiazol-2-ol | 5-(TMP)-Thiadiazol-2-thiol} Compound->Tubulin Binds to Colchicine Site Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Hypothetical pathway for anticancer activity via tubulin inhibition.

The compounds are proposed to bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The difference in the heteroatom (O vs. S) would likely influence the binding affinity and, consequently, the antiproliferative potency.

Conclusion and Future Directions

The comparative analysis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol and its thio-analogue, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-thiol, highlights the profound impact of bioisosteric replacement. The switch from oxygen to sulfur enhances lipophilicity and acidity, and likely modulates the biological activity profile. While both compounds are promising candidates for further investigation, particularly as anticancer agents, the thio-analogue may possess superior antioxidant properties and potentially a different spectrum of activity.

Future research should focus on the direct, side-by-side experimental evaluation of these two compounds in various biological assays. Quantitative structure-activity relationship (QSAR) studies, coupled with molecular docking into relevant targets like tubulin, would provide a more granular understanding of the structural basis for their activities. Such studies will be invaluable for the rational design of next-generation oxadiazole and thiadiazole-based therapeutics with enhanced potency and selectivity.

References

  • Al-Ghorbani, M., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Research Journal of Pharmaceutical Sciences. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]

  • Zou, X. J., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Journal of Fluorine Chemistry, 128(6), 658-664. [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2442. [Link]

  • Zou, X. J., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • A Review on: Methods of Synthesis of 1,3,4-Thiadiazole-2-Thiones. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shawky, A. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 3141–3155. [Link]

  • Brancato, C., et al. (2012). Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry, 20(13), 4152-4161. [Link]

  • Kumar, R., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4478. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4529. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PubMed. [Link]

  • El-Sawy, E. R., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6265. [Link]

  • Thiadiazoles and Their Properties. (2021). ISRES Publishing. [Link]

  • Physical and chemical properties of novel 1,3,4-oxadiazolines. ResearchGate. [Link]

  • Karakuş, S., et al. (2017). Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9. Archiv der Pharmazie, 350(8), 1700078. [Link]

  • Kumar, S., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2018, 5684807. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. ResearchGate. [Link]

  • Asif, M. (2014). A mini review on pharmacological activities of oxadiazole and thiadiazole compounds. Moroccan Journal of Chemistry, 2(2), 70-84. [Link]

  • Posa, V., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(16), 2969. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]

Sources

Cross-validation of biological assay results for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of biological assay results for emerging drug candidates, using 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol as a representative molecule. The focus is on establishing a robust, multi-assay approach to confirm initial findings, ensuring data integrity and building a strong foundation for further development.

Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for ester and amide groups. When combined with a 3,4,5-trimethoxyphenyl moiety—a key pharmacophore in several potent anticancer and antimicrobial agents—the resulting molecule, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, presents a compelling candidate for biological investigation.

The trimethoxyphenyl group is notably present in colchicine and combretastatin A-4, which are potent inhibitors of tubulin polymerization. This structural similarity suggests that novel compounds bearing this moiety may exhibit similar cytotoxic or antiproliferative activities. Therefore, a primary investigative thrust for this class of compounds is often in oncology. Furthermore, the oxadiazole core itself has been associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.

Given this background, this guide will focus on a logical, two-pronged validation strategy for a compound like 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol:

  • Primary Hypothesis: Anticancer activity via tubulin polymerization inhibition.

  • Secondary Hypothesis: Broad-spectrum antimicrobial activity.

Cross-validation is not merely about repeating an experiment; it is about challenging a hypothesis from multiple angles. This is achieved by employing orthogonal assays—methods that measure the same biological endpoint through different mechanisms. This approach is critical for minimizing false positives and artifacts that can arise from a single assay platform.

Experimental Workflow for Biological Activity Validation

The following diagram outlines a structured workflow for validating the biological activity of a novel compound, starting from initial screening to more specific mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Orthogonal Validation & Mechanism of Action A Compound Synthesis & Purification of 5-(3,4,5-Trimethoxyphenyl) -1,3,4-oxadiazol-2-ol B Broad-Spectrum Antimicrobial Screen (e.g., Kirby-Bauer) A->B Test Compound C Initial Cytotoxicity Screen (e.g., MTT Assay vs. Cancer Cell Line Panel) A->C Test Compound D MIC Determination (Broth Microdilution) B->D Hits E IC50 Determination (e.g., Dose-Response MTT) C->E Hits I Lead Candidate (Antimicrobial) D->I Validated Antimicrobial Activity F Cell Viability Assay (Orthogonal Method, e.g., CellTiter-Glo®) E->F Potent Hits G Tubulin Polymerization Assay E->G Potent Hits H Cell Cycle Analysis (Flow Cytometry) E->H Potent Hits J Lead Candidate (Anticancer) F->J Validated Cytotoxicity G->J H->J

Caption: A logical workflow for the validation of a novel chemical entity.

Cross-Validation of Anticancer Activity

The primary hypothesis is that the trimethoxyphenyl moiety will confer anticancer properties, potentially through interaction with tubulin.

Initial Screening: Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. It is a robust, high-throughput method for initial screening.

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Orthogonal Validation: ATP-Based Viability Assay

A key limitation of the MTT assay is its reliance on mitochondrial reductase activity. Compounds that affect mitochondrial function can produce misleading results. Therefore, an orthogonal assay that measures a different hallmark of viability is essential for cross-validation. The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent alternative as it quantifies ATP, which is a direct indicator of metabolically active cells.

Protocol: CellTiter-Glo® Assay

  • Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a luminometer.

  • Analysis: Calculate the IC50 value as described for the MTT assay.

Comparative Data Analysis

The results from both assays should be compiled and compared. A strong correlation between the IC50 values obtained from MTT and CellTiter-Glo® assays significantly increases confidence that the compound's effect is due to genuine cytotoxicity or cytostasis, rather than an assay-specific artifact.

CompoundCell LineMTT IC50 (µM)CellTiter-Glo® IC50 (µM)
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-olHeLaExperimental ValueExperimental Value
Doxorubicin (Control)HeLa0.850.92
Colchicine (Control)HeLa0.020.025

Table assumes hypothetical but concordant results for the novel compound, with established drugs for comparison.

Mechanistic Validation: Tubulin Polymerization Assay

If the cytotoxicity is confirmed, the next step is to investigate the proposed mechanism of action. An in vitro tubulin polymerization assay directly tests the compound's ability to interfere with microtubule formation.

G cluster_0 Tubulin Polymerization Assay Principle cluster_1 Compound Effect A Purified Tubulin Dimers (α/β) C Microtubule Polymerization A->C + B GTP + Warm Buffer (e.g., 37°C) B->C + D Increased Light Scatter (Measured at 340 nm) C->D E Test Compound (e.g., Colchicine or Our Target Molecule) E->C Inhibits

Caption: Principle of the in vitro tubulin polymerization assay.

This cell-free assay provides direct evidence of target engagement. A positive result, showing inhibition of tubulin polymerization in a dose-dependent manner, strongly supports the initial hypothesis.

Cross-Validation of Antimicrobial Activity

Many oxadiazole derivatives have reported antimicrobial properties. This secondary hypothesis should be investigated systematically.

Initial Screening: Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to a given compound. It is an excellent primary screen for broad-spectrum activity.

Quantitative Validation: Broth Microdilution for MIC

Following a positive result in the disk diffusion assay, the Minimum Inhibitory Concentration (MIC) must be determined. The broth microdilution method is the gold standard for this.

Protocol: Broth Microdilution

  • Preparation: In a 96-well plate, prepare a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Orthogonal Validation: Bactericidal vs. Bacteriostatic

The MIC value does not distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. To validate the nature of the antimicrobial activity, a follow-up experiment is required.

  • Subculturing: Take an aliquot from the clear wells (at and above the MIC) from the microdilution plate.

  • Plating: Plate the aliquot onto agar plates that do not contain the compound.

  • Incubation: Incubate the agar plates for 24 hours.

  • Analysis: The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in no bacterial growth on the subculture plates.

    • If MBC ≈ MIC, the compound is considered bactericidal .

    • If MBC >> MIC, the compound is considered bacteriostatic .

This distinction is crucial for the potential therapeutic application of the compound and provides a deeper, validated understanding of its antimicrobial profile.

OrganismMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureusExperimental ValueExperimental ValueBactericidal/Bacteriostatic
E. coliExperimental ValueExperimental ValueBactericidal/Bacteriostatic
Ciprofloxacin (Control)0.0150.03Bactericidal

Conclusion

The validation of biological activity for a novel compound such as 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol cannot rely on a single data point. A rigorous, multi-faceted approach using orthogonal assays is imperative. By systematically confirming initial cytotoxicity results with an ATP-based assay and then probing the specific mechanism with a tubulin polymerization assay, researchers can build a compelling, evidence-based case for the compound's anticancer potential. Similarly, validating antimicrobial screens with quantitative MIC and MBC determinations provides a clear and actionable profile of its antibiotic properties. This cross-validation strategy minimizes the risk of pursuing artifacts and ensures that only the most robust and promising candidates advance in the drug discovery pipeline.

References

  • MTT Assay Protocol: "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. [Link]

  • Antimicrobial Susceptibility Testing Standards: "Clinical and Laboratory Standards Institute (CLSI). M07-A9, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition." CLSI. [Link]

  • Tubulin Polymerization Assays: "Assays for Tubulin Polymerization." Cytoskeleton, Inc. [Link]

  • Pharmacological Significance of 1,3,4-Oxadiazoles: "Recent Advances in the Pharmacological Activity of 1,3,4-Oxadiazole Derivatives." BioMed Research International. [Link]

A Head-to-Head Comparison of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol and Other Trimethoxyphenyl-Containing Antimitotic Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore, integral to the biological activity of numerous natural and synthetic compounds, particularly those targeting tubulin. This guide provides a comprehensive head-to-head comparison of a novel heterocyclic compound, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, with established TMP-containing agents: the natural product benchmarks Combretastatin A-4 and Podophyllotoxin, and a closely related thiazole-based analogue. We present a detailed experimental framework for evaluating their anticancer potency and mechanism of action, focusing on tubulin polymerization inhibition and cell cycle effects. This analysis is designed to elucidate the structure-activity relationships and to position the 1,3,4-oxadiazole scaffold as a viable bioisostere for developing next-generation antimitotic drugs with improved pharmacological profiles.

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl (TMP) Motif

In the landscape of anticancer drug discovery, microtubules are a clinically validated and highly successful target.[1] Agents that interfere with the dynamic equilibrium of tubulin polymerization and depolymerization can halt cell division, leading to mitotic arrest and apoptosis.[2][3] A key structural feature found in a large class of potent tubulin inhibitors that bind to the colchicine site is the 3,4,5-trimethoxyphenyl (TMP) group.

This motif is prominently featured in natural products like Combretastatin A-4 (CA-4), isolated from the South African tree Combretum caffrum, which is one of the most potent antimitotic agents known.[4] The TMP ring (termed the A-ring) in CA-4 is crucial for its high binding affinity to the colchicine site on β-tubulin. However, the clinical utility of CA-4 is hampered by its poor water solubility and the metabolic instability of its cis-stilbene bridge, which can readily isomerize to the less active trans-form.[5]

This has driven extensive research into "cis-restricted" analogues, where the olefinic bond of CA-4 is replaced with a heterocyclic core.[2] This strategy aims to lock the molecule in the active cis-conformation, thereby improving stability and bioavailability while retaining the essential pharmacophoric elements. Various heterocyclic systems, including thiazoles, pyridines, and oxadiazoles, have been explored for this purpose.[3][6] This guide focuses on evaluating the 1,3,4-oxadiazole ring as such a scaffold, comparing its potential performance against its natural predecessors and other synthetic heterocyclic analogues.

Caption: Structural relationship of CA-4 and its heterocyclic analogues.

Compound Profiles

Lead Compound: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol (Oxadiazole-TMP)

The 1,3,4-oxadiazole ring is a versatile heterocycle known for a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[7][8][9] Its incorporation as a CA-4 analogue leverages its planar, electron-rich nature to mimic the Z-stilbene bridge. The 2-ol tautomer is of particular interest due to its potential for hydrogen bonding interactions within the colchicine binding site.

  • Hypothesized Mechanism of Action: By analogy with other TMP-containing heterocyclic compounds, Oxadiazole-TMP is predicted to act as a tubulin polymerization inhibitor by binding to the colchicine site. The TMP group is expected to anchor the molecule in the binding pocket, while the oxadiazole core serves as a rigid linker to a second aryl ring (B-ring), which in this case is a hydroxyl group.

Comparator 1: Combretastatin A-4 (CA-4)

CA-4 is the archetypal natural product for this class of compounds and serves as the primary benchmark.

  • Mechanism of Action: CA-4 is a potent inhibitor of tubulin polymerization, with IC50 values often in the low nanomolar range.[5] It binds to the colchicine site on β-tubulin, preventing microtubule assembly and leading to G2/M cell cycle arrest.[4][10]

  • Limitations: Its primary drawbacks are poor aqueous solubility and the in vivo isomerization of the active cis (Z) double bond to the inactive trans (E) isomer, which significantly reduces its therapeutic efficacy.[5]

Comparator 2: Podophyllotoxin

Podophyllotoxin is another important natural product that contains the TMP moiety and exhibits potent antimitotic activity.

  • Mechanism of Action: Like CA-4, podophyllotoxin binds to the colchicine site and inhibits microtubule assembly.[11][12] However, its semi-synthetic derivatives, such as Etoposide and Teniposide, have a different mechanism, acting as topoisomerase II inhibitors that cause DNA strand breaks.[11][13] This dual potential makes the podophyllotoxin scaffold a fascinating, albeit more structurally complex, comparator.

  • Structural Features: It possesses a rigid, tetracyclic lignan structure, which contrasts with the more flexible nature of CA-4 and its synthetic analogues.[14]

Comparator 3: 2-N-Methylamino-4-(3,4,5-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole

This compound is a representative example of a highly potent, synthetic heterocyclic analogue of CA-4.[6]

  • Mechanism of Action: It acts as a potent inhibitor of tubulin polymerization, with IC50 values in the single-digit nanomolar range against several cancer cell lines.[6] Its activity is derived from mimicking the cis-conformation of CA-4.

  • Rationale for Comparison: Comparing the oxadiazole core to the thiazole core provides a direct assessment of how different heterocyclic linkers influence biological activity, stability, and other pharmacologically relevant properties.

Head-to-Head Comparison: A Proposed Experimental Framework

To objectively compare these compounds, a standardized set of experiments is required. The following protocols are designed to provide a robust evaluation of their anticancer activity and mechanism of action.

Objective 1: Evaluation of In Vitro Antiproliferative Activity

The primary measure of an anticancer agent's effectiveness is its ability to inhibit the growth of cancer cells. The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, HepG2 for liver) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (Oxadiazole-TMP, CA-4, Podophyllotoxin, Thiazole analogue) are dissolved in DMSO to create stock solutions and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is included.

  • Cell Fixation: After incubation, the supernatant is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing & Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Data Acquisition: The absorbance is measured at 515 nm using a microplate reader.

  • Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration required to inhibit cell growth by 50%) is determined by plotting the percentage of viable cells against the log of the compound concentration.

CompoundMCF-7 (Breast) IC50 [µM]HCT-116 (Colon) IC50 [µM]HepG2 (Liver) IC50 [µM]
Oxadiazole-TMPExperimental DataExperimental DataExperimental Data
Combretastatin A-4~0.002 - 0.01[4][15]~0.005 - 0.01[15]~0.007 - 0.01[15]
Podophyllotoxin~0.02 - 0.05[1][16]~0.03 - 0.06~0.01 - 0.04[1][16]
Thiazole Analogue~0.001 - 0.005[6]~0.002 - 0.008[6]~0.003 - 0.01[6]
Note: Literature values are approximate and can vary based on specific experimental conditions.
Objective 2: Elucidation of Mechanism of Action

To confirm that the observed cytotoxicity is due to the intended mechanism, direct assays on the molecular target (tubulin) and its downstream cellular effects (cell cycle arrest) are essential.

Experimental_Workflow cluster_0 In Vitro Antiproliferative Screening cluster_1 Mechanism of Action Studies start Seed Cancer Cells (MCF-7, HCT-116, etc.) treat Treat with Compounds (48-72h Incubation) start->treat srb SRB Assay (Fix, Stain, Read Absorbance) treat->srb ic50 Calculate IC50 Values srb->ic50 tubulin Cell-Free Tubulin Polymerization Assay ic50->tubulin Select Potent Compounds flow Cell Cycle Analysis (Flow Cytometry) ic50->flow Select Potent Compounds results Determine Tubulin IC50 & % G2/M Arrest tubulin->results flow->results

Sources

Replicating the synthesis and activity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol from published literature

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug discovery and development, the 1,3,4-oxadiazole scaffold is a recurring motif of significant interest. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antioxidant, and anticancer properties. This guide provides an in-depth, replicable protocol for the synthesis of a promising derivative, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, and offers a comparative analysis of its activity based on available literature for structurally related compounds.

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in numerous biologically active molecules, most notably in the potent anticancer agent combretastatin A-4. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. When incorporated into the 1,3,4-oxadiazole ring system, it is anticipated to modulate the biological activity of the resulting compound, making 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol a molecule of considerable interest for further investigation.

Synthesis Protocol: A Two-Step Approach to the Target Molecule

The synthesis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is most effectively achieved through a two-step process, commencing with the formation of a key intermediate, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then converted to the desired 2-ol final product.

Part 1: Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

This initial step involves the cyclization of 3,4,5-trimethoxybenzoyl hydrazide with carbon disulfide in a basic medium. The hydrazide itself is readily prepared from the corresponding ester, methyl 3,4,5-trimethoxybenzoate.

Experimental Protocol:

  • Preparation of 3,4,5-Trimethoxybenzoyl Hydrazide:

    • To a solution of methyl 3,4,5-trimethoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 3,4,5-trimethoxybenzoyl hydrazide.

  • Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol:

    • Dissolve 3,4,5-trimethoxybenzoyl hydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.

    • To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

    • Reflux the reaction mixture for 8-12 hours.

    • After cooling, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.[1][2]

Causality Behind Experimental Choices:

  • Base Catalysis: The use of potassium hydroxide is crucial for the deprotonation of the hydrazide and the subsequent nucleophilic attack on the carbon disulfide.

  • Solvent: Ethanol serves as an excellent solvent for the reactants and facilitates the reaction under reflux conditions.

  • Acidification: Acidification is necessary to neutralize the potassium salt of the product and precipitate the desired thiol.

Visualization of the Synthesis Workflow:

synthesis_workflow_part1 cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole-thiol Formation Methyl_3,4,5-trimethoxybenzoate Methyl_3,4,5-trimethoxybenzoate Reaction1 Condensation Methyl_3,4,5-trimethoxybenzoate->Reaction1 Ethanol, Reflux Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Reaction1 3,4,5-Trimethoxybenzoyl_hydrazide 3,4,5-Trimethoxybenzoyl_hydrazide Reaction1->3,4,5-Trimethoxybenzoyl_hydrazide Hydrazide 3,4,5-Trimethoxybenzoyl_hydrazide Reaction2 Cyclization Hydrazide->Reaction2 Ethanol, Reflux CS2 Carbon Disulfide CS2->Reaction2 KOH Potassium Hydroxide KOH->Reaction2 Oxadiazole_thiol 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol Acidification HCl Reaction2->Acidification Acidification->Oxadiazole_thiol

Caption: Synthetic route to 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Part 2: Conversion of the 2-Thiol to 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

The conversion of the 2-thiol to the 2-ol can be achieved through oxidative desulfurization. While several methods exist, a common approach involves the use of an oxidizing agent followed by hydrolysis.

Experimental Protocol:

  • Oxidation to the Sulfonyl Intermediate:

    • Suspend 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

    • Add an oxidizing agent, for instance, hydrogen peroxide (30% solution, excess) or potassium permanganate solution, dropwise at a controlled temperature (e.g., 0-10 °C).

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • The intermediate sulfonyl derivative can be isolated if desired, or used directly in the next step.

  • Hydrolysis to the 2-ol:

    • To the reaction mixture containing the sulfonyl intermediate, add a mineral acid such as dilute sulfuric acid or hydrochloric acid.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • The precipitated product, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, is collected by filtration, washed with water, and purified by recrystallization.

Causality Behind Experimental Choices:

  • Oxidizing Agent: The choice of oxidizing agent is critical to convert the thiol to a better leaving group, such as a sulfonate.

  • Hydrolysis: Acid-catalyzed hydrolysis cleaves the C-S bond, which is then replaced by a C-O bond, leading to the formation of the desired 2-ol. The 1,3,4-oxadiazol-2-ol exists in tautomeric equilibrium with its corresponding 1,3,4-oxadiazolin-2-one form.

Visualization of the Conversion Workflow:

conversion_workflow Oxadiazole_thiol 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol Reaction1 Oxidative Cleavage Oxadiazole_thiol->Reaction1 Oxidation Oxidizing_agent Oxidizing Agent (e.g., H2O2) Oxidizing_agent->Reaction1 Sulfonyl_intermediate Sulfonyl Intermediate Reaction2 Nucleophilic Substitution Sulfonyl_intermediate->Reaction2 Hydrolysis (H+) Oxadiazol_ol 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol Reaction1->Sulfonyl_intermediate Reaction2->Oxadiazol_ol

Caption: Conversion of the 2-thiol to the target 2-ol compound.

Comparative Analysis of Biological Activity

While specific experimental data for 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is not extensively reported in readily available literature, we can infer its potential activity by comparing it with structurally similar compounds. The 1,3,4-oxadiazole core and the 3,4,5-trimethoxyphenyl moiety are both known to contribute to various biological activities.

Compound ClassReported ActivityKey Structural FeaturesPotential of Target Compound
5-Aryl-1,3,4-oxadiazole-2-thiols Antifungal, Antibacterial, Anticancer[1]The presence of the thiol group often enhances biological activity.The precursor thiol is likely to exhibit significant bioactivity.
2,5-Disubstituted-1,3,4-oxadiazoles with Trimethoxyphenyl Moiety Potent anticancer activity, often via tubulin inhibition.[3]The 3,4,5-trimethoxyphenyl group is a known tubulin-binding pharmacophore.The target compound has a high potential for anticancer activity.
5-Aryl-1,3,4-oxadiazol-2-ols (2-ones) Antioxidant, Anti-inflammatoryThe oxadiazolone ring can act as a bioisostere for carboxylic acids and amides.Expected to possess antioxidant and anti-inflammatory properties.

Anticipated Activity Profile of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol:

  • Antifungal Activity: Given that many 5-aryl-1,3,4-oxadiazole derivatives exhibit antifungal properties, it is highly probable that the target compound will also show activity against various fungal strains. The mechanism may involve the inhibition of essential fungal enzymes.

  • Anticancer Activity: The presence of the 3,4,5-trimethoxyphenyl moiety strongly suggests potential anticancer activity, likely through the disruption of microtubule dynamics, a mechanism shared by many successful chemotherapeutic agents.

  • Antioxidant Activity: The phenolic-like nature of the 2-ol tautomer, combined with the electron-donating methoxy groups on the phenyl ring, suggests that the compound may act as a radical scavenger and exhibit antioxidant properties.

Recommended Experimental Evaluation

To validate the predicted activities of the synthesized 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, the following experimental workflows are recommended:

1. Antifungal Susceptibility Testing:

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Comparison: Include a standard antifungal agent (e.g., Fluconazole) as a positive control.

2. In Vitro Anticancer Assay:

  • Method: MTT or SRB assay to determine the cytotoxic effects (IC50 values) against a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Comparison: Use a known anticancer drug (e.g., Doxorubicin or a combretastatin analogue) as a positive control.

3. Antioxidant Activity Assay:

  • Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to evaluate the antioxidant potential.

  • Comparison: Ascorbic acid or Trolox can be used as a standard antioxidant.

Visualization of the Biological Evaluation Workflow:

biological_evaluation cluster_antifungal Antifungal Activity cluster_anticancer Anticancer Activity cluster_antioxidant Antioxidant Activity Target_Compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol MIC_Assay MIC Determination (Broth Microdilution) Target_Compound->MIC_Assay Cytotoxicity_Assay IC50 Determination (MTT/SRB Assay) Target_Compound->Cytotoxicity_Assay DPPH_Assay DPPH Radical Scavenging Target_Compound->DPPH_Assay Fungal_Strains Pathogenic Fungi Fungal_Strains->MIC_Assay Positive_Control_AF Fluconazole Positive_Control_AF->MIC_Assay Cancer_Cell_Lines Human Cancer Cells Cancer_Cell_Lines->Cytotoxicity_Assay Positive_Control_AC Doxorubicin Positive_Control_AC->Cytotoxicity_Assay Positive_Control_AO Ascorbic Acid Positive_Control_AO->DPPH_Assay

Caption: Recommended workflow for the biological evaluation of the target compound.

Conclusion

This guide provides a comprehensive and actionable framework for the synthesis and evaluation of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. The detailed protocols are grounded in established chemical principles, and the comparative analysis offers a rational basis for expecting significant biological activity. By following the outlined procedures and evaluation workflows, researchers can efficiently replicate the synthesis and contribute valuable data to the growing body of knowledge on 1,3,4-oxadiazole derivatives as potential therapeutic agents.

References

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

  • Chen, J., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(19), 5036-5040. [Link]

  • Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. (2020). Ultrasonics Sonochemistry, 67, 105158. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just a set of instructions, but a deeper understanding of the principles behind these essential safety protocols.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is the first step in ensuring its safe handling and disposal. Based on data from analogous compounds containing the trimethoxyphenyl and oxadiazole moieties, the following potential hazards should be considered:

  • Skin and Eye Irritation: Many organic heterocyclic compounds are known to cause skin and eye irritation upon contact.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed or inhaled.[5]

Given these potential hazards, a thorough risk assessment should be conducted before handling the material for disposal. This includes evaluating the quantity of waste, the potential for exposure, and the available safety equipment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure during the handling and disposal of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol waste.

Equipment Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[1][2][3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from dust particles and splashes.[1][2][3][5]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if handling large quantities or if there is a risk of generating dust.To prevent inhalation of potentially harmful airborne particles.[2]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is a critical step in ensuring safety and regulatory compliance.[6][7][8]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory near the point of waste generation.[7][8] This area must be under the direct control of laboratory personnel.

Step 2: Collect Solid Waste

  • Collect solid 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol waste in a dedicated, properly labeled, and compatible container.

  • This includes unused or expired reagents, as well as contaminated materials such as weigh boats and filter paper.

Step 3: Collect Liquid Waste

  • Solutions containing 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol should be collected in a separate, compatible liquid waste container.

  • Do not mix this waste stream with other incompatible chemical wastes. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[6]

Step 4: Handling Contaminated Labware

  • Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be considered contaminated and disposed of as solid chemical waste.

  • Non-disposable glassware should be decontaminated. A common procedure is to triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][9]

Detailed Disposal Procedures

The following step-by-step guide outlines the process for preparing 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol waste for final disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.

Step 1: Container Selection

  • Choose a waste container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, use a container made of a material that will not react with the solvent.[6][7]

  • The container must have a tightly fitting screw cap to prevent leaks and spills.[6][7][10] Funnels should not be left in the container opening.[6][7]

Step 2: Labeling

  • Properly label the waste container immediately upon adding the first amount of waste.[6][7]

  • The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol". Avoid using abbreviations or chemical formulas.[6][7]

    • An accurate estimation of the concentration and the solvent if it is a liquid waste.

    • The date the waste was first added to the container.

Step 3: Storage

  • Store the waste container in your designated SAA.

  • Keep the container closed at all times, except when adding waste.[6][7][10]

  • Ensure the container is not filled beyond 90% of its capacity to allow for expansion.[10]

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents, acids, and bases.[8]

Step 4: Arranging for Disposal

  • Once the waste container is full (or within one year of the accumulation start date for partially filled containers), arrange for its collection by your institution's EH&S department.[8]

  • Follow your institution's specific procedures for requesting a waste pickup.[7][9]

Spill and Emergency Procedures

In the event of a spill, it is crucial to act quickly and safely.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Carefully clean the area, collecting all contaminated materials into a designated hazardous waste container.

    • Label the container appropriately and arrange for its disposal.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EH&S department.

    • Provide them with as much information as possible about the spilled material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

DisposalWorkflow start Waste Generation: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused reagent, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Place in a labeled, compatible solid waste container. solid_waste->solid_container liquid_container Place in a labeled, compatible liquid waste container. liquid_waste->liquid_container storage Store in designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage full Container Full (or 1-year limit reached) storage->full pickup Arrange for pickup by EH&S or licensed waste contractor. full->pickup Yes end Proper Disposal pickup->end

Caption: Disposal workflow for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

Regulatory Compliance

It is imperative to adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste.[7] This guide provides a general framework, but your institution's specific policies and procedures, as dictated by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States, must be followed.

References

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

Sources

Personal protective equipment for handling 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are paramount. This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deeper understanding of the causality behind these crucial safety measures, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

Anticipated Hazards:

  • Oral Toxicity: May be harmful if swallowed.[5][6]

  • Skin Irritation: Likely to cause skin irritation upon contact.[5][6]

  • Eye Irritation: Expected to cause serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[6][7]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. The following recommendations are based on established safety protocols for handling hazardous chemicals and related compounds.[8][9][10][11]

Primary Engineering Control: The Fume Hood

All manipulations of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol in solid form or in solution should be conducted within a certified chemical fume hood. This primary engineering control is the most critical step in minimizing inhalation exposure to fine powders or aerosols.

Step-by-Step PPE Protocol

This protocol should be followed sequentially to ensure maximum protection.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Reverse Order) lab_coat 1. Laboratory Coat gloves 2. Chemical-Resistant Gloves lab_coat->gloves eye_protection 3. Eye and Face Protection gloves->eye_protection respirator 4. Respiratory Protection (if required) eye_protection->respirator gloves_remove 1. Remove Gloves eye_protection_remove 2. Remove Eye and Face Protection gloves_remove->eye_protection_remove lab_coat_remove 3. Remove Laboratory Coat eye_protection_remove->lab_coat_remove respirator_remove 4. Remove Respirator (if worn) lab_coat_remove->respirator_remove

Caption: PPE Donning and Doffing Workflow.

1. Body Protection: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from accidental splashes.[12] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

2. Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for providing short-term protection against a broad range of chemicals.[10] It is crucial to:

  • Inspect gloves for any signs of degradation or perforation before use.

  • Change gloves immediately if contamination is suspected.

  • Wash hands thoroughly after removing gloves.

3. Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times in the laboratory.[12] For operations with a significant risk of splashing or exothermic reactions, a face shield should be worn in addition to safety goggles.[10][12]

4. Respiratory Protection: While working in a fume hood should be sufficient for most procedures, if there is a potential for generating significant amounts of dust or aerosols that cannot be contained, a NIOSH-approved respirator may be necessary.[8][11] A risk assessment should be conducted to determine if a respirator is required.

PPE Selection Summary
Protection LevelStandard OperationsHigh-Risk Operations
Engineering Controls Chemical Fume HoodChemical Fume Hood
Body Protection Flame-Resistant Lab CoatChemical-Resistant Apron over Lab Coat
Hand Protection Nitrile GlovesNitrile Gloves (double-gloving recommended)
Eye/Face Protection Chemical Splash GogglesFace Shield over Chemical Splash Goggles
Respiratory Not generally requiredRisk assessment for respirator use

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection and includes protocols for handling spills and disposing of chemical waste.

Spill Response Protocol

In the event of a spill, the following steps should be taken immediately:

Spill_Response evacuate 1. Evacuate and Alert contain 2. Contain the Spill evacuate->contain collect 3. Collect and Absorb contain->collect decontaminate 4. Decontaminate the Area collect->decontaminate dispose 5. Dispose of Waste decontaminate->dispose

Caption: Spill Response Workflow.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Contain the Spill : For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1] Do not use combustible materials like paper towels or sawdust.

  • Collect and Absorb : Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be collected for disposal as hazardous waste.[1]

  • Dispose of Waste : The sealed container with the spill cleanup material must be disposed of as hazardous chemical waste.

Chemical Waste Disposal

All waste containing 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

Disposal Procedure:

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containment : Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol".

  • Disposal : Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.[1][5]

By adhering to these stringent safety protocols, researchers can confidently and safely handle 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, fostering a secure environment for scientific advancement.

References

  • Safe Disposal of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Guide for Laboratory Professionals - Benchchem.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Protective Equipment - American Chemistry Council.
  • A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods - ResearchGate.
  • Chemical Safety: Personal Protective Equipment.
  • Aldrich 683973 - SAFETY DATA SHEET.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • Different Method for the Production of Oxadiazole Compounds. - JournalsPub.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. (2025-08-20).
  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies.
  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC. (2021-02-22).
  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal.
  • A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods - ResearchGate.
  • SAFETY DATA SHEET - TCI Chemicals. (2025-01-27).
  • Aldrich 698202 - • SAFETY DATA SHEET. (2025-09-22).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022-04-08).
  • 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol - Echemi.
  • Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol - metasci.
  • 3,4,5-Trimethoxybenzaldehyde - Santa Cruz Biotechnology.
  • Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole ... - PubMed. (2007-06-15).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol
Reactant of Route 2
Reactant of Route 2
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.